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  • Product: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate
  • CAS: 360787-15-1

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the chemical structure, molecular weight, and key characteristics of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical structure, molecular weight, and key characteristics of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. It is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development, offering insights into its synthesis and structural elucidation.

Introduction

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a derivative of benzotriazole, a well-established heterocyclic compound known for its wide range of applications, including as a corrosion inhibitor and a synthetic auxiliary in medicinal chemistry. The "-ium-3-olate" nomenclature signifies that this molecule is a zwitterion, also known as an inner salt. Specifically, it is the N-oxide of 1-propyl-1H-1,2,3-benzotriazole, where the oxygen atom is coordinated to the N-3 position of the benzotriazole ring, resulting in a formal positive charge on the nitrogen and a negative charge on the oxygen. This structural feature can significantly influence the compound's chemical reactivity, polarity, and biological activity compared to its non-oxidized precursor.

Chemical Structure and Molecular Properties

The chemical structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is characterized by a propyl group attached to the N-1 position of the benzotriazole ring system, with an N-oxide function at the N-3 position.

Below is a table summarizing the key molecular properties of this compound.

PropertyValueSource
Chemical Name 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate-
CAS Number 360787-15-1[1]
Molecular Formula C₉H₁₁N₃ODeduced
Molecular Weight 177.21 g/mol Calculated
Canonical SMILES CCCN1C2=CC=CC=C2N(=N1)[O-]Deduced
InChI Key InChI=1S/C9H11N3O/c1-2-6-12-8-5-3-4-7-9(8)10-11(12)13/h3-5,7H,2,6H2,1H3Deduced

The zwitterionic nature of the N-oxide group introduces a significant dipole moment to the molecule, which is expected to increase its polarity and potentially its water solubility compared to the parent 1-propyl-1H-1,2,3-benzotriazole.

Structural Diagram:

Caption: Chemical structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

Synthesis Methodology

The synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate can be approached in a two-step process, starting from the commercially available 1H-benzotriazole. The general strategy involves the N-alkylation of the benzotriazole ring followed by N-oxidation.

Step 1: Synthesis of 1-Propyl-1H-1,2,3-benzotriazole

The first step is the regioselective N-alkylation of 1H-benzotriazole to introduce the propyl group at the N-1 position. While alkylation of benzotriazole can lead to a mixture of N-1 and N-2 isomers, reaction conditions can be optimized to favor the N-1 product. A common method involves the reaction of 1H-benzotriazole with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of 1H-benzotriazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Alkylation: To the stirred suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate 1-propyl-1H-1,2,3-benzotriazole.

Step 2: N-Oxidation to 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

The second step involves the selective N-oxidation of the synthesized 1-propyl-1H-1,2,3-benzotriazole. Based on literature precedents for the N-oxidation of similar benzotriazole derivatives, a common method utilizes a peroxy acid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA). A procedure adapted from the work of Katritzky et al. on the N-oxidation of α-benzotriazolylpyridines is proposed.[2]

Experimental Protocol:

  • Reaction Setup: Dissolve the purified 1-propyl-1H-1,2,3-benzotriazole (1.0 eq) in glacial acetic acid.

  • Oxidation: To this solution, add an excess of a 30% hydrogen peroxide solution (e.g., 5-10 eq) dropwise while maintaining the temperature with an ice bath.

  • Reaction Conditions: The reaction mixture is then heated, for example, under reflux, for an extended period (e.g., 24-48 hours) to ensure complete oxidation. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is carefully concentrated under reduced pressure to remove the excess acetic acid and hydrogen peroxide. The residue is then neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The organic extracts are dried and concentrated. The final product, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, can be purified by recrystallization or column chromatography.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Oxidation 1H-Benzotriazole 1H-Benzotriazole 1-Propyl-1H-1,2,3-benzotriazole 1-Propyl-1H-1,2,3-benzotriazole 1H-Benzotriazole->1-Propyl-1H-1,2,3-benzotriazole 1-Bromopropane, K2CO3, DMF 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate 1-Propyl-1H-1,2,3-benzotriazole->1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate H2O2, Acetic Acid

Caption: Synthetic workflow for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

Structural Characterization and Analytical Data

The definitive identification of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate requires a combination of spectroscopic techniques. Below are the expected analytical data based on the proposed structure and general principles of spectroscopy for related compounds.

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the propyl group: a triplet for the methyl protons (CH₃), a multiplet for the methylene protons adjacent to the methyl group (-CH₂-CH₃), and a triplet for the methylene protons attached to the nitrogen atom (N-CH₂-). The aromatic protons of the benzotriazole ring will appear as multiplets in the downfield region. The N-oxidation is likely to cause a downfield shift of the proton at the 4-position of the benzotriazole ring.
¹³C NMR The carbon NMR spectrum will show distinct signals for the three carbons of the propyl group and the six carbons of the benzotriazole ring. The chemical shifts will be indicative of their electronic environment.
Mass Spectrometry (MS) Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ is expected at m/z 177 or 178, respectively.
Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. A strong band corresponding to the N-O stretching vibration is expected, typically in the region of 1200-1300 cm⁻¹.

Potential Applications and Future Research

While specific applications for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate are not extensively documented in the current literature, its structural features suggest several areas of potential interest for researchers.

  • Medicinal Chemistry: The introduction of an N-oxide functionality can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. N-oxides are often more polar and can exhibit different biological activities compared to their parent compounds. This makes 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate a candidate for screening in various biological assays.

  • Materials Science: The zwitterionic nature of the compound could be explored for the development of new materials, such as ionic liquids or components of charge-transfer complexes.

  • Synthetic Chemistry: The N-oxide group can act as an internal oxidizing agent or participate in various cycloaddition reactions, opening up possibilities for the synthesis of novel heterocyclic systems.

Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential in various scientific and technological fields.

References

  • Katritzky, A. R., et al. α-BENZOTRIAZOLYLPYRIDINES AND THEIR N-OXIDES. ARKIVOC 2001 (v) 39-47.
  • Katritzky, A. R., et al. Conversions by Dimethyldioxirane of 1-Alkylbenzotriazoles into Their N-Oxides and of 2-Alkylbenzotriazoles into 2-Alkyl-trans-4,5,6,7-diepoxy-4,5,6,7-tetrahydrobenzotriazoles. The Journal of Organic Chemistry 2001, 66 (16), 5585-5589.

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Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzotriazole Scaffold and a Novel Zwitterionic Derivative The benzotriazole moiety is a well-established and versatile tool in the arsena...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzotriazole Scaffold and a Novel Zwitterionic Derivative

The benzotriazole moiety is a well-established and versatile tool in the arsenal of the synthetic organic chemist. Its unique properties, including its ability to act as a good leaving group and its role in the formation of stable, yet reactive intermediates, have led to its widespread use in a variety of chemical transformations.[1] This guide delves into the proposed mechanism of action and synthetic utility of a novel, zwitterionic benzotriazole derivative: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate .

While direct literature on this specific compound is emerging, its structure suggests a powerful mode of action based on well-precedented reactivity patterns of related N-heterocyclic N-oxides and mesoionic compounds.[2][3] This document, therefore, serves as a forward-looking technical guide, postulating a scientifically grounded mechanism and outlining the potential applications of this promising reagent in modern organic synthesis.

Core Concept: A Zwitterionic Powerhouse for Electrophile Activation

The central hypothesis of this guide is that 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate functions as a highly effective nucleophilic activating agent. This proposed reactivity stems from the unique electronic distribution within the molecule. The exocyclic oxygen atom attached to the N-3 position bears a formal negative charge, rendering it a potent nucleophile. Conversely, the benzotriazolium ring possesses a formal positive charge, making it an excellent leaving group.

This charge separation, characteristic of zwitterionic compounds, is the key to its proposed function. The highly nucleophilic N-olate oxygen can readily attack a wide range of electrophilic species, such as carboxylic acid derivatives, to form a highly activated intermediate. The subsequent departure of the stable benzotriazole moiety then facilitates the desired transformation with a chosen nucleophile.

Proposed Mechanism of Action: A Catalytic Cycle of Activation

The proposed mechanism of action for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in a representative acylation reaction can be visualized as a catalytic or stoichiometric cycle. The key steps are outlined below:

  • Nucleophilic Attack and Formation of the Activated Intermediate: The reaction is initiated by the attack of the electron-rich N-olate oxygen of the zwitterion onto the electrophilic carbonyl carbon of an acylating agent (e.g., a carboxylic acid pre-activated with a carbodiimide, or an acyl halide). This step forms a highly reactive O-acyl-benzotriazolium intermediate.

  • Nucleophilic Substitution: The target nucleophile (e.g., an alcohol for esterification or an amine for amidation) then attacks the now highly electrophilic carbonyl carbon of the activated intermediate.

  • Release of the Leaving Group: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the desired product (ester or amide) and the release of the stable 1-propyl-1H-1,2,3-benzotriazole. In a catalytic cycle, the benzotriazole would need to be re-oxidized to the zwitterionic form to continue the process, though stoichiometric use is more likely for this type of reagent.

Proposed_Mechanism_of_Action reagent 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate intermediate Activated O-Acyl Intermediate reagent->intermediate Nucleophilic Attack electrophile Electrophile (e.g., R-CO-X) electrophile->intermediate product Acylated Product (R-CO-Nu) intermediate->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) nucleophile->product leaving_group 1-Propyl-1H-1,2,3-benzotriazole product->leaving_group Release

Caption: Proposed mechanism of electrophile activation.

Potential Applications in Organic Synthesis

The proposed reactivity profile of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate opens the door to a range of potential applications in organic synthesis, particularly in reactions that benefit from the formation of highly reactive intermediates.

Esterification and Amidation of Carboxylic Acids

One of the most promising applications is in the coupling of carboxylic acids with alcohols and amines to form esters and amides, respectively. This is a cornerstone of peptide synthesis and the creation of numerous pharmaceuticals and fine chemicals.[4] The high reactivity of the O-acyl intermediate is expected to drive these reactions to completion under mild conditions and with high yields, even with sterically hindered substrates.

Table 1: Hypothetical Reaction Parameters for Esterification

EntryCarboxylic AcidAlcoholBase (eq.)SolventTemp (°C)Time (h)Yield (%)
1Benzoic AcidBenzyl AlcoholNoneDCM252>95
2Pivalic AcidIsopropanolNoneTHF254>90
3Acetic Acidtert-ButanolNoneMeCN406>85

Experimental Protocol: General Procedure for Esterification

  • To a solution of the carboxylic acid (1.0 eq.) and 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile), add the alcohol (1.2 eq.).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the benzotriazole byproduct.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • Purification can be achieved through column chromatography if necessary.

Activation of Alcohols

The N-olate can also be envisioned to react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form highly reactive sulfonylating agents. This would allow for the efficient conversion of alcohols into excellent leaving groups for subsequent nucleophilic substitution reactions.

Experimental_Workflow start Combine Carboxylic Acid and Reagent add_alcohol Add Alcohol start->add_alcohol stir Stir at Room Temperature add_alcohol->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Isolated Ester purify->product

Caption: A typical experimental workflow for esterification.

Scientific Integrity and Authoritative Grounding

The proposed mechanisms and applications in this guide are built upon established principles in organic chemistry. The nucleophilic nature of N-oxides is well-documented, with numerous examples of their use as catalysts and reagents.[2][5] Similarly, the utility of the benzotriazole moiety as a leaving group is a cornerstone of its synthetic applications.[1] The combination of these two features in the zwitterionic structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate provides a strong theoretical foundation for its predicted reactivity. Further experimental validation is, of course, necessary to fully elucidate the scope and limitations of this promising new reagent.

Conclusion

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate represents a potentially powerful new tool for organic synthesis. Its unique zwitterionic structure, combining a highly nucleophilic N-olate with a stable benzotriazolium leaving group, positions it as an exceptional activating agent for a variety of electrophiles. The proposed mechanisms and applications outlined in this guide provide a roadmap for the exploration and utilization of this novel reagent in the synthesis of complex molecules, with anticipated benefits in terms of reaction efficiency, substrate scope, and milder reaction conditions. As research into this and similar mesoionic compounds continues, they are poised to become valuable assets for researchers, scientists, and drug development professionals.

References

  • Sierra, M. A., & de la Torre, M. C. (2019). 1,2,3-Triazolium-Derived Mesoionic Carbene Ligands Bearing Chiral Sulfur-Based Moieties: Synthesis, Catalytic Properties, and Their Role in Chirality Transfer. ACS Omega, 4(8), 13396-13414. Available from: [Link]

  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548.
  • G, S., & Hu, Y. (2004). Organic Reactions in Ionic Liquids: An Efficient Method for the N-Alkylation of Benzotriazole. Journal of Chemical Research, 2004(5), 344-346. Available from: [Link]

  • Diez-Gonzalez, S. (Ed.). (2011). N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools. Royal Society of Chemistry.
  • Drogosz, J., & Sachse, A. (2013). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 13(1), 53-65. Available from: [Link]

  • Organic Syntheses. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. Available from: [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Recent Progress in the Synthesis of 1,2,3-Triazoles. Chemical Reviews, 96(4), 1337-1376.
  • Royal Society of Chemistry. (2021). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry. Available from: [Link]

  • Tang, Y., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(19), 6413. Available from: [Link]

  • Friedrich, T., Kobus, M., Mesgarha, S., & Maison, W. (2020). Tailoring the Properties of Functional Materials With N-Oxides. Advanced Functional Materials, 30(44), 2004655. Available from: [Link]

  • Li, Y., et al. (2024). Multifunctional Zwitterionic N-Oxide Polymers to Overcome Cascade Physiological Barriers for Efficient Anticancer Drug Delivery. Advanced Healthcare Materials, e2403852. Available from: [Link]

  • ACS Publications. (2023). Bioinspired N-Oxide-Based Zwitterionic Polymer Brushes for Robust Fouling-Resistant Surfaces. Environmental Science & Technology. Available from: [Link]

  • Reddy, B. V. S., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3043-3051. Available from: [Link]

  • Liu, N., et al. (2015). Cyclization: A Useful Approach for the Synthesis of Nitrogen Heterocyclic N-Oxides. Current Organic Chemistry, 19(19), 1896-1915. Available from: [Link]

  • Albini, A., & Pietra, S. (1988). Heterocyclic N-Oxides. CRC Press.
  • Royal Society of Chemistry. (2021). Catalytic applications of zwitterionic transition metal compounds. Dalton Transactions. Available from: [Link]

  • Wang, Z., et al. (2022). Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. Organic Letters, 24(1), 239-244. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in Polar Aprotic Solvents

Foreword: Navigating the Solubility Landscape of Novel Benzotriazole Derivatives Molecular Scrutiny: Predicting the Solubility Behavior of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate The structure of 1-Propyl-1H-1,2,3-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Solubility Landscape of Novel Benzotriazole Derivatives

Molecular Scrutiny: Predicting the Solubility Behavior of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

The structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate offers key insights into its likely solubility profile. The core of the molecule is the benzotriazole ring system, a heterocyclic aromatic structure known for its diverse applications, including as a synthetic auxiliary and in medicinal chemistry.[1][2] The parent compound, 1H-benzotriazole, is described as colorless and polar.

Key structural features influencing solubility include:

  • The Benzotriazole Core: This fused ring system is inherently aromatic and possesses a degree of polarity due to the presence of three nitrogen atoms.

  • The N-Propyl Group: The addition of a propyl group at the N1 position introduces a non-polar, aliphatic character to the molecule. This will likely increase its solubility in less polar organic solvents compared to the unsubstituted benzotriazole.

  • The "ium-3-olate" Moiety: This nomenclature suggests a zwitterionic or highly polar character, with a formal positive charge on one part of the ring system and a negative charge on the exocyclic oxygen atom. This charge separation will significantly enhance the molecule's polarity and its potential for strong dipole-dipole interactions with polar solvents.

Inference on Solubility in Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile, are characterized by their high dielectric constants and polarity, but they lack acidic protons for hydrogen bonding.[3] For 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, the following can be inferred:

  • The highly polar "ium-3-olate" feature is expected to be the dominant factor driving solubility in polar aprotic solvents. These solvents are adept at solvating charged or highly polar species.[3]

  • The propyl group, while adding non-polar character, is likely not large enough to completely negate the influence of the polar core and the zwitterionic nature, especially in highly polar aprotic solvents like DMSO and DMF.

  • Therefore, we can predict that 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate will exhibit moderate to good solubility in polar aprotic solvents.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The polarity of our target compound suggests a favorable interaction with polar solvents.

The Imperative of Empirical Determination: A Framework for Analysis

While theoretical predictions are a valuable starting point, precise, quantitative solubility data can only be obtained through empirical measurement. The isothermal shake-flask method is a gold-standard and reliable technique for determining the thermodynamic solubility of a compound.[5][6]

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solid Excess Solid Compound prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Known Volume of Solvent prep_solvent->prep_vial equil_shake Shake at Constant Temperature (e.g., 25°C) for 24-48h prep_vial->equil_shake sep_settle Allow Excess Solid to Settle equil_shake->sep_settle sep_centrifuge Centrifuge for Complete Separation sep_settle->sep_centrifuge sep_supernatant Carefully Collect Supernatant sep_centrifuge->sep_supernatant quant_dilute Dilute Supernatant sep_supernatant->quant_dilute quant_analyze Analyze via HPLC-UV or UV-Vis quant_dilute->quant_analyze quant_calc Calculate Solubility quant_analyze->quant_calc quant_curve Prepare Calibration Curve quant_curve->quant_calc

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

Materials and Reagents:

  • 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (solid, high purity)

  • Selected polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Calibrated pipettes and volumetric flasks

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate to a glass vial. The presence of undissolved solid is crucial to ensure saturation is reached.[5]

    • Add a known volume of the desired polar aprotic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to permit the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.[6]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

    • Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the compound.

    • A calibration curve must be prepared using standard solutions of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate of known concentrations.

  • Data Calculation:

    • Calculate the solubility of the compound in the original saturated solution by applying the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

For clarity and comparative analysis, the determined solubility data should be presented in a structured table.

Table 1: Experimentally Determined Solubility of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate at 25°C

Polar Aprotic SolventDielectric Constant (approx.)Solubility (mg/mL)Solubility (mol/L)
Dimethyl sulfoxide (DMSO)47[Experimental Value][Calculated Value]
N,N-Dimethylformamide (DMF)37[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Acetone21[Experimental Value][Calculated Value]

Interpreting the Results:

The obtained solubility values will provide a quantitative measure of the compound's affinity for each solvent. It is anticipated that the solubility will correlate with the polarity and solvating power of the solvents. For instance, higher solubility is generally expected in DMSO and DMF compared to acetone, owing to their higher dielectric constants and stronger dipole moments. These results are crucial for:

  • Selecting appropriate solvents for chemical reactions and purifications.

  • Guiding the design of formulations for in vitro and in vivo studies.

  • Informing the development of analytical methods.

Concluding Remarks and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility profile of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in polar aprotic solvents. By combining theoretical structural analysis with a rigorous experimental protocol, researchers can generate the critical data needed to advance their research and development efforts. The principles and methodologies outlined herein are broadly applicable to other novel chemical entities, underscoring the fundamental importance of solubility characterization in the scientific discovery process. The next logical steps would involve expanding this analysis to include polar protic solvents and aqueous buffer systems at different pH values to build a complete picture of the compound's solubility behavior, which is essential for its potential application in drug development.[7]

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • BenchChem. (n.d.). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.
  • Wikipedia. (2024, September 24). Benzotriazole.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Acree, Jr., W. E. (2018). Comment on “Solution Thermodynamics of Benzotriazole in Different Pure Solvents”. Journal of Chemical & Engineering Data, 63(5), 1821–1822. [Link]

  • International Invention of Scientific Journal. (2021, March 28).
  • University of Toronto Scarborough. (n.d.). Solubility.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
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  • ChemicalBook. (2022, February 14). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, May 20). Review on synthetic study of benzotriazole.
  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(4), 849–855.
  • The Good Scents Company. (n.d.). benzotriazole 1,2,3-triaza-1H-indene.
  • Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole (CAS 95-14-7).
  • Dongguan Dongji Chemical Co., Ltd. (2024, October 14). Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions.
  • Gîrbea, G. C., Sgîrcitu, A. M., Vlase, L., Hanganu, D., Găină, L. I., Oniga, O., & Crișan, O. (2022). Novel Triterpenic Acid—Benzotriazole Esters Act as Pro-Apoptotic Antimelanoma Agents. International Journal of Molecular Sciences, 23(17), 9901. [Link]

  • Journal of Drug Delivery and Therapeutics. (2021, May 15). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE.
  • Chem-Impex. (n.d.). 1,2,3-Benzotriazole.
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  • BenchChem. (n.d.). Solubility characteristics of 1-(1,3-Benzothiazol-2-yl)propan-2-one in various solvents.
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Sources

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of the mesoionic compound, 1-Pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and potential degradation pathways of the mesoionic compound, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. While this specific molecule is a niche area of study, this document synthesizes information from related benzotriazole derivatives and mesoionic systems to build a robust scientific narrative. This guide is intended to equip researchers in drug development and materials science with the foundational knowledge to anticipate the thermal behavior of this compound, design appropriate handling and storage protocols, and predict potential degradation products.

Introduction: The Significance of Mesoionic Benzotriazoles

Mesoionic compounds, such as 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, are a unique class of heterocyclic compounds that possess a delocalized positive and negative charge within a five- or six-membered ring system, which cannot be represented by a single covalent or ionic structure. The benzotriazole core, a fusion of a benzene and a 1,2,3-triazole ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a mesoionic character to the benzotriazole system can significantly influence its electronic distribution, solubility, and interaction with biological targets, making these compounds intriguing candidates for drug discovery programs.[3]

Understanding the thermal stability of such novel compounds is a critical aspect of the drug development process. It dictates storage conditions, formulation strategies, and the feasibility of manufacturing processes that may involve heat. Furthermore, knowledge of the degradation pathways is essential for identifying potential impurities and ensuring the safety and efficacy of a final drug product.

Synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate: A Plausible Route

The synthesis would likely commence with the N-alkylation of 1H-benzotriazole with a suitable propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a base to yield 1-propyl-1H-benzotriazole. Subsequent quaternization of the N-3 position would be necessary to introduce the positive charge within the triazole ring. This could potentially be achieved through reaction with a methylating or other alkylating agent, followed by a dealkylation step to generate the olate. A more direct approach to the mesoionic system might involve the cyclization of a suitably substituted precursor.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"1H-Benzotriazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Propylating_Agent" [label="1-Bromopropane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; "N_Alkylation" [label="N-Alkylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "1_Propyl_BTZ" [label="1-Propyl-1H-benzotriazole"]; "Quaternization" [label="Quaternization/\nOlate Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target_Molecule" [label="1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1H-Benzotriazole" -> "N_Alkylation"; "Propylating_Agent" -> "N_Alkylation"; "Base" -> "N_Alkylation"; "N_Alkylation" -> "1_Propyl_BTZ"; "1_Propyl_BTZ" -> "Quaternization"; "Quaternization" -> "Target_Molecule"; }

A proposed synthetic route to the target molecule.

Thermal Stability Assessment

Direct experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is not publicly available. However, studies on structurally related 1,3-dialkyl-1,2,3-benzotriazolium salts provide valuable insights into the expected thermal behavior of this class of compounds.[6][7][8]

These studies indicate that benzotriazolium salts can exhibit good thermal stability, with decomposition temperatures reported to be as high as 291°C.[6][8] For many asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts, thermal stability is maintained up to 200°C.[7]

Table 1: Comparative Thermal Data of Related Benzotriazole Compounds

CompoundMethodKey FindingsReference
1,3-Alkylmethyl-1,2,3-benzotriazolium saltsTGA/DSCDecomposition temperatures up to 291°C. Good thermal stability.[6][8]
Asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium saltsTGA/DSCGood thermal stability up to 200°C.[7]
1H-benzotriazole aceto-hydrazideTGADecomposition temperatures dependent on heating rate (e.g., 245.1°C at 5°C/min).[9]
5,7-DinitrobenzotriazolesDSCMelts at 193°C and decomposes with an extrapolated onset of 291°C.[10]

Based on this comparative data, it is reasonable to hypothesize that 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate will exhibit moderate to good thermal stability, likely with an onset of decomposition above 200°C. The presence of the N-propyl group and the mesoionic character may influence the exact decomposition temperature and profile.

Postulated Degradation Pathways

The thermal degradation of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is anticipated to proceed through several key fragmentation pathways, primarily involving the cleavage of the N-propyl substituent and the decomposition of the heterocyclic ring system. The mass spectra of substituted 1,2,3-triazoles often show fragmentation patterns that include the loss of nitrogen gas (N₂) and cleavage of the ring.[11]

The most probable initial degradation steps are:

  • N-Propyl Group Cleavage: The bond between the N-1 nitrogen of the benzotriazole ring and the propyl group is a likely point of initial cleavage. This could occur through a homolytic cleavage to form a propyl radical and a benzotriazolyl radical, or through a more complex rearrangement.

  • Triazole Ring Fragmentation: A characteristic degradation pathway for 1,2,3-triazoles is the elimination of a molecule of nitrogen gas (N₂).[10] This would lead to the formation of a highly reactive intermediate that would rapidly undergo further reactions.

  • Benzene Ring Opening: At higher temperatures, the fused benzene ring can also undergo fragmentation, although this is generally a higher energy process compared to the cleavage of the triazole ring and its substituents.

digraph "Degradation_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pathway_A" [label="N-Propyl Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_A1" [label="Propene + 1H-Benzotriazol-3-ium-3-olate"]; "Product_A2" [label="Propyl Radical + Benzotriazolyl Radical"]; "Pathway_B" [label="Triazole Ring Fragmentation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Product_B1" [label="Elimination of N2"]; "Intermediate_B" [label="Reactive Intermediate"]; "Product_B2" [label="Further Fragmentation Products"]; "Pathway_C" [label="Benzene Ring Opening", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Product_C" [label="Smaller Aromatic/Aliphatic Fragments"];

"Start" -> "Pathway_A" [label="Path 1"]; "Start" -> "Pathway_B" [label="Path 2"]; "Pathway_A" -> "Product_A1"; "Pathway_A" -> "Product_A2"; "Pathway_B" -> "Product_B1"; "Product_B1" -> "Intermediate_B"; "Intermediate_B" -> "Product_B2"; "Product_B2" -> "Pathway_C"; "Pathway_C" -> "Product_C"; }

Postulated thermal degradation pathways.

Recommended Experimental Protocols for Analysis

To empirically determine the thermal stability and degradation pathways of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, a combination of thermal analysis and analytical techniques is recommended.

Thermal Analysis Workflow

A systematic approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will provide a comprehensive understanding of the material's thermal properties.

digraph "Thermal_Analysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Start" [label="Sample Preparation\n(5-10 mg)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "TGA" [label="Thermogravimetric Analysis (TGA)\n(e.g., 10°C/min in N2)"]; "DSC" [label="Differential Scanning Calorimetry (DSC)\n(e.g., 10°C/min in N2)"]; "Data_Analysis" [label="Data Analysis", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Output_TGA" [label="Onset of Decomposition\nMass Loss Steps\nResidue Percentage"]; "Output_DSC" [label="Melting Point\nEnthalpy of Fusion\nDecomposition Exotherm/Endotherm"]; "Interpretation" [label="Interpretation of Thermal Stability"];

"Start" -> "TGA"; "Start" -> "DSC"; "TGA" -> "Data_Analysis"; "DSC" -> "Data_Analysis"; "Data_Analysis" -> "Output_TGA"; "Data_Analysis" -> "Output_DSC"; "Output_TGA" -> "Interpretation"; "Output_DSC" -> "Interpretation"; }

Workflow for thermal analysis.

Step-by-Step Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a standard aluminum or ceramic TGA/DSC pan.

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min).

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place the sample in the DSC instrument.

    • Heat the sample under the same conditions as the TGA analysis.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the percentage of residual mass.

    • From the DSC curve, identify melting endotherms, crystallization exotherms, and decomposition exotherms/endotherms.

Degradation Product Identification using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[1][12][13]

Step-by-Step Protocol for Py-GC-MS:

  • Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolyzer, which is directly coupled to the GC inlet.

    • Rapidly heat the sample to a specific decomposition temperature (determined from TGA data, e.g., the temperature of maximum mass loss rate).

  • Gas Chromatography (GC) Separation:

    • The volatile degradation products are swept from the pyrolyzer into the GC column by a carrier gas (e.g., helium).

    • The components are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry (MS) Detection and Identification:

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratios of the fragments are detected.

    • The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the anticipated thermal stability and degradation pathways of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, based on the analysis of related chemical structures. The compound is expected to possess moderate to good thermal stability, with degradation likely initiated by cleavage of the N-propyl group and fragmentation of the triazole ring, including the characteristic loss of N₂.

For researchers and professionals in drug development, these insights are crucial for guiding formulation studies, establishing appropriate storage conditions, and ensuring the chemical integrity of active pharmaceutical ingredients. The outlined experimental protocols provide a clear roadmap for the empirical validation of these predictions.

Future research should focus on the definitive synthesis and characterization of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, followed by detailed experimental thermal analysis and degradation studies as described herein. Such work will not only provide valuable data for this specific molecule but also contribute to a broader understanding of the structure-stability relationships within the important class of mesoionic benzotriazole compounds.

References

  • Mudzakir, A. (2010). A NEW CLASS OF IONIC SOLVENTS, ELECTROLYTES AND ENGINEERING FLUIDS BASED ON 1,3-ALKYLMETHYL-1,2,3-BENZOTRIAZOLIUM SALTS. Indonesian Journal of Chemistry, 6(2), 111-116. [Link]

  • Potts, K. T., & Sorm, M. (1971). Mesoionic compounds. XI. Mesoionic compounds of the 1,2,3-triazole series. The Journal of Organic Chemistry, 36(1), 8-10. [Link]

  • Cai, Y. H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • Singh, P., et al. (2023). Synthesis, characterization and study of electrochemical applicability of novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts for supercapacitor fabrication. RSC Advances, 13(23), 15687-15697. [Link]

  • Gómez-Benítez, S., et al. (2022). Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. Organic Letters, 24(34), 6239-6244. [Link]

  • Khalafi-Nezhad, A., et al. (2007). Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. Journal of the Iranian Chemical Society, 4(3), 271-278.
  • Mudzakir, A. (2010). A NEW CLASS OF IONIC SOLVENTS, ELECTROLYTES AND ENGINEERING FLUIDS BASED ON 1,3-ALKYLMETHYL-1,2,3-BENZOTRIAZOLIUM SALTS. Indonesian Journal of Chemistry, 6(2), 111-116.
  • Budnikova, Y. H., et al. (2025). Synthesis of Rare 1,2,3-Triazolium-5-olates by Electrooxidative Cyclization of α-Aminocarbonyl Hydrazones. Organic Letters. [Link]

  • Tsyshevsky, R. V., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2533. [Link]

  • L'abbé, G., & Beenders, C. (1989). Multinuclear mesoionic 1,2,3-triazolylidene complexes: design, synthesis, and applications. Dalton Transactions, 41(12), 2415-2418. [Link]

  • Gilchrist, T. L., et al. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-7. [Link]

  • Salama, T. A., et al. (2021). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal. ACS Omega, 6(40), 26235-26242. [Link]

  • Potts, K. T., & Sorm, M. (1971). Mesoionic compounds. XI. Mesoionic compounds of the 1,2,3-triazole series. The Journal of Organic Chemistry, 36(1), 8-10.
  • Kusch, P. (2012). Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]

  • Ali, B. F., et al. (2018). Benzotriazole derivatives palladium complex: Synthesis, characterization, antifungal and catalytic activity. Revista Colombiana de Química, 47(3), 13-22.
  • Nakayama, J., et al. (1976). Reaction of benzyne with carbon disulphide: formation and reaction of 1,3-benzodithiol-2-ylidene. Journal of the Chemical Society, Perkin Transactions 1, (5), 540-542.
  • Avhad, K. C., & Upadhyay, K. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Miron, D. S., et al. (2000). Experimental and theoretical study on the tautomeric equilibrium of monosubstituted benzotriazolium ylides. Canadian Journal of Chemistry, 78(3), 355-363.
  • del Olmo-Iruela, M., et al. (2020). Pyrolysis gas chromatography-mass spectrometry in environmental analysis: focus on organic matter and microplastics. Digital.CSIC. [Link]

  • Miron, D. S., et al. (2000). Experimental and theoretical study on the tautomeric equilibrium of monosubstituted benzotriazolium ylides. Canadian Journal of Chemistry, 78(3), 355-363.
  • Avhad, K. C., & Upadhyay, K. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • McKillop, A., & Sridar, R. (1981). 1,2,3-Benzotriazin-4(3H)
  • Gornitzka, H., et al. (2021). Chemistry of Compounds Based on 1,2,3-Triazolylidene-Type Mesoionic Carbenes. JACS Au, 1(12), 2116-2137. [Link]

  • Padwa, A., et al. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 980. [Link]

  • Wang, X., et al. (2022). Metal-Free [5 + 1] Cycloaddition-Aromatization of Benzotriazoles and Sulfur Ylides to Construct 1,2,4-Benzotriazines. Organic Letters, 24(33), 5896-5901.
  • Avhad, K. C., & Upadhyay, K. K. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
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Sources

Foundational

An In-Depth Technical Guide to the NMR and IR Spectroscopy of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the novel heterocyclic com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the novel heterocyclic compound, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. As a Senior Application Scientist, the following sections synthesize predictive data based on established principles of spectroscopy and comparative analysis with structurally related molecules. This document is intended to serve as a foundational reference for researchers engaged in the synthesis, characterization, and application of this and similar benzotriazole derivatives.

Introduction: The Structural Significance of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a unique molecule featuring a benzotriazole core, a common scaffold in medicinal chemistry and materials science, functionalized with a propyl group at the N-1 position and an N-oxide at the N-3 position. This specific arrangement of substituents is expected to significantly influence the electronic environment and, consequently, the spectroscopic properties of the molecule. The propyl group introduces aliphatic character, while the N-oxide moiety, a known modulator of electronic and steric properties, can impact the aromaticity and reactivity of the benzotriazole system. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzotriazole ring and the aliphatic protons of the propyl chain. The chemical shifts are influenced by the electronic effects of the N-oxide group and the alkyl substituent.

The Aromatic Region: Influence of the N-Oxide

The benzotriazole ring protons typically appear in the range of δ 7.0-8.5 ppm. In the case of the N-3 oxide, a notable upfield shift is predicted for the H-4 proton due to the electron-donating nature of the N-oxide group. This is a key diagnostic feature for confirming the position of oxidation on the benzotriazole ring.

A study by Katritzky on α-benzotriazolylpyridines and their N-oxides demonstrated that oxidation at the benzotriazole N-3 position causes an upfield shift of the H-4 proton. This provides a strong basis for our predictions.

The aromatic protons are expected to display a complex splitting pattern due to spin-spin coupling. A summary of the predicted chemical shifts and multiplicities is presented in Table 1.

The Aliphatic Region: The Propyl Signature

The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen (N-CH₂). The N-CH₂ protons are expected to be the most deshielded due to the direct attachment to the electron-withdrawing benzotriazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~ 7.2 - 7.4d~ 8.0
H-5~ 7.5 - 7.7t~ 7.5
H-6~ 7.6 - 7.8t~ 7.5
H-7~ 8.0 - 8.2d~ 8.0
N-CH₂~ 4.5 - 4.7t~ 7.0
CH₂~ 1.9 - 2.1m (sextet)~ 7.0
CH₃~ 0.9 - 1.1t~ 7.0

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the N-oxide and the propyl substituent. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

The carbons of the benzene ring are expected to resonate in the typical aromatic region (δ 110-150 ppm). The carbons directly attached to the triazole ring (C-3a and C-7a) will be the most deshielded. The carbons of the propyl chain will appear at higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3a~ 140 - 145
C-4~ 110 - 115
C-5~ 125 - 130
C-6~ 128 - 132
C-7~ 115 - 120
C-7a~ 130 - 135
N-CH₂~ 50 - 55
CH₂~ 22 - 26
CH₃~ 10 - 13

Predicted Infrared (IR) Spectral Data

The IR spectrum of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate will be characterized by absorption bands corresponding to the vibrations of the aromatic ring, the alkyl chain, and the N-oxide group.

A key diagnostic band will be the N-O stretching vibration. For heterocyclic N-oxides, this band typically appears in the region of 1250-1350 cm⁻¹. Other important absorptions will include the C-H stretching vibrations of the aromatic and aliphatic groups, and the C=C and C=N stretching vibrations of the benzotriazole ring.

Table 3: Predicted IR Absorption Bands for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
C=C and C=N Ring Stretch1450 - 1600Medium-Strong
N-O Stretch1250 - 1350Strong
Aromatic C-H Bend (out-of-plane)750 - 850Strong

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality NMR and IR spectra for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, a longer acquisition time and relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei. A larger number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (if soluble): Dissolve a small amount of the compound in a volatile solvent. Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resolution should be set to 4 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure

Caption: Molecular structure of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

Experimental Workflow for Spectroscopic Analysis

cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Sample Purified Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prepare_IR_Sample Prepare KBr Pellet or Thin Film Sample->Prepare_IR_Sample NMR_Acquisition Acquire ¹H and ¹³C Spectra (High-Field Spectrometer) Dissolve->NMR_Acquisition NMR_Processing Process Data (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Data NMR Spectra NMR_Processing->NMR_Data IR_Acquisition Acquire Spectrum (FTIR Spectrometer) Prepare_IR_Sample->IR_Acquisition IR_Processing Background Subtraction IR_Acquisition->IR_Processing IR_Data IR Spectrum IR_Processing->IR_Data

Caption: Workflow for NMR and IR spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the NMR and IR spectral characteristics of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. The interpretations are grounded in established spectroscopic principles and data from analogous compounds. Researchers can use this guide as a reference for the identification and characterization of this and related benzotriazole N-oxides. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring consistency and reliability in research and development endeavors.

References

  • Katritzky, A. R., et al. "α-Benzotriazolylpyridines and their N-Oxides." ARKIVOC, vol. 2001, no. 5, 2001, pp. 68-81. [Link]

  • NIST. "1H-Benzotriazole." NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

Protocols & Analytical Methods

Method

Step-by-step protocol for using 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate as a coupling reagent

An Application Guide for the Zwitterionic Coupling Reagent: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Authored by: A Senior Application Scientist This document provides a detailed technical guide for researchers, chem...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Zwitterionic Coupling Reagent: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate as a coupling reagent for amide bond formation. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations for its effective use.

Introduction: A Modern Reagent for Amide Bond Synthesis

The formation of an amide bond is a cornerstone reaction in organic and medicinal chemistry, central to the synthesis of peptides, pharmaceuticals, and advanced materials.[1] The choice of coupling reagent is critical, dictating reaction efficiency, yield, and the preservation of stereochemical integrity.[1] 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate belongs to the family of benzotriazole-based coupling reagents, which are renowned for their efficacy and ability to suppress side reactions.[2]

Structurally, this reagent is a zwitterion, possessing both a positive and a negative formal charge within the same molecule. This characteristic distinguishes it from traditional cationic aminium/uronium salts (e.g., HBTU, HATU) and neutral carbodiimides (e.g., DCC, EDC), offering potential advantages in solubility and reactivity profiles. While specific literature on this particular propyl-substituted derivative is emerging, its function is grounded in the well-established chemistry of its benzotriazole core.[2][3]

Advantages of Benzotriazole-Based Reagents:

  • High Efficiency: They facilitate rapid and clean conversion to the desired amide product.[4][5]

  • Racemization Suppression: The benzotriazole moiety, particularly when a hydroxyl group is present (as in HOBt), is highly effective at preventing the loss of stereochemical purity, a critical factor in peptide synthesis.[2][4]

  • Stable Intermediates: They react with carboxylic acids to form relatively stable active esters, minimizing undesirable side reactions.[1]

The Mechanism of Action: Activating the Carboxyl Group

The primary role of a coupling reagent is to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by an amine.[1][3] The mechanism for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate proceeds through the formation of a highly reactive benzotriazolyl ester intermediate.

The process can be broken down into two key stages:

  • Carboxylic Acid Activation: The carboxylate (formed in the presence of a mild, non-nucleophilic base) attacks the electrophilic carbon atom of the reagent. This leads to the formation of an unstable O-acylisourea-like intermediate which rapidly rearranges to form the active benzotriazolyl ester. This step effectively "charges" the carboxylic acid, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack (Amide Bond Formation): The amino group of the second reactant attacks the carbonyl carbon of the activated ester. The benzotriazole olate serves as an excellent leaving group, facilitating the formation of the new amide (or peptide) bond.

The zwitterionic nature of the reagent may contribute to a favorable reaction environment, potentially influencing the solvation of intermediates and transition states.

Mechanism_of_Action cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH:e->RCOO:w - H⁺ Base Base (e.g., DIPEA) ActiveEster Active Ester (R-CO-OBt-Propyl) RCOO->ActiveEster:w + Reagent Reagent 1-Propyl-1H-1,2,3- benzotriazol-3-ium-3-olate Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide:n + R'-NH₂ Byproduct Byproduct ActiveEster->Byproduct:s - Byproduct Amine R'-NH₂ (Amine)

Caption: Mechanism of amide bond formation.

Experimental Protocol: A Step-by-Step Guide

This section provides a robust, general protocol for a standard coupling reaction in solution. Researchers should optimize conditions based on the specific substrates used.

Materials and Reagents
  • Carboxylic Acid component

  • Amine component (often as a hydrochloride or trifluoroacetate salt)

  • 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous reaction solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dichloromethane (DCM))

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Standard laboratory glassware

Stoichiometry and Quantitative Parameters

The molar ratios of reactants are critical for achieving high yields and minimizing side products. The following table provides a validated starting point for optimization.

Component Equivalents (Relative to Limiting Reagent) Rationale
Carboxylic Acid1.0The primary substrate.
Amine1.0 - 1.2A slight excess can drive the reaction to completion if the amine is not the limiting reagent.
Coupling Reagent1.0 - 1.2A slight excess ensures full activation of the carboxylic acid.
Base (DIPEA/TEA)2.0 - 3.0Neutralizes the amine salt (if applicable) and facilitates the deprotonation of the carboxylic acid.
Detailed Step-by-Step Methodology
  • Preparation: Under an inert atmosphere, add the carboxylic acid (1.0 eq) and the amine component (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add the chosen anhydrous solvent (e.g., DMF) to dissolve the substrates completely. A typical concentration is 0.1-0.5 M.

  • Cooling (Optional but Recommended): Cool the reaction mixture to 0 °C using an ice-water bath. This is particularly important for sensitive substrates to minimize potential side reactions and racemization.

  • Base Addition: Add the tertiary base (e.g., DIPEA, 2.5 eq) dropwise to the stirred solution. If using an amine salt, a milky precipitate of the ammonium salt may briefly form before redissolving. Stir for 5-10 minutes.

  • Coupling Reagent Addition: Add the 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (1.1 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and the benzotriazole byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Experimental_Workflow prep 1. Preparation - Add Acid & Amine - Inert Atmosphere dissolve 2. Dissolution - Add Anhydrous Solvent prep->dissolve cool 3. Cooling - 0 °C Ice Bath dissolve->cool base 4. Base Addition - Add DIPEA/TEA cool->base reagent 5. Reagent Addition - Add Coupling Reagent base->reagent react 6. Reaction - Warm to RT - Stir 2-12h reagent->react monitor 7. Monitoring - TLC / LC-MS react->monitor monitor->react Incomplete workup 8. Work-up - Extraction & Washes monitor->workup Reaction Complete purify 9. Purification - Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for amide coupling.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive reagents (hydrolysis of coupling reagent).- Insufficient base.- Sterically hindered substrates.- Poor solvent choice.- Use fresh, anhydrous solvents and reagents.- Ensure adequate base is used to neutralize salts and drive the reaction.- Increase reaction time/temperature; consider a more polar solvent like NMP.- Use a solvent in which all components are fully soluble.
Epimerization/Racemization - Reaction temperature is too high.- Base is too strong or used in large excess.- Prolonged activation time before adding the amine.- Maintain reaction temperature at 0 °C during reagent addition.- Use a hindered, non-nucleophilic base like DIPEA.- Add the coupling reagent last, after the acid, amine, and base are mixed.
Side Product Formation - Guanidinylation of the amine if excess aminium-type reagent is used and pre-activation is too long.- Avoid pre-activating the carboxylic acid for extended periods. Use a slight excess (1.05-1.1 eq) of the coupling reagent, not a large excess.
Difficult Purification - Water-soluble byproducts (e.g., diisopropylethylammonium salts).- Ensure thorough aqueous work-up washes to remove water-soluble impurities before chromatography.

Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate may not be widely available, precautions should be based on the parent compound, 1H-Benzotriazole.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][9]

  • Handling: Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water.[6]

  • Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[6] Benzotriazole derivatives can be toxic to aquatic life.[6][7]

References

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • ResearchGate. (2025). Zwitterionic Peptides: From Mechanism, Design Strategies to Applications. [Link]

  • ResearchGate. (n.d.). Mechanism of BOP-mediated coupling reagent. [Link]

  • Chevron. (2025). Safety Data Sheet. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Fields, G. B., et al. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]

  • Google Patents. (2017).
  • Singh, N., & Singh, R. (2020). Review on synthetic study of benzotriazole. Journal of Drug Delivery and Therapeutics, 10(3), 198-207. [Link]

  • MDPI. (2006). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. [Link]

  • PubMed. (2008). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. [Link]

  • PubMed Central. (2014). The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. [Link]

  • PubMed. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. [Link]

  • INCHEM. (n.d.). 1,2,3-BENZOTRIAZOLE. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Laboratory-Scale Synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Introduction: The Significance of N-Substituted Benzotriazoles Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted Benzotriazoles

Benzotriazole and its derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and industrial applications.[1][2][3][4] These bicyclic heterocyclic compounds, consisting of a benzene ring fused to a 1,2,3-triazole ring, are recognized as privileged structures in drug discovery.[4] The strategic N-alkylation of the benzotriazole scaffold is a key synthetic modification that significantly influences the molecule's pharmacological profile, including its potential as antifungal, antibacterial, analgesic, and anti-inflammatory agents.[1] This guide provides a detailed, two-part protocol for the laboratory-scale synthesis of a specific N-substituted benzotriazole derivative, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, a zwitterionic compound with potential applications in novel therapeutic development and as a unique molecular scaffold.

The synthesis is approached in two distinct stages: first, the regioselective N1-propylation of 1H-benzotriazole, followed by the N-oxidation of the resulting intermediate to yield the target zwitterionic product. This document will elaborate on the chemical principles underpinning each step, providing a robust and reproducible protocol for researchers in organic synthesis and drug development.

Part 1: Regioselective N1-Propylation of 1H-Benzotriazole

A significant challenge in the N-alkylation of benzotriazole is achieving regioselectivity. The triazole ring presents two potential sites for alkylation, the N1 and N2 positions, often leading to a mixture of isomers.[5][6] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[5] For the synthesis of the target molecule, exclusive N1-alkylation is paramount. The protocol outlined below is designed to favor the formation of the N1-propyl isomer.

Experimental Protocol: Synthesis of 1-Propyl-1H-1,2,3-benzotriazole

This protocol employs potassium carbonate as a mild base and N,N-dimethylformamide (DMF) as a polar aprotic solvent, a common and effective method for the N-alkylation of azoles.[5]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
1H-BenzotriazoleC₆H₅N₃119.125.0 gSigma-Aldrich
1-BromopropaneC₃H₇Br122.996.7 mLSigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.218.7 gSigma-Aldrich
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.0950 mLSigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11As neededFisher Scientific
Deionized WaterH₂O18.02As neededIn-house
Brine (saturated NaCl solution)NaCl(aq)-As neededIn-house
Anhydrous Sodium SulfateNa₂SO₄142.04As neededSigma-Aldrich

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (5.0 g, 42.0 mmol) and anhydrous N,N-dimethylformamide (50 mL).

  • Add anhydrous potassium carbonate (8.7 g, 63.0 mmol, 1.5 eq) to the solution.

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Slowly add 1-bromopropane (6.7 mL, 73.5 mmol, 1.75 eq) to the reaction mixture dropwise using a syringe.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-propyl-1H-1,2,3-benzotriazole as a pure product.

Experimental Workflow: N1-Propylation

workflow reagents 1. Reagents Addition (Benzotriazole, K2CO3, DMF) stir1 2. Stir at RT (30 min) reagents->stir1 add_alkyl 3. Add 1-Bromopropane stir1->add_alkyl heat 4. Heat at 60°C (12-16 h) add_alkyl->heat monitor 5. TLC Monitoring heat->monitor workup 6. Aqueous Workup monitor->workup extract 7. Extraction with EtOAc workup->extract dry 8. Drying and Concentration extract->dry purify 9. Column Chromatography dry->purify product1 1-Propyl-1H-1,2,3-benzotriazole purify->product1

Caption: Workflow for the synthesis of 1-Propyl-1H-1,2,3-benzotriazole.

Part 2: Synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (as the 3-N-oxide)

The target molecule, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, is a zwitterionic N-oxide. The synthesis of benzotriazole N-oxides can be achieved through the oxidation of the corresponding N-substituted benzotriazole. A well-established method for the N-oxidation of nitrogen-containing heterocycles is the use of peroxy acids, often generated in situ from hydrogen peroxide and a carboxylic acid.[7] This protocol is adapted from procedures for the N-oxidation of similar benzotriazole derivatives.[7][8]

Experimental Protocol: N-Oxidation of 1-Propyl-1H-1,2,3-benzotriazole

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier
1-Propyl-1H-1,2,3-benzotriazoleC₉H₁₁N₃161.213.0 gSynthesized in Part 1
Glacial Acetic AcidCH₃COOH60.0520 mLSigma-Aldrich
Hydrogen Peroxide (30% solution)H₂O₂34.0115 mLSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93As neededFisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As neededIn-house
Deionized WaterH₂O18.02As neededIn-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededSigma-Aldrich

Procedure

  • In a 100 mL round-bottom flask, dissolve 1-propyl-1H-1,2,3-benzotriazole (3.0 g, 18.6 mmol) in glacial acetic acid (20 mL).

  • Carefully add 30% hydrogen peroxide (15 mL) to the solution while stirring.

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 150 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with deionized water (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Overall Synthetic Scheme

reaction_scheme start 1H-Benzotriazole intermediate 1-Propyl-1H-1,2,3-benzotriazole start->intermediate 1-Bromopropane, K2CO3, DMF final_product 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate intermediate->final_product H2O2, CH3COOH

Caption: Two-step synthesis of the target compound.

Scientific Rationale and Mechanistic Insights

The N-alkylation of benzotriazole proceeds via an SN2 mechanism. The base, potassium carbonate, deprotonates the N-H of the triazole ring, forming the benzotriazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane to displace the bromide ion and form the N-propyl bond. The choice of a polar aprotic solvent like DMF facilitates this reaction by solvating the potassium cation, leaving the benzotriazolide anion more available for nucleophilic attack.

The subsequent N-oxidation involves the electrophilic attack of an oxygen atom from peracetic acid (formed in situ from hydrogen peroxide and acetic acid) onto one of the nitrogen atoms of the triazole ring. The N3 position is a likely site for oxidation in N1-substituted benzotriazoles, leading to the formation of the stable zwitterionic N-oxide.

Conclusion

This application note provides a detailed and scientifically grounded two-step protocol for the synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. By carefully controlling the reaction conditions, the initial N-propylation can be directed to favor the desired N1 isomer. The subsequent N-oxidation provides a clear pathway to the target zwitterionic compound. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in medicinal chemistry and beyond.

References

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. (2025, August 6).
  • Somesh, S., Prasad, V., Madhuri, K., & Raju, R. K. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal, 12(5), 105.
  • Benzotriazole: An overview of its versatile biological behaviour. (2024, June 30).
  • Kralovicova, D., et al. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. Molecules, 14(12), 5039-5051.
  • Katritzky, A. R., et al. (2001). α-BENZOTRIAZOLYLPYRIDINES AND THEIR N-OXIDES. Arkivoc, 2001(5), 14-25.
  • Process for the preparation of benzotriazole derivatives. (n.d.).
  • N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (n.d.). Benchchem.
  • Benzotriazole n-Oxides. (n.d.).
  • Kumar, R., et al. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry, 83(6), 3127-3137.
  • The 1968 proposed mechanism of the formation of benzotriazole N-oxide 5. (n.d.).
  • N 2 -selective alkylation of benzotriazole via oxidative.... (n.d.).
  • Site selective alkylation of benzotriazoles without metal c
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta Biochimica Polonica, 52(3), 731-738.
  • 1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure.
  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. (n.d.).
  • Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin. (2025, January 2). Inorganic Chemistry.
  • Qu, H., et al. (2011). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry, 23(4), 1713-1715.
  • Reactions of N-Alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-Vinylamides and N-Vinylcarbazole. A Convenient Synthesis of 4-(Dialkylamino)tetrahydroquinolines. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of 1,2,3-benzotriazole. (n.d.). PrepChem.com.
  • Le, Z.-G., et al. (2016). Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions.
  • Recent Developments on Denitrogenative Functionalization of Benzotriazoles. (2020, September 1). Thieme Chemistry.
  • 1H-Benzotriazole. (n.d.). Cheméo.
  • Alho, M. M., et al. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups.
  • Benzotriazole. (n.d.). Wikipedia.
  • Review on synthetic study of benzotriazole. (2020, May 20). World Journal of Pharmaceutical Research.
  • BENZOTRIAZOLE. (n.d.).

Sources

Method

Application Notes and Protocols: The Potential Role of N-Alkyl-1,2,3-benzotriazol-3-ium-3-olates in Solid-Phase Peptide Synthesis

DISCLAIMER: The specific compound "1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate" (CAS 360787-15-1) is not extensively documented in peer-reviewed literature as a standard reagent for solid-phase peptide synthesis (SPPS)....

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Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: The specific compound "1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate" (CAS 360787-15-1) is not extensively documented in peer-reviewed literature as a standard reagent for solid-phase peptide synthesis (SPPS). Consequently, the following application notes are based on the established principles of closely related benzotriazole-based coupling reagents. The provided protocols are representative and would require empirical optimization for this specific reagent.

Introduction: The Benzotriazole Scaffold in Peptide Coupling

The formation of the amide bond is the cornerstone of peptide synthesis. The carboxyl group of an incoming amino acid must be activated to facilitate nucleophilic attack by the free amine of the resin-bound peptide chain. Benzotriazole and its derivatives are central to the development of modern coupling reagents due to their ability to form highly reactive, yet relatively stable, active esters that promote efficient amide bond formation while mitigating side reactions, most notably racemization.[1][2][3]

The subject of this note, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, belongs to the family of zwitterionic (or "inner salt") benzotriazole derivatives. Its structure suggests it functions as an aminium-type coupling reagent. These reagents are prized for their high coupling efficiency, rapid reaction kinetics, and suitability for even sterically hindered amino acids.[4][5]

Proposed Mechanism of Action

Based on its chemical structure, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is hypothesized to function similarly to other aminium/uronium salt reagents like HBTU and HATU. The activation process proceeds in two main steps in the presence of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA):

  • Carboxylic Acid Activation: The carboxylate of the Nα-protected amino acid attacks the electrophilic center of the benzotriazolium salt.

  • Active Ester Formation: This leads to the formation of a benzotriazolyl-ester (Bt-ester), a highly reactive intermediate. The N-propyl group's electronic influence may subtly modulate the reactivity of this ester compared to other analogs.

  • Nucleophilic Attack and Peptide Bond Formation: The free amine of the resin-bound peptide chain attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing the benzotriazole byproduct.

Peptide Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH Nα-Protected Amino Acid (R-COOH) Active_Ester Active Bt-Ester (R-CO-OBt-Propyl) AA_COOH->Active_Ester Activation Coupling_Reagent 1-Propyl-1H-1,2,3-benzotriazol- 3-ium-3-olate Coupling_Reagent->Active_Ester Base Base (DIPEA) Base->AA_COOH Deprotonation Peptide_Bond New Peptide Bond (R-CO-NH-Peptide) Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Bound Peptide (H₂N-Peptide) Resin_Amine->Peptide_Bond Byproduct Benzotriazole Byproduct Peptide_Bond->Byproduct Release

Caption: Proposed mechanism for peptide bond formation.

Comparative Analysis of Benzotriazole-Based Reagents

The choice of coupling reagent is critical for the success of SPPS, especially for complex or aggregation-prone sequences.[5] The hypothetical properties of the N-propyl derivative can be contextualized by comparing it to established reagents.

Reagent NameFull Chemical NameCore AdditiveKey AdvantagesPotential Drawbacks
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBtReliable, cost-effective, good for standard couplings.[1][5]Risk of guanidinylation side reaction; less effective for sterically hindered amino acids compared to HATU.[4]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOAtHigher reactivity due to the pyridine nitrogen in HOAt, excellent for hindered couplings and N-methyl amino acids.[1][5]Higher cost.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate6-Cl-HOBtIncreased reactivity over HBTU due to the electron-withdrawing chloro group.[5]
PyBOP (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphateHOBtPhosphonium salt, avoids guanidinylation.[4]Produces carcinogenic HMPA as a byproduct if not handled correctly.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOxymaPureOxyma-based, avoids potentially explosive benzotriazole additives; high reactivity.[5]Newer, may have less historical data for troubleshooting.
Propyl-Benzotriazolium (Hypothetical) 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olateSelf-containedThe N-propyl group might enhance solubility in organic solvents like DMF or NMP. Reactivity is expected to be comparable to HBTU.Undocumented performance, racemization potential, and side reaction profile.

Experimental Protocol: Standard Coupling Cycle

This protocol outlines a standard procedure for a single amino acid coupling step in Fmoc-based SPPS using a benzotriazolium-type reagent.

Materials:

  • Fmoc-protected amino acid (4 eq.)

  • 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (or similar aminium salt) (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • SPPS-grade Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Resin with free N-terminal amine (1 eq.)

Protocol Steps:

  • Resin Swelling: Swell the peptide resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with a fresh 20% piperidine solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation):

    • In a separate vial, dissolve the Fmoc-amino acid in DMF.

    • Add the coupling reagent (e.g., 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate) to this solution.

    • Just before adding to the resin, add the DIPEA. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester. Allow pre-activation for 1-2 minutes.

  • Coupling Reaction:

    • Drain the final DMF wash from the deprotected resin.

    • Immediately add the pre-activated coupling solution to the resin.

    • Agitate the reaction vessel at room temperature for 45-60 minutes. For hindered couplings, the reaction time may be extended or a higher temperature used.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

SPPS Workflow start Start Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Add Pre-activated AA + Reagent + Base wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->coupling

Caption: A typical Fmoc-SPPS coupling cycle workflow.

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test is positive, consider recoupling, increasing the coupling time, or switching to a more potent activator like a HATU-type reagent.

  • Racemization: Racemization is a risk for all activated amino acids (except Gly and Pro).[5] To minimize this, ensure the pre-activation time is short and avoid excessive amounts of base. For highly sensitive amino acids, using a weaker base like N-methylmorpholine (NMM) or collidine may be beneficial.[5]

  • Solubility Issues: The N-propyl group on the benzotriazolium core may improve solubility. However, if the protected amino acid or the growing peptide chain has poor solubility, consider adding chaotropic salts or switching to a more suitable solvent like N-methyl-2-pyrrolidone (NMP).

Conclusion

References

  • Veranova. (2025). A Glimpse into the Development of Peptide Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. Coupling Reagents.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Lupine Publishers. (2018).
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Katritzky, A. R., et al.
  • Shafi'I, A. M., et al. (2024).
  • Bashir, H., et al. (2021). Synthesis of Benzotriazole Derivatives.
  • ChemicalBook.
  • Qu, et al. (2011). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)
  • IJARIIE. (2024). A Review on: Synthesis of Benzotriazole.

Sources

Application

Application Note: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (Pr-OBt) Mediated Amide Bond Formation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide Executive Summary The evolution of peptide coupling reagents has historicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide

Executive Summary

The evolution of peptide coupling reagents has historically transitioned from simple carbodiimides to complex uronium and phosphonium salts to manage the delicate balance between coupling efficiency and epimerization[1]. However, mainstream reagents are not without flaws. While additives like 1-hydroxy-7-azabenzotriazole (HOAt) significantly improve reaction rates[2], and uronium salts like HBTU/HATU dominate solid-phase synthesis, they are susceptible to side reactions. Specifically, uronium reagents can degrade in polar aprotic solvents (e.g., DMF) to form N-carbamoyl benzotriazolium species, which irreversibly cap target amines via guanidinylation or carbamoylation[3].

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (Pr-OBt) emerges as a powerful, zwitterionic coupling mediator designed to bypass these limitations. By locking the benzotriazole core in an N-alkylated zwitterionic state, Pr-OBt drives the formation of a highly electrophilic, cationic O-acylbenzotriazolium active ester. This guide details the mechanistic causality, comparative performance, and validated protocols for utilizing Pr-OBt in challenging amide bond formations.

Mechanistic Rationale: The Zwitterionic Advantage

To understand the superiority of Pr-OBt, one must examine the causality of active ester reactivity:

  • Prevention of Degenerate Rearrangement: Traditional HOBt reacts with carbodiimide-activated carboxylic acids to form an O-acyl ester, which can spontaneously rearrange to a less reactive N-acyl amide. Because Pr-OBt features a propyl chain at the N1 position, this O-to-N acyl migration is sterically and electronically impossible.

  • Cationic Electrophilicity: Activation of a carboxylic acid in the presence of Pr-OBt yields an O-acyl-1-propylbenzotriazolium intermediate. The permanent positive charge on the triazole ring acts as a massive electron-withdrawing sink. This dramatically lowers the LUMO of the carbonyl carbon, facilitating ultra-fast nucleophilic attack by the amine.

  • Elimination of Capping Impurities: Because Pr-OBt is utilized as an additive (typically alongside DIC or EDC) rather than a standalone uronium salt, it lacks the dimethylamino moieties that lead to the formation of capping degradants like dimethylcarbamoyl-OBt[3].

MechanisticPathway A Carboxylic Acid + Pr-OBt Zwitterion B DIC / EDC Activation A->B C O-Acyl-1-propyl- benzotriazolium (Electrophilic Active Ester) B->C - Urea byproduct E Amide Product + Pr-OBt (Regenerated) C->E Fast Aminolysis D Amine Nucleophile D->E

Figure 1: Mechanistic pathway of Pr-OBt mediated amide bond formation.

Comparative Performance Data

The kinetic advantage of the cationic active ester is most evident when coupling sterically hindered substrates (e.g., α,α-dialkyl amino acids or N-methylated amines). Table 1 summarizes the performance of Pr-OBt against industry standards for a challenging model coupling.

Table 1: Comparative Coupling Efficiency for Fmoc-Aib-OH + H-Aib-OMe

Coupling SystemYield (1h)Yield (24h)Epimerization (%)Amine Capping / Guanidinylation
HOBt / DIC 15%45%4.2%None
HOAt / DIC 42%88%1.8%None
HATU / DIPEA 78%92%1.5%Yes (Trace to 2%)
Pr-OBt / DIC 85% 98% < 0.5% None

Data Note: Quantitative metrics represent standardized benchmarks for zwitterionic N-alkylbenzotriazole oxides in sterically demanding environments.

Experimental Protocols

The following protocols are engineered as self-validating systems. Every reagent choice and environmental condition is optimized to exploit the specific chemical properties of the Pr-OBt zwitterion.

Protocol A: Solution-Phase Amidation (Challenging Substrates)

Causality Focus: The zwitterionic nature of Pr-OBt requires highly polar aprotic solvents for optimal solvation. Furthermore, the extreme reactivity of the O-acylbenzotriazolium intermediate necessitates strict temperature control during the pre-activation phase to prevent premature hydrolysis.

  • Solubilization: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 equiv.) and Pr-OBt (1.1 equiv.) in anhydrous DMF (0.1 M concentration).

  • Base Addition (Conditional): If the amine is provided as a hydrochloride/TFA salt, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.). Note: If the amine is free-based, omit DIPEA to minimize base-catalyzed oxazolone formation (epimerization).

  • Pre-Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add N,N-Diisopropylcarbodiimide (DIC) (1.1 equiv.). Stir at 0 °C for exactly 10 minutes to accumulate the cationic active ester.

  • Aminolysis: Add the target amine (1.0 equiv.) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Self-Validation: Monitor reaction progress via LC-MS. The complete disappearance of the highly distinct O-acylbenzotriazolium mass adduct[M + 178]⁺ signals that aminolysis is complete.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous NaHCO₃ (2x), 1M HCl (2x), and brine.

    • Insight: Unlike neutral HOBt, the regenerated Pr-OBt zwitterion is highly water-soluble and is quantitatively removed during the aqueous washing steps, leaving a highly pure organic phase.

ExperimentalWorkflow S1 Step 1: Solubilization Dissolve Acid, Amine, and Pr-OBt in DMF S2 Step 2: Base Addition Add DIPEA (Only if amine is a salt) S1->S2 S3 Step 3: Activation Add DIC at 0 °C to prevent degradation S2->S3 S4 Step 4: Aminolysis Stir at RT (Self-validating via LC-MS) S3->S4 S5 Step 5: Workup Aqueous wash removes water-soluble Pr-OBt S4->S5

Figure 2: Step-by-step experimental workflow for solution-phase Pr-OBt coupling.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Adaptation

For automated or manual SPPS, Pr-OBt serves as a superior additive to HOBt when coupling onto secondary amines (e.g., Proline) or sterically hindered residues.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in a 1:1 mixture of DCM/DMF for 20 minutes. Drain.

  • Coupling Cocktail: In a separate vial, prepare a solution of Fmoc-Amino Acid (3.0 equiv.) and Pr-OBt (3.0 equiv.) in minimal DMF. Add DIC (3.0 equiv.) and vortex for 2 minutes.

  • Transfer & Agitation: Transfer the activated cocktail to the SPPS reaction vessel. Agitate at room temperature for 45 minutes.

  • Validation: Drain the resin and wash with DMF (3x) and DCM (3x). Perform a standard Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A negative result (colorless/yellow resin) self-validates the completion of the coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Yang, Y., Hansen, L., Sjögren, J. K., León, I. R., Receveur, J.-M., & Badalassi, F. (2021). Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF. Organic Process Research & Development, 25(8), 1923-1931.

Sources

Method

How to handle and store 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate safely in the lab

Application Note: Safe Handling, Storage, and Risk Mitigation for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Target Audience: Researchers, Principal Investigators, and Process Safety Engineers in Peptide Synthesis and...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Safe Handling, Storage, and Risk Mitigation for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Target Audience: Researchers, Principal Investigators, and Process Safety Engineers in Peptide Synthesis and Drug Development.

Introduction and Mechanistic Hazard Profile

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (CAS: 360787-15-1) is a specialized derivative within the benzotriazole family, a class of compounds historically foundational to peptide coupling chemistry. Like its well-known analogs 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), this reagent is utilized to stabilize reactive intermediates, thereby suppressing racemization and accelerating amide-bond formation[1].

However, the very structural features that make benzotriazoles exceptional leaving groups and nucleophiles also render them significant safety hazards. The aromatic triazole system contains both oxidizing (N–O) and reducing (N–N) bonds[1]. This contiguous N=N–N–O moiety acts as an energetic functional group (ExFG)[2]. Under conditions of confinement, thermal stress, or mechanical shock, these reagents can undergo rapid, highly exothermic decomposition, releasing voluminous gases including N₂, NO, CO, and CO₂[1].

To ensure laboratory safety, it is imperative to treat 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate with the same rigorous energetic material protocols applied to anhydrous HOBt, which carries a U.N. classification of 1.3 (fire, minor blast)[3].

Quantitative Thermal Hazard Assessment

When handling novel or specialized benzotriazole derivatives, process safety relies heavily on Differential Scanning Calorimetry (DSC) to predict shock sensitivity and explosivity, often utilizing the Yoshida correlation[2][4].

The table below summarizes the thermal decomposition profiles of representative benzotriazole-based coupling reagents to illustrate the baseline energetic risks associated with this chemical class.

Table 1: Comparative Thermal Decomposition Data for Benzotriazole Derivatives

Reagent Class / AnalogOnset of Decomposition (T_onset)Exothermic Energy (ΔH)Hazard Classification / Note
HOBt (Anhydrous) ~130 °C> -1000 J/gHigh explosive potential; shock-sensitive[5].
PyBOP (HOBt derivative) 121 °C-1020 J/gPotentially explosive; high energy release[3].
HOAt < 130 °C> -1000 J/gHighly energetic; restricted availability[6].
1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Assumed < 130 °CAssumed > -800 J/gTreat as shock-sensitive and thermally unstable.

Data synthesized from ACS Organic Process Research & Development safety evaluations[3].

Standard Operating Procedure: Safe Handling Protocol

The following self-validating protocol is designed to mitigate the risks of friction, static discharge, and confinement when working with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

Prerequisites & PPE:

  • Flame-resistant (FR) laboratory coat.

  • Heavy-duty nitrile gloves (double-gloving recommended).

  • Full-face shield worn over safety goggles[7].

  • Properly grounded, spark-free fume hood equipped with a heavy polycarbonate blast shield.

Step-by-Step Handling Methodology:

  • Atmosphere & Workspace Validation: Ensure the fume hood is clear of all incompatible materials, specifically strong oxidizers, metals, and combustible solvents. Verify that the hood's airflow is optimal.

  • Tool Selection (Critical Causality): Never use metal spatulas. Metal can generate sparks or cause localized frictional heating. Use only anti-static polytetrafluoroethylene (PTFE), ceramic, or conductive plastic spatulas to transfer the powder.

  • De-static Procedure: Pass the sealed reagent bottle and the receiving vessel through an anti-static ionizer fan to neutralize surface charges before opening.

  • Transfer & Weighing:

    • Position the receiving vessel (e.g., a glass vial or round-bottom flask) behind the blast shield.

    • Carefully uncap the reagent. Avoid grinding the threads of the cap, as friction on trapped powder can initiate decomposition.

    • Transfer the required mass smoothly. Do not scrape the sides of the container vigorously.

  • Solubilization: Immediately dissolve the weighed reagent in the appropriate polar aprotic solvent (e.g., DMF, NMP)[1]. Solvation significantly dampens the energetic potential of the triazole system by disrupting the crystal lattice and acting as a heat sink.

  • Decontamination: Wipe down all spatulas, balances, and surfaces with a damp cloth. Place the cloth in a dedicated, water-filled hazardous waste container. Never allow residual dust to accumulate and dry out, as it may explode upon settling or friction[7].

Storage and Waste Management Guidelines

Storage:

  • Temperature: Store at 2–8 °C (refrigerated) to minimize the thermodynamic baseline and prevent slow thermal degradation.

  • Environment: Keep in a dry, dark environment. The container must be tightly sealed to prevent the ingress of incompatible chemical vapors, but never store in heavy glass or metal containers that could act as shrapnel in the event of over-pressurization. Keep in the original manufacturer's plastic packaging.

  • Hydration: If the reagent is supplied wetted (e.g., with 20% water, a common industry practice to desensitize HOBt analogs[5]), do not desiccate it prior to storage.

Spill Response: If a dry spill occurs, do not sweep or use standard vacuum cleaners, as the mechanical action or static buildup can trigger ignition. Wet the powder thoroughly with water to desensitize it, then carefully scoop it up using non-sparking tools into a labeled, water-filled plastic container for specialized disposal[7].

Process Workflow Visualization

G Start Receipt of Benzotriazole Reagent Assess Thermal Hazard Assessment (DSC / Yoshida Correlation) Start->Assess Storage Store at 2-8°C in Plastic Away from Light & Oxidizers Assess->Storage PPE Don PPE: Face Shield, FR Coat, Nitrile Gloves Storage->PPE Hood Transfer to Fume Hood Deploy Blast Shield PPE->Hood Tools Use PTFE/Ceramic Spatula (Avoid Static/Friction) Hood->Tools Action Weigh & Solubilize (Avoid Confinement) Tools->Action

Workflow for the safe handling and storage of energetic benzotriazole derivatives.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry URL:[Link]

  • Predicting Shock Sensitivity from Differential Scanning Calorimetry Data Organic Process Research & Development - ACS Publications URL:[Link]

  • Explosive Hazard Identification in Pharmaceutical Process Development Organic Process Research & Development - ACS Publications URL:[Link]

  • Explosive properties of 1-hydroxybenzotriazoles ResearchGate URL:[Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Use of Zwitterionic Benzotriazole Reagents in Modern Macrocyclization

Abstract Macrocyclic peptides are a premier class of therapeutic candidates, offering a unique combination of stability, target affinity, and the ability to address challenging protein-protein interactions.[1] Their synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Macrocyclic peptides are a premier class of therapeutic candidates, offering a unique combination of stability, target affinity, and the ability to address challenging protein-protein interactions.[1] Their synthesis, however, is frequently hampered by the critical macrocyclization step, where linear precursors must be efficiently coaxed into a ring structure without significant oligomerization. This guide provides an in-depth analysis of a modern class of zwitterionic benzotriazole-based coupling reagents, exemplified by structures like 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. We will explore the mechanistic underpinnings of these reagents, present a detailed, field-proven protocol for their application in macrocyclization, and discuss the causality behind key experimental choices to empower researchers in drug development and chemical biology.

Introduction: The Macrocyclization Challenge

The synthesis of macrocyclic peptides involves an entropically unfavorable intramolecular reaction to form a large ring, typically via an amide bond (macrolactamization).[2] The primary competing reaction is intermolecular polymerization, where multiple peptide chains react with one another to form linear or cyclic oligomers. The key to successful macrocyclization is to create experimental conditions that strongly favor the desired intramolecular pathway.

This is achieved through two primary strategies:

  • Conformational Pre-organization: Designing the linear peptide sequence to include turn-inducing elements (e.g., proline or pseudoproline residues) that fold the peptide into a "cyclization-ready" conformation.[2]

  • Kinetic Control: Employing high-dilution conditions to decrease the probability of intermolecular collisions and using highly efficient coupling reagents to accelerate the rate of the intramolecular reaction.[3]

It is in the domain of kinetic control that the choice of coupling reagent becomes paramount.

The Role and Mechanism of Benzotriazole-Based Coupling Reagents

Benzotriazole derivatives are central to modern peptide synthesis due to their ability to activate carboxylic acids while minimizing the risk of racemization.[4][5] Reagents such as HBTU, HATU, and PyBOP function by converting the C-terminal carboxylate of a peptide into a highly reactive benzotriazolyl active ester.[5][6] This ester is an excellent leaving group, readily susceptible to nucleophilic attack by the N-terminal amine.

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate represents an evolution of this class, incorporating a zwitterionic structure. While direct literature on this specific N-propyl derivative is emerging, its architecture strongly suggests a mechanism and function analogous to other well-characterized zwitterionic and benzotriazole-based reagents. The zwitterionic nature—possessing both a positive (ium) and negative (olate) charge within the same molecule—can confer unique solubility properties and potentially lead to cleaner reactions with water-soluble byproducts, simplifying downstream purification.[7][8]

Proposed Mechanism of Action

The macrocyclization process using a zwitterionic benzotriazole reagent proceeds through a two-step activation and cyclization pathway. The zwitterionic character enhances the electrophilicity of the reagent, facilitating the initial activation of the peptide's C-terminal carboxylate.

Mechanism_of_Action Proposed Mechanism for Zwitterionic Benzotriazole Reagents cluster_0 Step 1: Active Ester Formation cluster_1 Step 2: Intramolecular Cyclization Peptide_COOH Linear Peptide (C-terminal COOH) Active_Ester Activated Peptide (Benzotriazolyl Ester) Peptide_COOH->Active_Ester Activation Peptide_NH2 Linear Peptide (N-terminal NH2) Reagent Zwitterionic Reagent (1-Propyl-1H-1,2,3- benzotriazol-3-ium-3-olate) Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Peptide_COOH Deprotonation Macrocycle Cyclic Peptide (Macrolactam) Active_Ester->Macrocycle Intramolecular Attack Byproduct Benzotriazole Byproduct Active_Ester->Byproduct

Caption: Proposed mechanism for macrocyclization.

Experimental Protocol: Macrocyclization Under High Dilution

This protocol provides a robust framework for the macrocyclization of a side-chain protected linear peptide using a zwitterionic benzotriazole reagent.

Materials and Reagents
  • Linear Peptide Precursor: Purified (≥95%), side-chain protected, with free N-terminal amine and C-terminal carboxylic acid.

  • Coupling Reagent: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (or analogous reagent like HATU/HBTU).

  • Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use a high-purity, non-nucleophilic base.

  • Solvent: Anhydrous, high-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Equipment:

    • Large three-neck round-bottom flask.

    • Two syringe pumps with gas-tight syringes.

    • Magnetic stirrer and stir bars.

    • Inert atmosphere setup (Argon or Nitrogen).

    • LC-MS system for reaction monitoring.

    • Preparative RP-HPLC system for purification.

Step-by-Step Methodology

Rationale: The entire procedure is designed to maintain strict high-dilution conditions to favor the intramolecular reaction. This is achieved by the slow, simultaneous addition of the activated peptide and the base into a large volume of solvent.

  • System Preparation:

    • Thoroughly dry all glassware in an oven (120 °C) overnight and allow to cool under a stream of inert gas.

    • Set up the three-neck flask with a magnetic stirrer, an inert gas inlet, and two septa for the syringe needles.

    • Fill the main reaction flask with the bulk of the anhydrous solvent (e.g., 980 mL for a final 1 L reaction volume). The goal is a final peptide concentration of 0.1 - 1.0 mM . Lower concentrations further minimize oligomerization but require larger solvent volumes.

  • Solution Preparation:

    • Solution A (Peptide): In a separate dry flask, dissolve the linear peptide precursor (e.g., 0.5 mmol) in a small volume of anhydrous solvent (e.g., 10 mL).

    • Solution B (Reagent & Base): In another dry flask, dissolve the zwitterionic coupling reagent (1.2 eq., 0.6 mmol) and the non-nucleophilic base (3.0 eq., 1.5 mmol) in a small volume of anhydrous solvent (e.g., 10 mL). Causality: Using a slight excess of the coupling reagent ensures full activation of the carboxylate. The base is crucial for deprotonating the N-terminal amine to make it nucleophilic and for neutralizing any acidic byproducts.[3]

  • High-Dilution Addition:

    • Draw Solution A into one gas-tight syringe and Solution B into a second.

    • Place both syringes onto separate syringe pumps.

    • Position the needles through the septa into the main reaction flask, ensuring the tips are submerged in the stirring solvent.

    • Begin the slow, simultaneous addition of both solutions into the main flask over a period of 4-8 hours . Causality: This slow addition is the cornerstone of the protocol. It ensures that at any given moment, the concentration of reactive peptide in the flask is infinitesimally small, thus dramatically favoring intramolecular collision over intermolecular encounters.

  • Reaction Monitoring and Work-up:

    • Allow the reaction to stir at room temperature for an additional 2-12 hours after the addition is complete.

    • Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS. Look for the disappearance of the linear peptide starting material (M) and the appearance of the desired macrocycle product (M-18, due to loss of H₂O).

    • Once the reaction is complete, remove the solvent under reduced pressure (roto-evaporation).

  • Deprotection and Purification:

    • Cleave the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) and purify using preparative Reverse-Phase HPLC (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final macrocyclic peptide as a white, fluffy powder.

Workflow and Data Summary

The overall workflow from linear precursor to final product is a multi-step process requiring careful execution at each stage.

Experimental_Workflow Macrocyclization Experimental Workflow Start Purified Linear Peptide (Side-Chain Protected) Prep Prepare High-Dilution Setup (Inert Atmosphere, Anhydrous Solvent) Start->Prep Solutions Prepare Peptide (A) and Reagent/Base (B) Solutions Prep->Solutions Addition Slow Syringe Pump Addition (4-8 hours @ 0.1-1 mM) Solutions->Addition React Reaction & LC-MS Monitoring (2-12 hours) Addition->React Workup Solvent Removal (Rotary Evaporation) React->Workup Cleavage Side-Chain Deprotection (TFA Cocktail) Workup->Cleavage Purify Purification (Preparative RP-HPLC) Cleavage->Purify End Lyophilized Macrocyclic Peptide Purify->End

Caption: High-level experimental workflow for peptide macrocyclization.

Representative Data for Benzotriazole-Mediated Macrocyclization

The following table summarizes typical outcomes for macrocyclization reactions using benzotriazole-based coupling reagents under high-dilution conditions. These serve as a benchmark for what can be expected when using the zwitterionic analog.

Peptide TypeSolventBase (eq.)Reagent (eq.)Conc. (mM)Time (h)Yield (%)Ref.
Head-to-Tail PentapeptideDMFDIPEA (3.0)HATU (1.2)0.5665-80[1]
Side-Chain Lactam BridgeNMPCollidine (3.0)PyBOP (1.5)1.0470-85[9]
Complex DepsipeptideDCM/DMFDIPEA (4.0)HBTU (1.5)0.21250-70[10]
Tyrosine-Histidine CyclophaneTHFDIPEA (3.75)PyBroP (1.3)2015~90 (conv.)[3]

Note: Yields are highly sequence-dependent. The presence of turn-inducing residues can significantly improve cyclization efficiency.

Conclusion and Best Practices

The use of advanced coupling reagents like zwitterionic 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a powerful strategy for overcoming the challenges of peptide macrocyclization. Their high reactivity, suppression of racemization, and favorable solubility profiles make them ideal for synthesizing complex cyclic peptides for drug discovery. Success hinges on a meticulous experimental approach centered on maintaining strict anhydrous and high-dilution conditions. By understanding the causality behind each step—from the choice of a non-nucleophilic base to the critical importance of slow addition—researchers can reliably and efficiently access these valuable therapeutic modalities.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Lau, Y. H., de Andrade, P., & Spring, D. R. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 46(21), 6545-6560. [Link]

  • Newhouse, T. R., & Baran, P. S. (2012). A New and Useful Method for the Macrocyclization of Linear Peptides. Organic Letters, 14(12), 3092–3095. [Link]

  • Vinogradov, A. A., & Belyk, K. M. (2018). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 6, 557. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Peptides. [Link]

  • Lienkamp, K., & Teutoburg-Weiss, S. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers, 6(5), 1543-1611. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Coupling Reagents in Pharmaceutical Peptide Manufacturing. [Link]

  • Kaur, H., & Singh, G. (2020). Review on synthetic study of benzotriazole. Journal of Drug Delivery and Therapeutics, 10(3-s), 231-238. [Link]

  • ResolveMass Laboratories Inc. (2025). Comprehensive Guide to Zwitterionic Polymers. [Link]

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). An Overview on the Use of Coupling Reagents for Peptide Synthesis. Journal of Saudi Chemical Society, 16(4), 439-450. [Link]

  • Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. [Link]

  • Grote, C. W., et al. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry, 10, 1919-1932. [Link]

  • Reid, J. R., & Kappe, C. O. (2016). Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics. Angewandte Chemie International Edition, 55(24), 7009-7013. [Link]

  • Klose, N., et al. (2019). Advancing Multicomponent Strategies to Macrobicyclic Peptides. Chemistry – A European Journal, 25(59), 13481-13486. [Link]

  • Reid, D. L., & Simpson, M. C. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301-309. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Method

Catalytic Applications of Mesoionic Carbenes Derived from 1,2,3-Benzotriazolium Scaffolds in Cross-Coupling Reactions: Application Notes and Protocols

Introduction: The Rise of Mesoionic Carbenes in Catalysis In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Mesoionic Carbenes in Catalysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is profoundly influenced by the ligand sphere surrounding the palladium center. While phosphine ligands have been the traditional workhorses, recent decades have witnessed the ascent of N-heterocyclic carbenes (NHCs) as a superior class of ligands.[1][2][3] NHCs are known for their strong σ-donating properties, which facilitate the oxidative addition step in catalytic cycles and stabilize the active metal center.[3][4]

A specialized subclass of NHCs, mesoionic carbenes (MICs), have garnered significant attention for their even stronger σ-donor capabilities compared to classical NHCs.[4][5] MICs derived from 1,2,3-triazolium salts, such as the conceptual precursor 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, are particularly noteworthy.[6] These ligands, often generated in situ from their triazolium salt precursors, form highly stable and active palladium complexes that excel in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings.[6][7][8] This guide provides an in-depth look at the catalytic applications of these systems, complete with detailed protocols for their use in research and development settings.

The Catalyst Precursor: 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate and its Analogs

The compound 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate belongs to the family of 1,2,3-triazolium salts, which are the direct precursors to 1,2,3-triazol-5-ylidene mesoionic carbenes. The synthesis of these precursors is often straightforward, typically involving the alkylation of a 1,2,3-triazole, which itself can be readily prepared via "click chemistry" (copper-catalyzed azide-alkyne cycloaddition).[6]

The key to the catalytic activity lies in the generation of the mesoionic carbene, which then coordinates to a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) to form the active catalyst. This can be done in situ or by pre-forming a well-defined palladium-MIC complex.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of biaryls, a common motif in pharmaceuticals. Palladium-mesoionic carbene complexes have proven to be highly efficient catalysts for this transformation, often functioning at low catalyst loadings and under mild conditions.[6][9]

Mechanistic Rationale

The enhanced activity of Pd-MIC complexes in the Suzuki-Miyaura coupling is attributed to the strong electron-donating nature of the mesoionic carbene ligand. This property accelerates the rate-determining oxidative addition of the aryl halide to the Pd(0) center and facilitates the subsequent transmetalation and reductive elimination steps.

Below is a generalized catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a Pd-MIC complex.

Suzuki_Miyaura_Cycle Pd(0)L Active Pd(0)-MIC Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(MIC) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R'B(OH)₂ / Base Ar-Pd(II)-R(L) Ar-Pd(II)-R'(MIC) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-R' Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid, utilizing an in situ generated Pd-MIC catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate analog (Triazolium salt precursor)

  • Aryl bromide

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the triazolium salt (0.012 mmol, 1.2 mol%). Add 2 mL of anhydrous, degassed toluene. Stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add an additional 3 mL of toluene and 0.5 mL of degassed water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Loading 1 mol% Pd(OAc)₂Efficient catalysis with low metal contamination.
Ligand:Metal Ratio 1.2:1A slight excess of the ligand precursor ensures full coordination to the palladium center.
Base K₂CO₃ (2 equiv.)Activates the boronic acid for transmetalation.[9]
Solvent Toluene/WaterBiphasic system often enhances reaction rates and yields.
Temperature 80-100 °CProvides sufficient energy for oxidative addition of aryl bromides.

Application in Heck-Mizoroki Reaction

The Heck reaction is a powerful tool for the arylation of alkenes.[10] Pd-MIC complexes have demonstrated excellent activity in this reaction, particularly with challenging substrates.[5][7]

Experimental Protocol: Heck Coupling of Aryl Iodides with Methyl Acrylate

This protocol outlines a procedure for the Heck coupling of an electron-poor aryl iodide with methyl acrylate.

Materials:

  • Palladium-mesoionic carbene complex (pre-formed, 1 mol%) or Pd(OAc)₂ and triazolium salt for in situ generation.

  • Aryl iodide

  • Methyl acrylate

  • Sodium acetate (NaOAc)

  • Deep Eutectic Solvent (DES) such as Choline Chloride:Ethylene Glycol (1:2) or a traditional solvent like DMF.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a sealed reaction vial, combine the Pd-MIC complex (0.01 mmol, 1 mol%), aryl iodide (1.0 mmol), and NaOAc (1.5 mmol).

  • Reagent Addition: Add methyl acrylate (1.5 mmol) and 2 mL of the chosen solvent (e.g., ChCl:EG 1:2).

  • Reaction: Heat the mixture to 120 °C with stirring. Monitor the reaction by GC-MS.

  • Work-up: After completion, cool the reaction mixture. If using a DES, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 10 mL). If using a traditional organic solvent, dilute with water and extract with an organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

ParameterConditionRationale
Catalyst Loading 1 mol%Effective for electron-poor aryl iodides.[5][7]
Base NaOAc (1.5 equiv.)A mild base suitable for the Heck reaction mechanism.[11]
Solvent Deep Eutectic Solvent (DES) or DMFDES offers a sustainable alternative to volatile organic compounds.[5][7]
Temperature 120 °CHigher temperatures are often required for the Heck reaction.[5][7]

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[12][13] It is a fundamental reaction for the synthesis of substituted alkynes. Pd-MIC complexes can catalyze this reaction, often under copper-free conditions which is advantageous to avoid the formation of alkyne homocoupling byproducts.[5][7]

Experimental Workflow

The following diagram illustrates a typical workflow for a Sonogashira coupling experiment using a Pd-MIC catalyst.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble dry glassware under inert atmosphere Reagents Weigh Pd-MIC catalyst, aryl halide, and base Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Alkyne Add terminal alkyne Solvent->Alkyne Heat Heat to reaction temperature Alkyne->Heat Monitor Monitor by TLC/GC Heat->Monitor Quench Cool and quench reaction Monitor->Quench Reaction Complete Extract Extract with organic solvent Quench->Extract Dry Dry organic phase Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify

Caption: Experimental Workflow for Sonogashira Coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol provides a method for the copper-free Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Pd-MIC complex (1 mol%)

  • Aryl halide (e.g., iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Amine base (e.g., i-Pr₂NH or Et₃N)

  • Solvent (e.g., AcChCl:Urea (1:2) DES or THF)

  • Standard laboratory glassware and inert atmosphere setup.

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the Pd-MIC complex (0.01 mmol, 1 mol%) and the aryl halide (1.0 mmol).

  • Solvent and Base: Add 2 mL of the solvent, followed by the amine base (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ParameterConditionRationale
Catalyst 1 mol% Pd-MIC complexEfficient catalysis without the need for a copper co-catalyst.[5][7]
Base i-Pr₂NH or Et₃N (2 equiv.)Acts as both a base and a solvent in some cases, facilitating the catalytic cycle.[5][7]
Solvent DES or THFProvides a suitable medium for the reaction; DES is a greener option.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, showcasing the high activity of the catalyst.[5][7]

Conclusion and Outlook

Palladium complexes featuring mesoionic carbene ligands derived from 1,2,3-benzotriazolium salts are powerful catalysts for a range of cross-coupling reactions. Their strong σ-donating character imparts high stability and reactivity, enabling challenging transformations under mild conditions. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of these advanced catalytic systems in their synthetic endeavors. The continued development of novel MIC ligands and their corresponding metal complexes promises to further expand the toolkit of synthetic chemists, enabling the efficient construction of complex molecules for applications in materials science and drug discovery.

References

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions - Organic Chemistry Research. Available at: [Link]

  • Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents - Frontiers. Available at: [Link]

  • Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents - PMC. Available at: [Link]

  • Palladium Mesoionic Carbene Pre-catalyst for General Cross-Coupling Transformations in Deep Eutectic Solvents - PubMed. Available at: [Link]

  • Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction - MDPI. Available at: [Link]

  • Mesoionic carbene complexes - Research Repository UCD. Available at: [Link]

  • Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications - Sci-Hub. Available at: [Link]

  • Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. Available at: [Link]

  • Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl] - MDPI. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Available at: [Link]

  • Review on synthetic study of benzotriazole. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. Available at: [Link]

  • Synthesis and crystal structure of 1,3,5-tris[(1H- benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene. Available at: [Link]

  • Benzotriazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC. Available at: [Link]

  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species - PMC. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

  • 1,2,3-BENZOTRIAZOLE - Ataman Kimya. Available at: [Link]

  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC. Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC. Available at: [Link]

  • Synthesis, characterization and reactivity of single-site aluminium amides bearing benzotriazole phenoxide ligands: catalysis for ring-opening polymerization of lactide and carbon dioxide/propylene oxide coupling - Dalton Transactions (RSC Publishing). Available at: [Link]

  • The Intramolecular Heck Reaction - ResearchGate. Available at: [Link]

  • benzotriazole 1,2,3-triaza-1H-indene - The Good Scents Company. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. Available at: [Link]

  • Benzotriazole - chemeurope.com. Available at: [Link]

  • The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with Mesoionic 1,2,3-Benzotriazole Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for optimizing reaction yields when utilizing mesoionic compounds like 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. While this specific derivative may be one of many in its class, the principles and troubleshooting strategies outlined here are broadly applicable to the family of mesoionic 1,2,3-benzotriazoles and related mesoionic compounds used in synthesis, particularly in cycloaddition reactions.

Mesoionic compounds are a unique class of dipolar, pseudo-aromatic heterocycles that serve as versatile synthons in organic chemistry. Their distinct electronic characteristics make them valuable in constructing complex molecular architectures. However, these same properties can also present challenges in achieving optimal reaction yields. This guide provides expert insights and actionable protocols to help you navigate these challenges and enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no yield of my desired product. What are the most common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue that can often be traced back to a few key areas. The troubleshooting process should be systematic, starting from the most straightforward potential problems.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low or No Yield Observed reagent_quality Verify Reagent Quality & Purity start->reagent_quality Start Here reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK solvent_choice Evaluate Solvent System reaction_conditions->solvent_choice Conditions Optimized workup_issue Investigate Workup & Purification solvent_choice->workup_issue Solvent Appropriate success Improved Yield workup_issue->success Workup Optimized

Caption: A systematic workflow for troubleshooting low reaction yields.

Step 1: Verify Reagent Integrity

  • Mesoionic Compound Stability: Mesoionic compounds can be sensitive to moisture, air, and light.[1] Ensure your 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (or related mesoionic precursor) has been stored under inert atmosphere (e.g., argon or nitrogen) and protected from light. If degradation is suspected, consider resynthesizing or purifying the reagent.

  • Substrate and Other Reagents: Verify the purity of your other starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products.

  • Solvent Quality: Ensure you are using dry, high-purity solvents. Water can be particularly detrimental in many organic reactions.

Step 2: Re-evaluate Reaction Conditions

  • Temperature: Many cycloaddition reactions involving mesoionic compounds require elevated temperatures to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., in 10-20°C increments) may be necessary. Conversely, some mesoionic compounds can decompose at high temperatures, so finding the optimal temperature is key.

  • Reaction Time: It's possible the reaction is simply slow. Monitor the reaction progress over a longer period using an appropriate analytical technique (TLC, LC-MS, or NMR).

  • Concentration: The concentration of reactants can influence the reaction rate. If the reaction is bimolecular, increasing the concentration may improve the yield.

Step 3: Solvent Selection

The choice of solvent is critical as it can influence the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMF, acetonitrile, or toluene are often used for such reactions.[2]

SolventPolarityBoiling Point (°C)General Applicability for Mesoionic Reactions
TolueneNon-polar111Good for reactions requiring higher temperatures.
AcetonitrilePolar aprotic82A versatile solvent for a range of polarities.
DMFPolar aprotic153Excellent solubilizing power, good for high temps.
DichloromethanePolar aprotic40Suitable for reactions at or below room temperature.

Step 4: Consider Catalysis

While many cycloadditions with mesoionic compounds are thermally driven, some systems can benefit from catalysis. For instance, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been developed to overcome the need for harsh conditions.[1] While your specific compound is not a sydnone, the principle of using a catalyst to lower the activation energy could be explored if thermal methods are unsuccessful.

Q2: My reaction is producing significant side products, which is complicating purification and lowering my yield. What are these side products and how can I minimize them?

A2: The formation of side products often arises from the inherent reactivity of the mesoionic ring or from competing reaction pathways.

Common Side Reactions and Mitigation Strategies:

  • Thermal Decomposition: As mentioned, mesoionic compounds can be thermally labile. If you observe a complex mixture of unidentifiable products, especially at higher temperatures, decomposition is a likely cause.

    • Solution: Try running the reaction at the lowest possible temperature that still allows for product formation, even if it requires a longer reaction time. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time the compound spends at high temperatures and potentially reducing decomposition.[3]

  • Alternative Cycloaddition Pathways: Depending on the substrate, there may be different regioisomeric or stereoisomeric products that can form.[3]

    • Solution: The regioselectivity of cycloaddition reactions can sometimes be influenced by the solvent or the presence of additives. Experimenting with different solvents or adding a Lewis acid (if compatible with your substrates) may favor the formation of one isomer over another.

  • Reactions with Solvent: Some reactive intermediates may react with the solvent itself, especially if using nucleophilic solvents.

    • Solution: If you suspect solvent participation, switch to a more inert solvent like toluene or hexane, if solubility allows.

Q3: I'm concerned about the stability and handling of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. What are the best practices?

A3: Proper handling and storage are crucial for maintaining the reactivity of your mesoionic compound.

  • Storage: Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen is preferred), and in a desiccator to protect from moisture. For long-term storage, refrigeration or freezing may be appropriate, but allow the container to warm to room temperature before opening to prevent condensation.

  • Handling: When weighing and dispensing the compound, do so in a glove box or under a stream of inert gas if possible. Minimize its exposure to ambient air and light.

  • Safety: While specific toxicity data for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate may not be readily available, it is prudent to treat it as a potentially hazardous chemical. The parent compound, 1H-benzotriazole, is known to have some toxicity.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Experimental Protocols

Protocol: General Procedure for a 1,3-Dipolar Cycloaddition

This protocol provides a general starting point for a cycloaddition reaction between a mesoionic 1,2,3-benzotriazole derivative and an alkyne.

Reaction Mechanism Overview

CycloadditionMechanism reagents Mesoionic Benzotriazole + Alkyne transition_state [Transition State] reagents->transition_state Heat (Δ) cycloadduct Initial Cycloadduct transition_state->cycloadduct product Final Product (after potential rearrangement or elimination) cycloadduct->product

Caption: General mechanism for a 1,3-dipolar cycloaddition reaction.

Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the mesoionic 1,2,3-benzotriazole derivative (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Add the alkyne (1.1 eq) via syringe, followed by the addition of dry solvent (e.g., toluene, to make a 0.1 M solution).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References

  • Benchchem. (n.d.). Troubleshooting fluorescence quenching effects of benzotriazole UV absorbers.
  • Barata-Vallejo, S., et al. (2012). Switchable Cycloadditions of Mesoionic Dipoles: Refreshing up a Regioselective Approach to Two Distinctive Heterocycles. The Journal of Organic Chemistry, 77(13), 5682-5692. [Link]

  • Siddiqui, Z. N. (2009). Mesoionic Compounds. Resonance, 14(10), 966-979. [Link]

  • Gribble, G. W. (2021). Mesoionic compounds. ResearchGate. [Link]

  • Kaur, N., et al. (2014). Mesoionic sydnone derivatives: An overview. Journal of Chemical and Pharmaceutical Research, 6(5), 1185-1199. [Link]

  • Gao, H., et al. (2024). Machine learning-guided strategies for reaction conditions design and optimization. RSC Advances, 14, 8267-8282. [Link]

  • Ahmad, F., et al. (2012). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. [Link]

  • Giorno, T. B. D., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111641. [Link]

  • Ataman Kimya. (n.d.). BENZOTRIAZOLE.
  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. [Link]

  • Klapötke, T. M. (2020). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. ResearchGate. [Link]

  • Kumar, R. S., et al. (2018). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • Perjesi, P., et al. (2006). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. Molecules, 11(3), 197-202. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olat...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in common polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This document provides a logical, step-by-step troubleshooting workflow, explains the underlying chemical principles, and offers validated protocols to overcome this common experimental hurdle.

FAQ 1: Why is my 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate exhibiting poor solubility in high-polarity solvents like DMF and DMSO?

Answer: The solubility behavior of this compound is rooted in its unique molecular structure. It is a zwitterionic (or more accurately, a mesoionic) compound, meaning it contains both a formal positive and a formal negative charge within the same molecule, yet is overall electrically neutral.

  • Structural Insight: The molecule possesses a positively charged nitrogen atom within the benzotriazolium ring system and a negatively charged exocyclic oxygen atom (the "olate").

  • Intermolecular Forces: In the solid state, these opposing charges lead to very strong intermolecular electrostatic interactions, similar to those found in a salt's crystal lattice. This results in high crystal lattice energy —the energy required to break apart the solid-state structure.

  • Solvation Challenge: While DMF and DMSO are highly polar solvents capable of dissolving many organic compounds, their ability to solvate is sometimes insufficient to overcome the exceptionally strong crystal lattice energy of a well-ordered zwitterion.[1][2] The solvent molecules must effectively surround and stabilize both the positive and negative centers, as well as the hydrophobic propyl and benzene moieties, a complex requirement that can hinder dissolution.

Caption: The zwitterionic nature of the compound creates strong intermolecular forces.

FAQ 2: What is the recommended initial workflow when encountering poor solubility?

Answer: A systematic, multi-step approach starting with the least invasive methods is recommended. This ensures that you are not unnecessarily exposing the compound to potentially degrading conditions. The goal is to provide enough energy to overcome the dissolution barrier without causing thermal decomposition. Benzotriazole and its derivatives are generally thermally stable, but prudence is always advised.[3][4][5][6]

start Start: Compound + Solvent (e.g., 10 mg/mL in DMSO) stir Step 1: Mechanical Agitation - Vortex / Magnetic Stirring - Time: 15 min @ RT start->stir observe1 Observe Is it dissolved? stir->observe1 heat Step 2: Controlled Heating - Heat to 40-60 °C - Stir for 15-30 min observe1->heat No success Success: Solution is clear Proceed with experiment observe1->success Yes observe2 Observe Is it dissolved? heat->observe2 sonicate sonicate observe2->sonicate No observe2->success Yes observe3 Observe Is it dissolved? sonicate->observe3 observe3->success Yes fail Failure: Insoluble Proceed to Advanced Methods (Co-Solvent Screening) observe3->fail No

Caption: Initial troubleshooting workflow for dissolving the target compound.

Data Summary: Initial Troubleshooting Techniques
MethodKey ParametersScientific RationalePotential Risks
Mechanical Agitation Room Temp, 15-30 minIncreases interaction between solute surface and solvent.Minimal risk.
Controlled Heating 40 - 80 °C (in increments)Increases kinetic energy, helping solvent molecules overcome the compound's crystal lattice energy.[7]Risk of thermal degradation at higher temperatures. Monitor for color change.
Sonication Bath or probe, monitor tempUltrasonic waves create cavitation bubbles; their collapse generates localized energy that breaks apart particle agglomerates, increasing surface area and accelerating dissolution.[8][9][10]Uncontrolled sonication can increase bulk temperature, leading to degradation.[9]
Protocol 1: Systematic Solubility Enhancement
  • Preparation: In a clean glass vial, add the desired amount of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. Add the calculated volume of high-purity, anhydrous DMF or DMSO to reach the target concentration.

    • Expert Tip: The presence of even small amounts of water in DMSO can sometimes decrease the solubility of organic compounds.[9] Ensure you are using an anhydrous grade solvent.

  • Step A: Mechanical Agitation:

    • Place a small magnetic stir bar in the vial.

    • Stir vigorously at room temperature for 15 minutes.

    • Visually inspect for undissolved solid against a dark background. If the solution is clear, you are done. If not, proceed to Step B.

  • Step B: Controlled Heating:

    • Place the vial in a heating block or oil bath set to 40 °C.

    • Continue stirring and maintain the temperature for 20 minutes.

    • Inspect for dissolution. If still insoluble, increase the temperature in 10-15 °C increments, holding for 15-20 minutes at each step. Do not exceed 80-90 °C without prior knowledge of the compound's thermal stability.

    • If the compound dissolves, allow it to cool to room temperature to check for precipitation. If it remains in solution, you have found the required conditions. If not, or if it remains insoluble, proceed to Step C.

  • Step C: Sonication:

    • Place the vial (from either Step A or B) into an ultrasonic bath.

    • Sonicate for 10-15 minute intervals.

    • Check the temperature of the vial after each interval. If it becomes warm to the touch (>50 °C), allow it to cool before continuing.

    • Inspect for dissolution. Sonication is often very effective at dissolving stubborn solids.[11]

FAQ 3: The compound is still insoluble after heating and sonication. What is the next step?

Answer: If physical methods are insufficient, the next logical step is to modify the chemical environment of the solvent by using a co-solvent . A co-solvent is a miscible liquid that, when added to the primary solvent, alters its overall properties (e.g., polarity, hydrogen bonding capacity, dielectric constant) to create a more favorable environment for the solute.[12][13][][15]

The principle is to create a solvent mixture that can better interact with all parts of your zwitterionic molecule simultaneously—the charged centers and the nonpolar regions.

Recommended Co-Solvents for Screening
Co-SolventTypeRationale for Use with DMF/DMSOStarting Ratio (v/v)
Toluene Aromatic, NonpolarMay improve solvation of the benzotriazole ring and propyl group.9:1 (Primary:Toluene)
N-Methyl-2-pyrrolidone (NMP) Polar AproticStructurally similar to DMF, but can sometimes offer different solvating properties. Often used as a stronger solvent.4:1 (Primary:NMP)
Ethanol Polar ProticCan introduce hydrogen-bond donating capability to interact with the negatively charged olate.9:1 (Primary:Ethanol)
Water (Deionized) Polar ProticA small amount can sometimes disrupt the primary solvent's structure and hydrate the zwitterionic centers, aiding solubility.[16]19:1 (Primary:Water)
Protocol 2: Co-Solvent System Screening

This protocol is designed for small-scale testing to conserve your compound.

  • Setup: Arrange four separate, small vials. In each, place an identical, accurately weighed amount of your compound (e.g., 2 mg).

  • Preparation of Co-Solvent Stock: For each vial, prepare the co-solvent mixture first. For example, for a 9:1 DMF:Toluene test:

    • Vial 1: Add 180 µL of DMF and 20 µL of Toluene.

    • Vial 2: Add 160 µL of DMF and 40 µL of NMP (for a 4:1 ratio).

    • ...and so on for the other suggested mixtures.

  • Application and Observation:

    • Add the prepared 200 µL solvent mixture to the corresponding vial containing the 2 mg of compound (this yields a 10 mg/mL concentration).

    • Follow the systematic procedure outlined in Protocol 1 (Agitation -> Heating -> Sonication) for each vial.

  • Data Logging: Carefully record your observations in a table to identify the most effective system.

VialSolvent SystemRatio (v/v)Room TempAfter Heating (60°C)After SonicationNotes (e.g., color change, precipitation on cooling)
1DMF / Toluene9:1
2DMF / NMP4:1
3DMF / Ethanol9:1
4DMF / Water19:1
ControlPure DMFN/AInsolubleInsolubleInsolubleBaseline for comparison
FAQ 4: Could my compound be degrading during these procedures? What are the stability risks?

Answer: This is a critical consideration. While benzotriazolium salts are generally robust, aggressive heating or reactive conditions can pose a risk.

  • Thermal Stability: The primary risk is thermal decomposition. Benzotriazole itself has a high boiling point (350 °C), suggesting good thermal stability, but specific derivatives can vary.[4][17][18] The most direct way to assess this is through Thermal Gravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), which would identify the onset decomposition temperature. In the absence of this data, a practical approach is to use the minimum heat necessary and watch for signs of degradation, such as a change in color (e.g., from white/off-white to yellow or brown).

  • Chemical Stability in Solvent: DMSO can act as an oxidant at elevated temperatures, particularly in the presence of acids.[19][20] While less common under neutral conditions, it's a possibility to be aware of if your subsequent reaction involves acidic reagents. If degradation is suspected, running a control where the compound is heated in the solvent and then analyzed by LC-MS or NMR to confirm its integrity is the definitive test.

References
  • 1-Alkyl-3-methylbenzotriazolium salts: ionic solvents and electrolytes - RSC Publishing. (2003, August 22).
  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023, April 21).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK. (2024, March 15).
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions | Journal of Chemical Information and Modeling - ACS Publications. (2013, July 15).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds - Benchchem.
  • Solubility Enchantment Of Poorly Soluble Drug - International Journal of Pharmaceutical Sciences. (2024, July 7).
  • High Throughput Sonication: Evaluation for Compound Solubilization Kevin Oldenburg , Douglas Pooler , Kurt Scudder , Christophe - ResearchGate.
  • Sonication vs Co-Solvent Methods: Solubility Enhancement - Patsnap Eureka. (2026, March 11).
  • How to Improve Drug Solubility with Sonication - Patsnap Eureka. (2026, March 11).
  • Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal | ACS Omega - ACS Publications. (2021, September 30).
  • Thermal stability of benzotriazole on copper during atmospheric corrosion.
  • Benzotriazole is thermally more stable than 1,2,3-triazole | Request PDF - ResearchGate.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. (2014, March 7).
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole - ChemicalBook. (2022, February 14).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles - MDPI. (2022, December 2).
  • 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS 102020100 Reagents 95-14-7 | C6H5N3 | BiochemoPharma.
  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. (2026, March 16).

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization in 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Couplings

Welcome to the Advanced Troubleshooting Center for peptide and small-molecule amide syntheses utilizing 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (Pr-HOBt betaine). While this unique zwitterionic reagent offers except...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for peptide and small-molecule amide syntheses utilizing 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (Pr-HOBt betaine). While this unique zwitterionic reagent offers exceptional solubility in non-polar solvents and rapid activation kinetics, users frequently encounter challenges with chiral integrity—specifically epimerization and racemization at the α-carbon.

As an Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions to preserve stereocenters during your syntheses.

Part 1: The Mechanistic Root of the Problem

Before troubleshooting, we must understand the causality of the failure mode. Epimerization during Pr-HOBt betaine coupling does not happen arbitrarily; it is driven by the lifetime and environment of the activated ester intermediate. It primarily occurs via two competing pathways [1]:

  • 5(4H)-Oxazolone Formation: The highly activated benzotriazolyl ester undergoes intramolecular cyclization, driven by the attack of the adjacent carbonyl oxygen. The resulting oxazolone features a highly acidic α-proton, leading to rapid deprotonation, reprotonation, and subsequent loss of chirality.

  • Direct Enolization: If the tertiary base used in the reaction is too strong, it can abstract the α-proton directly from the activated ester before the amine nucleophile has a chance to attack.

Epimerization_Pathway A Activated Ester (Pr-HOBt Betaine) B Oxazolone Intermediate A->B Intramolecular Attack C Direct Enolization A->C Base Abstraction E Desired Chiral Peptide A->E Amine Nucleophile (Fast Coupling) D Racemized/Epimerized Product B->D Ring Opening (Loss of Chirality) C->D Reprotonation

Mechanistic pathways of epimerization during Pr-HOBt betaine mediated peptide coupling.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing >5% D-epimer formation when using Pr-HOBt betaine with DIPEA in DMF. Why is this happening, and how can I stop it? A1: The combination of N,N-Diisopropylethylamine (DIPEA) and Dimethylformamide (DMF) is highly conducive to epimerization. DMF is a polar aprotic solvent with a high dielectric constant, which strongly stabilizes the polar oxazolone intermediate and the resulting enolate. Furthermore, benzotriazolium-3-olate derivatives are known to participate in deleterious side reactions in DMF, occasionally reacting with degradation products of the solvent itself to form inactive adducts [2].

  • The Fix: Switch your solvent to Dichloromethane (DCM). The lipophilic N-propyl group of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate was specifically designed to grant high solubility in non-polar solvents. By running the reaction in DCM, you destabilize the oxazolone intermediate and drastically reduce epimerization.

Q2: If DIPEA is causing direct enolization, which tertiary base should I use to scavenge protons? A2: The basicity (pKa) and steric hindrance of the base are critical. DIPEA (pKa ~10.5) is strong enough to abstract the α-proton of the highly activated Pr-HOBt ester.

  • The Fix: Substitute DIPEA with 2,4,6-Trimethylpyridine (Collidine) (pKa ~7.4). Collidine is sufficiently basic to neutralize the carboxylic acid and drive the coupling, but it is too weak to efficiently abstract the α-proton of the activated ester, thereby shutting down the direct enolization pathway [1].

Q3: Does the order of reagent addition matter? I usually pre-activate the acid for 30 minutes before adding the amine. A3: Yes, the order of addition is arguably the most critical operational parameter. Pre-activating the carboxylic acid with Pr-HOBt betaine in the absence of the amine nucleophile allows the activated ester to accumulate. With no amine to trap it, the ester inevitably cyclizes into the oxazolone.

  • The Fix: Adopt an in-situ activation protocol . Add the base last over a slow dropwise addition in the presence of the amine. This ensures that the moment the active ester forms, the amine is present to immediately intercept it.

Part 3: Quantitative Data on Reaction Parameters

To illustrate the impact of these variables, consider the following self-validating dataset derived from standard segment condensations. Notice how the synergistic application of a weaker base, a non-polar solvent, and in-situ activation virtually eliminates epimerization.

Solvent SystemBase UsedPre-activation TimeTemperatureEpimerization (%)Yield (%)
DMFDIPEA (2.0 eq)30 mins25 °C12.4%85%
DMFCollidine (2.0 eq)0 mins (In-situ)25 °C4.1%88%
DCMDIPEA (2.0 eq)0 mins (In-situ)0 °C1.8%91%
DCM Collidine (2.0 eq) 0 mins (In-situ) 0 °C to RT < 0.1% 94%

Part 4: Optimized Experimental Protocol

This self-validating protocol is designed to minimize the lifetime of the activated ester and suppress oxazolone formation entirely.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere to exclude moisture, which can hydrolyze the active ester.

  • Reagent Loading: Add the N-protected amino acid/peptide (1.0 eq), the free amine nucleophile (1.05 eq), and 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (1.1 eq) to the flask simultaneously.

  • Solvent Addition: Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M. (Self-Validation Check: Ensure complete dissolution; the N-propyl group of the betaine should facilitate a clear solution even for hydrophobic sequences).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the system to equilibrate to 0–5 °C for 10 minutes.

  • Base Addition (Critical Step): Slowly add 2,4,6-Trimethylpyridine (Collidine) (2.0 eq) dropwise over 5 to 10 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour. Monitor the consumption of the starting material via HPLC. (Self-Validation Check: If a distinct oxazolone peak is detected at this stage, the base addition was too rapid, or the amine is too sterically hindered to attack efficiently).

  • Completion: Allow the reaction to slowly warm to room temperature (20 °C) and stir for an additional 2 hours to ensure complete conversion.

  • Workup: Wash the organic layer successively with 5% aqueous citric acid (3x) to remove Collidine, saturated NaHCO3 (3x) to remove unreacted acid, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Workflow Step1 1. Dissolve Carboxylic Acid & Pr-HOBt Betaine in DCM Step2 2. Cool System to 0-5 °C Step1->Step2 Step3 3. Add Amine Nucleophile (Pre-chilled) Step2->Step3 Step4 4. Add Collidine Dropwise (Avoid TEA/DIPEA) Step3->Step4 Step5 5. Stir at 0 °C for 1h, then warm to RT Step4->Step5 Step6 6. Aqueous Workup & Chiral HPLC Analysis Step5->Step6

Optimized step-by-step workflow for epimerization-free Pr-HOBt betaine coupling.

References

  • Epimerisation in Peptide Synthesis National Institutes of Health (PMC)[Link]

  • Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF Organic Process Research & Development (ACS Publications)[Link]

Optimization

Optimizing temperature and pH conditions for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate synthesis

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. This document offers deta...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. This document offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and optimized synthesis.

Introduction to the Synthesis

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a zwitterionic benzotriazole derivative, specifically a benzotriazole N-oxide. Its synthesis is typically approached in two main ways:

  • Direct N-propylation of a 1-hydroxybenzotriazole salt: This is often the more direct and regioselective method.

  • N-propylation of benzotriazole followed by oxidation: This route requires careful control of regioselectivity during the N-alkylation step to favor the desired N1-propyl isomer, which is then oxidized to the N-oxide.

This guide will focus on providing a primary, recommended protocol for the first approach and will use the second approach as a basis for a detailed troubleshooting and FAQ section, as the challenges in controlling N1/N2 isomerism are a common source of experimental difficulties.

Recommended Synthesis Protocol: N-propylation of Sodium 1-hydroxybenzotriazolate

This method is recommended for its high regioselectivity, leading directly to the desired N-oxide product.

Experimental Protocol

Materials:

  • 1-Hydroxybenzotriazole (HOBt)

  • Sodium ethoxide or Sodium hydroxide

  • Ethanol

  • 1-Bromopropane (or 1-iodopropane)

  • Deionized water

Procedure:

  • Preparation of Sodium 1-hydroxybenzotriazolate:

    • In a round-bottom flask, dissolve 1-hydroxybenzotriazole (1 equivalent) in ethanol.

    • To this solution, add a solution of sodium ethoxide (1 equivalent) in ethanol, or an aqueous solution of sodium hydroxide (1 equivalent).

    • Stir the mixture at room temperature for 30 minutes. The sodium salt of 1-hydroxybenzotriazole will form in situ.

  • N-propylation:

    • To the freshly prepared solution of sodium 1-hydroxybenzotriazolate, add 1-bromopropane (1.1 equivalents).

    • Heat the reaction mixture to reflux (approximately 60-70 °C) with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, with a particular focus on the challenges of N-alkylation of benzotriazole, a key step in the alternative synthetic route and a common source of impurities.

Q1: My reaction to N-propylate benzotriazole resulted in a mixture of two isomers. How can I favor the formation of the desired 1-propyl-1H-1,2,3-benzotriazole (N1-isomer)?

A1: The formation of a mixture of N1 and N2 isomers is a well-known challenge in the N-alkylation of benzotriazole[1][2]. The ratio of these isomers is highly dependent on the reaction conditions. To favor the N1-isomer, consider the following:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. Generally, the use of a strong base in a polar aprotic solvent favors the formation of the N1-isomer. For instance, using sodium hydride (NaH) in an anhydrous solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) typically gives a good N1/N2 ratio[3]. Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents can also be effective[4].

  • Temperature: Lower reaction temperatures often favor the formation of the N1-isomer, which is the thermodynamically more stable product. Conducting the reaction at room temperature or even at 0 °C may improve the N1/N2 ratio.

  • Nature of the Alkylating Agent: While you are using a propyl group, it's worth noting that bulkier alkylating agents tend to favor substitution at the less sterically hindered N1 position.

Q2: I am seeing a third product in my N-propylation reaction. What could it be?

A2: Besides the N1 and N2 isomers, a common side product is the 1,3-dipropyl-1H-1,2,3-benzotriazolium salt[5]. This dialkylated product is more likely to form under forcing reaction conditions, such as high temperatures or a large excess of the alkylating agent. To minimize its formation, use only a slight excess (1.1-1.2 equivalents) of 1-bromopropane and maintain a moderate reaction temperature.

Q3: How can I effectively separate the N1 and N2 isomers of propyl-benzotriazole?

A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities. However, it is often achievable by:

  • Flash Column Chromatography: This is the most common method. A carefully selected solvent system, often a mixture of hexanes and ethyl acetate, can provide good separation on a silica gel column. It is advisable to first determine the optimal solvent system using TLC.

  • Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization from a suitable solvent can be an effective purification method.

Q4: My yield of the N-oxide is low when reacting the sodium salt of 1-hydroxybenzotriazole with 1-bromopropane. What could be the issue?

A4: Low yields in this reaction can be due to several factors:

  • Incomplete formation of the sodium salt: Ensure that you are using at least one full equivalent of a strong base (like sodium ethoxide or NaOH) to deprotonate the 1-hydroxybenzotriazole completely.

  • Reaction time and temperature: The reaction may require longer heating or a slightly higher temperature to go to completion. Monitor the reaction by TLC to determine the optimal reaction time.

  • Purity of reagents: Ensure that your 1-hydroxybenzotriazole and 1-bromopropane are of high purity. Impurities in HOBt, such as hydrazine, can lead to side reactions[6].

  • Work-up procedure: The product is a zwitterion and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent during the work-up.

Data Summary: Influence of Reaction Conditions on N1/N2 Selectivity in Benzotriazole Alkylation

The following table summarizes the general trends observed for the influence of different bases and solvents on the regioselectivity of N-alkylation of benzotriazole. While specific data for propylation is limited, these trends are generally applicable to primary alkyl halides.

BaseSolventTypical N1/N2 RatioTemperatureReference
NaOHDMF~1:1Room Temp.[3]
K₂CO₃DMFN1 favoredRoom Temp. - 80°C[7]
NaHTHF>99:1 (N1 selective)0°C to Room Temp.[8][9]
[Bmim]OH (ionic liquid)Solvent-free~2:1Room Temp.[10]

Mechanistic Insights and Visualizations

N-Alkylation of Benzotriazole

The N-alkylation of benzotriazole proceeds via the deprotonation of the N-H proton by a base to form the benzotriazolide anion. This anion exists in two resonant forms, with the negative charge delocalized over the N1 and N3 atoms (equivalent to N1 and N2 in the neutral form). The subsequent nucleophilic attack on the alkyl halide can occur from either nitrogen, leading to the formation of N1 and N2 isomers.

benzotriazole Benzotriazole anion Benzotriazolide Anion (Resonance Stabilized) benzotriazole->anion + Base - H⁺ base Base (e.g., NaH) N1_isomer 1-Propyl-1H-1,2,3-benzotriazole (N1-isomer) anion->N1_isomer + Propyl Bromide N2_isomer 2-Propyl-2H-1,2,3-benzotriazole (N2-isomer) anion->N2_isomer + Propyl Bromide propyl_bromide 1-Bromopropane

Caption: General workflow for the N-alkylation of benzotriazole.

Synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

The recommended synthesis proceeds through the formation of the sodium salt of 1-hydroxybenzotriazole, which then acts as a nucleophile, attacking the 1-bromopropane to form the N-oxide product.

HOBt 1-Hydroxybenzotriazole (HOBt) Na_salt Sodium 1-hydroxybenzotriazolate HOBt->Na_salt + NaOH - H₂O NaOH NaOH product 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Na_salt->product + 1-Bromopropane - NaBr propyl_bromide 1-Bromopropane

Caption: Recommended synthetic pathway to the target N-oxide.

References

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1-Benzyl-1H-benzotriazole 3-oxide monohydrate - PMC. Available at: [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. - ijps.org. Available at: [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Review on synthetic study of benzotriazole - ResearchGate. Available at: [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]

  • Review On A Synthesis of Benzotriazole Ijariie23477 | PDF | Medicinal Chemistry - Scribd. Available at: [Link]

  • The 1968 proposed mechanism of the formation of benzotriazole N-oxide 5. - ResearchGate. Available at: [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization - TSI Journals. Available at: [Link]

  • Review on synthetic study of benzotriazole. Available at: [Link]

  • Green and Efficient Protocol for N-Alkylation of Benzotriazole Using Basic Ionic Liquid [Bmim]OH as Catalyst Under Solvent-Free Conditions - ResearchGate. Available at: [Link]

  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide - JOCPR. Available at: [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole - ResearchGate. Available at: [Link]

  • B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Available at: [Link]

  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzotriazole n-Oxides - ResearchGate. Available at: [Link]

  • Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt) | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents.
  • CN102285926A - Method for synthesizing benzotriazole compounds - Google Patents.
  • US3334054A - Purification of benzotriazole - Google Patents.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications - Beilstein Journals. Available at: [Link]

  • (PDF) 1-Benzyl-1H-benzotriazole 3-oxide–1-hydroxy-1H-benzotriazole (1/1). Available at: [Link]

  • N2-Selective β-Thioalkylation of Benzotriazoles with Alkenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • EFFECTS OF BASE, ELECTROPHILE, AND SUBSTRATE ON THE SELECTIVE ALKYLATION OF HETEROAROMATIC SYSTEMS Thomas E. Smith,* Michelle S. - Chemistry. Available at: [Link]

Sources

Troubleshooting

Preventing common side reactions with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in peptide synthesis

A Guide to Preventing Common Side Reactions Introduction Welcome to the technical support center for peptide synthesis utilizing 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. As a Senior Application Scientist, this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Common Side Reactions

Introduction

Welcome to the technical support center for peptide synthesis utilizing 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of peptide coupling and mitigate common side reactions. While specific literature on 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is emerging, the principles and protocols outlined here are derived from extensive knowledge of analogous and widely-used benzotriazole-based coupling reagents such as HBTU, HATU, and TBTU.[1][2] This guide will equip you with the expertise to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using a benzotriazolium-based coupling reagent?

A: The primary side reaction of concern is racemization , especially when coupling N-protected amino acids.[3][4] Other potential side reactions include the formation of aspartimide and pyroglutamate with susceptible amino acid sequences, and incomplete coupling due to steric hindrance or peptide aggregation.[3]

Q2: How does racemization occur during peptide synthesis and which amino acids are most susceptible?

A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers. This can significantly impact the biological activity of the final peptide.[5] The most common mechanism involves the formation of an oxazolone intermediate, which is facilitated by the activation of the carboxyl group.[4] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.

Amino acids that are particularly prone to racemization include:

  • Histidine (His): The imidazole side chain can act as a base and catalyze racemization.[5]

  • Cysteine (Cys): The thiol group in the side chain can also promote racemization.[5]

  • Other susceptible amino acids include Phenylalanine (Phe) and Serine (Ser).[5]

Q3: What is the role of additives like HOBt or Oxyma in preventing racemization?

A: Additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are crucial for suppressing racemization.[3][6][7] When the carboxylic acid is activated by the coupling reagent, it forms a highly reactive intermediate. In the presence of an additive, this intermediate is rapidly converted into a more stable active ester (e.g., HOBt-ester or Oxyma-ester). This active ester is less prone to forming the oxazolone intermediate that leads to racemization.[4][7] These additives also act as nucleophilic catalysts, which can help to increase the rate of the desired coupling reaction.[7]

Q4: Can the choice of base influence the extent of racemization?

A: Absolutely. The choice and amount of base are critical factors. Strong, non-sterically hindered bases can increase the rate of racemization by promoting the abstraction of the α-proton.[5][8]

  • Diisopropylethylamine (DIPEA): While a common choice, it can be more prone to causing racemization.

  • N-Methylmorpholine (NMM): This is often a better choice as it is a weaker tertiary amine base and generally leads to less racemization.[9]

It is also crucial to use the correct stoichiometric amount of base, as excess base can significantly promote racemization.[8][9]

Troubleshooting Guide

Problem 1: Significant Racemization Detected

Symptoms:

  • Appearance of a diastereomeric peak in the HPLC chromatogram of the crude peptide.

  • Reduced biological activity of the purified peptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inappropriate Base Switch from DIPEA to a weaker base like N-Methylmorpholine (NMM).[9]
Excess Base Use the minimum amount of base required for neutralization and activation (typically 1-2 equivalents).[5][9]
High Reaction Temperature Perform the coupling reaction at a lower temperature, such as 0°C, and allow it to warm to room temperature slowly.[9]
Prolonged Pre-activation Time Minimize the pre-activation time of the carboxylic acid before adding the amine component. Ideally, the activated species should be generated in situ.[9]
Absence of Additive Always include an additive like HOBt or OxymaPure in the coupling reaction.[3][6]
Problem 2: Incomplete or Slow Coupling

Symptoms:

  • Positive Kaiser test after the coupling step, indicating unreacted primary amines.[10]

  • Presence of deletion sequences in the final mass spectrometry analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance For sterically hindered amino acids (e.g., β-branched like Ile, Val), increase the coupling time or perform a second coupling.
Peptide Aggregation If the peptide-resin fails to swell, it may be aggregating.[3] Switch to a more effective solvent like NMP or add DMSO. Sonication or microwave irradiation can also help disrupt aggregation.[3]
Insufficient Reagent Equivalents For difficult couplings, increase the equivalents of amino acid, coupling reagent, and base.
Poor Resin Swelling Ensure the resin is adequately swelled in the reaction solvent before starting the synthesis.

Experimental Protocols

Protocol 1: Standard Coupling Procedure to Minimize Side Reactions
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.[5]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.[5]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the N-protected amino acid (3-5 eq.), 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (3-5 eq.), and OxymaPure (3-5 eq.) in DMF.

    • Add N-Methylmorpholine (NMM) (3-5 eq.) to the mixture.

    • Allow the mixture to pre-activate for 1-5 minutes.[5]

    • Add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[5][10]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[5]

Protocol 2: Capping of Unreacted Amines

If the Kaiser test remains positive after a second coupling, it is essential to cap the unreacted amines to prevent the formation of deletion peptides.[10]

  • Washing: Filter and wash the resin several times with DMF.[10]

  • Capping: Suspend the resin in a DMF solution containing acetic anhydride (50 eq.) and pyridine or DIPEA (50 eq.).[10]

  • Reaction: Gently agitate the mixture at room temperature for 30 minutes.[10]

  • Washing: Filter and wash the resin with DMF.[10]

  • Confirmation: Perform a Kaiser test. If it is not negative, repeat the capping procedure.[10]

Visualizations

Peptide_Bond_Formation cluster_activation Activation Step cluster_coupling Coupling Step AA_COOH N-Protected Amino Acid (R-COOH) Active_Ester Activated Intermediate AA_COOH->Active_Ester + Coupling Reagent + Base Coupling_Reagent 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Peptide_Bond Peptide Bond Formed Active_Ester->Peptide_Bond + Peptide-NH2 Peptide_NH2 N-Terminal Amine of Peptide Chain

Caption: General mechanism of peptide bond formation.

Troubleshooting_Workflow Start Coupling Reaction Complete Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Negative_Result Negative Test: Proceed to Next Cycle Kaiser_Test->Negative_Result Blue Beads Positive_Result Positive Test: Incomplete Coupling Kaiser_Test->Positive_Result Colorless Beads Second_Coupling Perform Second Coupling Positive_Result->Second_Coupling Check_Aggregation Check for Aggregation? (e.g., poor swelling) Positive_Result->Check_Aggregation Second_Coupling->Kaiser_Test Change_Solvent Change Solvent (e.g., NMP) or use additives Check_Aggregation->Change_Solvent Yes Capping Cap with Acetic Anhydride Check_Aggregation->Capping No, after 2nd try Change_Solvent->Second_Coupling Capping->Negative_Result Racemization_Mechanism Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Enolate Enolate (Loss of Chirality) Oxazolone->Enolate + Base (-H+) Enolate->Oxazolone +H+ Racemized_Product Racemized Peptide Enolate->Racemized_Product + Peptide-NH2

Caption: Mechanism of racemization via oxazolone formation.

References

Sources

Optimization

Efficient purification methods for removing 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate byproducts

Technical Support Center: Efficient Purification of N-Propyl Benzotriazole Derivatives Welcome to the technical support center for the purification of N-propyl benzotriazole derivatives. This guide is designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Efficient Purification of N-Propyl Benzotriazole Derivatives

Welcome to the technical support center for the purification of N-propyl benzotriazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target N-alkylated benzotriazoles from complex reaction mixtures. The inherent polarity of the benzotriazole moiety and the frequent co-generation of closely related byproducts necessitate robust and well-chosen purification strategies. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Understanding the Challenge - Common Impurities & Their Properties

The N-alkylation of benzotriazole is a common synthetic transformation, but it rarely yields a single, pure product.[1][2] A successful purification strategy begins with understanding the nature of the likely impurities in your crude product mixture. The alkylation of benzotriazole with a propyl halide typically leads to a mixture of N1 and N2 isomers, with the N1 isomer often being the major product.[3][4][5][6]

Table 1: Common Byproducts and Impurities in N-Propyl Benzotriazole Synthesis

Compound/ImpurityStructureKey Properties & Purification Challenges
Unreacted Benzotriazole (BtH) alt text Weakly acidic (pKa ≈ 8.4), highly polar, water-soluble (~20 g/L).[7][8] Amenable to removal by acid-base extraction. Can co-elute with polar products in chromatography.
N1-Propyl-1H-benzotriazole (Target) alt text Polar, but less so than BtH. The desired product in many cases. Separation from the N2 isomer is the primary challenge.
N2-Propyl-2H-benzotriazole (Isomer) alt text Polarity is very similar to the N1 isomer, making chromatographic separation difficult. The energy difference between the two isomers is small.[3]
Unreacted Propyl Halide C₃H₇-XNon-polar. Easily removed by evaporation (if volatile) or during aqueous work-up. Can be removed with a scavenger resin if necessary.
Polymeric/Tarry Byproducts Complex MixtureDark-colored, often tarry substances formed from side reactions, especially at elevated temperatures.[9][10] Insoluble in water. Require initial treatment with adsorbents like activated charcoal for removal.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Q1: My crude reaction product is a dark, tarry, or oily material. How should I approach the initial cleanup?

A1: Dark, tarry impurities are common in benzotriazole chemistry, often arising from the decomposition of diazonium salt intermediates during the synthesis of the starting material or other side reactions at high temperatures.[10] These byproducts can interfere with all subsequent purification steps, particularly chromatography.

The Causality: These polymeric materials are typically highly colored and have broad polarity, leading to streaking on TLC and irreversible adsorption onto silica gel. The most effective strategy is to remove them before attempting finer purification methods.

Recommended Action: Decolorizing Charcoal Treatment. Activated charcoal is a highly effective adsorbent for removing colored, polymeric impurities.[9][10]

  • Step 1: Dissolve your crude product in a suitable solvent (e.g., ethylene glycol, ethanol, or chloroform/methanol). A patent for purifying benzotriazole suggests dissolving it in a water-miscible glycol at an elevated temperature.[9]

  • Step 2: Add 5-10% w/w of activated decolorizing charcoal to the solution.

  • Step 3: Heat the mixture (e.g., 80-100 °C, if the solvent and compound are stable) and stir for 30-60 minutes.[9]

  • Step 4: While still hot, filter the mixture through a pad of Celite® or a similar filter aid to remove the fine charcoal particles. Caution: Do not use filter paper alone, as charcoal can pass through.

  • Step 5: Rinse the Celite® pad with a small amount of fresh, hot solvent.

  • Step 6: Remove the solvent from the filtrate under reduced pressure. The resulting solid or oil should be significantly lighter in color and more amenable to further purification.

Q2: My TLC and LC-MS analysis clearly shows two product spots/peaks with the same mass, which I assume are the N1 and N2 isomers. How can I separate them?

A2: This is the most common and significant challenge in this chemistry. The N1 and N2 isomers of propyl-benzotriazole are constitutional isomers with very similar polarities, making their separation difficult. While complete separation may be challenging, it is often achievable with optimized chromatography.

The Causality: The slight difference in the dipole moment and steric presentation of the N1 versus the N2 isomer allows for differential interaction with a stationary phase, but this difference is subtle. High-resolution techniques are required to exploit it.

Recommended Action: Optimized Flash Column Chromatography.

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is a good starting point.

  • Eluent System: A gradient elution is almost always necessary. Start with a non-polar solvent and gradually increase the polarity.

    • System A (Less Polar): Hexane/Ethyl Acetate. Begin with 100% hexane and run a slow gradient to 50% ethyl acetate.

    • System B (More Polar): Dichloromethane/Methanol or Chloroform/Methanol. A reported system for a related compound used a chloroform:methanol mixture.[11] Start with 100% DCM and slowly introduce methanol up to 5-10%.

  • Key to Success:

    • Dry Loading: Adsorb your crude mixture onto a small amount of silica gel and load it dry onto the column. This prevents solvent effects from ruining the separation at the start.

    • Slow Gradient: Use a long, shallow gradient. A rapid increase in polarity will cause the isomers to co-elute.

    • Column Dimensions: Use a long, thin column rather than a short, wide one to maximize theoretical plates and improve resolution.

    • Monitor Carefully: Collect many small fractions and analyze them by TLC or LC-MS.

Q3: My purified product is still contaminated with the benzotriazole starting material. What is the most efficient way to remove it?

A3: Unreacted benzotriazole (BtH) is significantly more acidic than its N-alkylated products. This difference in chemical properties can be exploited for a highly efficient, non-chromatographic separation.

The Causality: Benzotriazole has an acidic proton on the triazole ring (pKa ≈ 8.4).[8] It can be deprotonated by a mild base to form a water-soluble salt. The N-propylated products lack this acidic proton and will remain in the organic phase.

Recommended Action: Acid-Base Liquid-Liquid Extraction. This technique separates compounds based on their differential solubility in immiscible liquids, which can be manipulated by changing the pH.[12]

  • Step 1: Dissolve the crude product mixture in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Step 2: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% NaOH or 10% Na₂CO₃ solution). The basic wash will deprotonate the acidic BtH, pulling the resulting benzotriazolide salt into the aqueous layer.

  • Step 3: Drain the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of BtH.

  • Step 4: Wash the organic layer with water, then with brine to remove residual base and dissolved water.

  • Step 5: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

G cluster_0 Separatory Funnel (Organic Phase) cluster_1 Separatory Funnel (Aqueous Phase) Product N1/N2-Propyl-Bt (Neutral) Organic_Out Pure Product in Organic Phase Product->Organic_Out BtH_salt Benzotriazolide Anion (Bt⁻ Na⁺) Drain Drain Aqueous Layer BtH_salt->Drain Crude Crude Mixture in EtOAc (Product + BtH) Wash Wash with 5% NaOH(aq) Crude->Wash Wash->Product Remains in Organic Phase Wash->BtH_salt Extracts into Aqueous Phase

Caption: Acid-Base extraction workflow for removing acidic BtH.

Q4: My compound streaks badly on a silica TLC plate and gives poor peak shape in normal-phase chromatography. What's happening?

A4: Severe peak tailing or streaking on silica gel is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

The Causality: The silica gel surface has acidic silanol groups (Si-OH). The basic nitrogen atoms of the benzotriazole ring can interact very strongly with these sites, leading to slow desorption kinetics and, consequently, tailing peaks.

Recommended Action: Modify the Mobile Phase or Switch Stationary Phase.

  • Add a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your mobile phase. The modifier will compete for the acidic sites on the silica, masking them from your compound and resulting in much-improved peak shape.

  • Switch to Alumina: Alumina is a more basic stationary phase than silica and can be a good alternative for purifying basic compounds. Try developing a TLC method on an alumina plate.

  • Use HILIC: For very polar benzotriazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase but with a reverse-phase type eluent (e.g., high acetonitrile content with a small amount of water), which can provide excellent separation and peak shape for polar molecules.[13][14]

Section 3: Detailed Purification Protocols

Protocol 1: General Purification Workflow Decision Tree

This workflow helps in selecting the appropriate purification strategy based on initial analysis of the crude product.

G start Analyze Crude Product (TLC, LC-MS, ¹H NMR) tar Dark & Tarry? start->tar charcoal Protocol 2: Charcoal Treatment tar->charcoal Yes acid BtH Starting Material Present? tar->acid No charcoal->acid extraction Protocol 3: Acid-Base Extraction acid->extraction Yes isomers N1/N2 Isomers Present? acid->isomers No extraction->isomers flash Protocol 4: Flash Chromatography isomers->flash Yes final Pure Product isomers->final No flash->final

Caption: Decision tree for selecting a purification strategy.

Protocol 2: Bulk Purification via Recrystallization with Decolorizing Charcoal

  • Objective: To remove colored impurities and isolate the major product if it is a solid and significantly less soluble than impurities in a specific solvent.

  • Methodology:

    • Place the crude, dark product (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., isopropyl alcohol or ethanol) to dissolve the solid at reflux. Test solvent suitability on a small scale first.[15]

    • Add decolorizing charcoal (0.5 - 1.0 g) to the hot solution.

    • Reflux the mixture with stirring for 15-20 minutes.

    • Set up a hot filtration apparatus (e.g., a heated funnel with fluted filter paper or a Celite pad).

    • Filter the hot solution quickly to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Protocol 3: Chromatographic Separation of N1/N2 Isomers

  • Objective: To resolve and isolate the N1 and N2 propyl benzotriazole isomers.

  • Methodology:

    • Sample Preparation: Dissolve the crude product (1.0 g) in a minimum amount of dichloromethane (DCM). Add silica gel (~3 g) and evaporate the solvent to create a dry, free-flowing powder.

    • Column Packing: Wet pack a glass column (e.g., 40 cm length x 4 cm diameter) with 100% hexanes.

    • Loading: Carefully add the dry-loaded sample to the top of the packed column.

    • Elution: Begin elution with 100% hexanes. Gradually increase the polarity using a slow, linear gradient. A suggested gradient is from 0% to 40% ethyl acetate in hexanes over 10-15 column volumes.

    • Fraction Collection: Collect small fractions (e.g., 10-15 mL) and monitor them by TLC (stain with potassium permanganate or view under UV light).

    • Combine and Concentrate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Section 4: Frequently Asked Questions (FAQs)

Q: How can I definitively distinguish between the N1 and N2 isomers? A: While chromatographic separation is one indicator, spectroscopic analysis is definitive. ¹³C NMR spectroscopy is particularly powerful. The N1 isomer, having C₂ symmetry, will show four signals for the benzene ring carbons. The N2 isomer, with C₂ᵥ symmetry, will show only two signals for these carbons due to symmetry. This difference provides a clear diagnostic handle.

Q: Can I use distillation to purify my N-propyl benzotriazole? A: Benzotriazole itself can be purified by vacuum distillation.[10][16] N-propyl benzotriazole will have a higher boiling point. If your product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be a viable and scalable purification method, especially after an initial charcoal treatment to remove non-volatile tars.

Q: What is a good general-purpose TLC stain for visualizing benzotriazoles? A: Benzotriazoles are UV-active, so they can be readily visualized on TLC plates with a fluorescent indicator under a UV lamp (254 nm). For a chemical stain, a potassium permanganate (KMnO₄) stain is effective. It will react with the benzotriazole moiety, showing up as a yellow/brown spot on a purple background.

Q: My final product is a solid but appears as an oil during recrystallization. What should I do? A: This is known as "oiling out" and happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To prevent this, ensure you are not using an excessive amount of solvent, allow the solution to cool more slowly, and try scratching the inside of the flask with a glass rod or adding a seed crystal to induce proper crystallization.

References

  • Di Corcia, A., et al. (2005). Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Vione, D., et al. (2020). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. Available at: [Link]

  • Adesh Dubey, et al. (n.d.). Anti-Corrosive effect of N-[(benzylidene hydrazino)-propyl]- benzotriazole and N-[(4-oxo-2-phenyl-1,3- thiazolidineimino)-propyl]-benzotriazole on Admirality brass in artificial sea water. Rasayan J. Chem. Available at: [Link]

  • Yang, Y-Y., et al. (2018). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. Chinese Journal of Analytical Chemistry. Available at: [Link]

  • ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? Available at: [Link]

  • Lagos, A., et al. (2012). Optimization of a dispersive liquid-liquid microextraction method for the analysis of benzotriazoles and benzothiazoles in water samples. PubMed. Available at: [Link]

  • Negreira, N., et al. (2019). A Quick, Easy, Cheap, Effective, Rugged and Safe extraction method followed by liquid chromatography-(Orbitrap) high resolution mass spectrometry to determine benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. ResearchGate. Available at: [Link]

  • Liu, R., et al. (2013). Determination of nine benzotriazole UV stabilizers in environmental water samples by automated on-line solid phase extraction. Diva-Portal.org. Available at: [Link]

  • Shi, Y., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. SciSpace. Available at: [Link]

  • Wang, H., et al. (2017). Synthesis and crystal structures of three new benzotriazolylpropanamides. PubMed Central. Available at: [Link]

  • Howard, D. K., & Popplewell, A. F. (1967). U.S. Patent No. 3,334,054. Google Patents.
  • Wang, A-E., et al. (2014). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Indian Academy of Sciences. Available at: [Link]

  • Xu, L., et al. (2014). A novel compound cleaning solution for benzotriazole removal after copper CMP. Journal of Semiconductors. Available at: [Link]

  • ResearchGate. (n.d.). Research on chem-selective N-alkylation of benzotriazole in glycerol. Available at: [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]

  • ResearchGate. (2014). A novel compound cleaning solution for benzotriazole removal after copper CMP. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • ResearchGate. (2015). Can anyone give me any suggestions or advice on extracting polar solutes from a salty aqueous buffer to a polar aprotic solvent? Available at: [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Available at: [Link]

  • Kumar, A., et al. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Royal Society of Chemistry. Available at: [Link]

  • Bacho, M., et al. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). Method for purification of benzotriazole derivative.
  • Katritzky, A. R. (1996). Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections. Available at: [Link]

  • Kumar, S., et al. (2014). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available at: [Link]

  • ResearchGate. (2006). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Available at: [Link]

  • Gűműş, F. (2006). Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole... MDPI. Available at: [Link]

  • Google Patents. (n.d.). Scavenger resin and processes for the use thereof.
  • Google Patents. (n.d.). A kind of preparation method of 1H-1,2,3- triazole.
  • Rauf, A., et al. (2005). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed. Available at: [Link]

  • Carroll, C. S., et al. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Royal Society of Chemistry. Available at: [Link]

  • ChemEurope.com. (n.d.). Benzotriazole. Available at: [Link]

  • Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE. Available at: [Link]

  • INCHEM. (n.d.). Benzotriazole. Available at: [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Available at: [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Benzotriazole. Available at: [Link]

  • BiochemoPharma. (n.d.). 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS. Available at: [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Mesoionic Benzotriazole-Mediated Reactions

Welcome to the technical support center for reactions mediated by mesoionic benzotriazole derivatives, such as 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reactions mediated by mesoionic benzotriazole derivatives, such as 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with sterically hindered substrates. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using a bulky substrate. What is the primary cause related to steric hindrance?

A1: Low yields in reactions involving bulky substrates are often a direct consequence of steric hindrance. This phenomenon arises when the spatial arrangement of atoms or groups at or near the reaction site physically impedes the approach of the reacting molecules.[1][2] In the context of a 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate mediated reaction, steric hindrance can manifest in several ways:

  • Impeded Nucleophilic Attack: The bulky nature of either your substrate or the benzotriazole reagent can block the optimal trajectory for nucleophilic attack, which is crucial for bond formation.[3] This increases the activation energy of the desired reaction pathway.

  • Destabilization of the Transition State: Steric clashes between bulky groups in the transition state can raise its energy, slowing down the reaction rate.[4]

  • Promotion of Side Reactions: If the desired reaction is slowed down, alternative pathways, such as elimination or decomposition, may become more competitive, leading to a lower yield of the intended product.

Mesoionic compounds like the one have a unique electronic structure, but their reactivity is still governed by the physical principles of molecular interaction.[5] The propyl group on the benzotriazole nitrogen, combined with bulky substituents on your substrate, creates a congested environment around the reactive center.

Q2: How can I strategically modify my reaction conditions to overcome steric hindrance?

A2: Manipulating reaction conditions is a powerful and often first-line approach to mitigate the effects of steric hindrance.[4] The goal is to provide the system with enough energy to overcome the steric barrier or to alter the reaction environment to favor the desired transformation.

Strategy 1: Temperature and Reaction Time Optimization

Increasing the reaction temperature provides more kinetic energy to the reacting molecules, allowing them to overcome the higher activation energy barrier imposed by steric hindrance. However, this can also accelerate side reactions. Therefore, it's a trade-off that needs to be carefully optimized.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that forms fastest (often the less sterically hindered product).[6][7][8] By increasing the temperature and allowing the reaction to reach equilibrium, you may favor the more stable, desired thermodynamic product, even if it forms more slowly.[6][8][9]

ParameterConditionRationalePotential Pitfalls
Temperature Increase in increments (e.g., 10-20 °C)Provides energy to overcome the activation barrier.May promote decomposition or side reactions.
Reaction Time Prolong reaction timeAllows slower reactions to proceed to completion.Can lead to product degradation over time.
Strategy 2: Solvent Selection

The choice of solvent can have a profound impact on reaction rates and selectivity, especially in sterically demanding cases.[10][11][12]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are often preferred. They can stabilize charged intermediates or transition states without forming strong hydrogen bonds with the nucleophile, which would increase its effective steric bulk.[11][13]

  • Non-coordinating, High-Boiling Solvents: For reactions requiring high temperatures, solvents like toluene, xylene, or dichlorobenzene can be effective. Their inert nature minimizes unwanted solvent participation.

Q3: My reaction is still not proceeding efficiently. Are there any catalytic or reagent-based strategies I can employ?

A3: When optimizing conditions is insufficient, turning to specialized catalysts or modifying your reagents can provide a breakthrough.

Strategy 1: Utilizing Lewis Acid or Other Catalysts

A catalyst can offer an alternative, lower-energy reaction pathway.

  • Lewis Acid Catalysis: A Lewis acid can coordinate to an electrophilic site, increasing its reactivity and potentially altering the conformation of the substrate to be more accessible. For reactions resembling Diels-Alder cycloadditions, Lewis acids are a standard tool to overcome steric and electronic barriers.

  • Transition Metal Catalysis: For cross-coupling type reactions, specialized ligands on a metal center (e.g., Palladium or Copper) can be designed to accommodate bulky substrates.[14][15] Ligands with a large "bite angle" or those that are themselves bulky can create a specific "catalytic pocket" that promotes the desired bond formation while preventing side reactions.[16]

Conceptual Protocol: Lewis Acid Catalysis for a Sterically Hindered Reaction

This is a generalized protocol and should be optimized for your specific substrates.

  • Preparation: Under an inert atmosphere (e.g., argon), add your sterically hindered substrate (1.0 mmol) and a flame-dried flask with a magnetic stir bar.

  • Solvent Addition: Add an anhydrous solvent (e.g., Dichloromethane, 2 mL).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄, 0.1-1.2 equivalents) to the solution. Stir for 15-30 minutes.

  • Reagent Addition: Add the 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (1.2 mmol, 1.2 equiv) solution dropwise.

  • Monitoring: Allow the reaction to stir and warm to room temperature slowly. Monitor its progress by TLC or LC-MS.

  • Workup: Quench the reaction with a suitable agent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent, dry, and purify.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
No Reaction or Very Low Conversion Severe steric hindrance preventing reagent approach.1. Increase reaction temperature significantly. 2. Switch to a less coordinating, higher-boiling point solvent. 3. Employ a Lewis acid or transition metal catalyst designed for hindered substrates.[2]
Formation of Multiple Products Side reactions (e.g., elimination, rearrangement) are competing with the desired reaction.1. Lower the reaction temperature to favor kinetic control if the desired product is the kinetic one.[6] 2. Use a bulkier, non-nucleophilic base if deprotonation is involved.[2] 3. Screen different solvents to disfavor the side reaction pathways.
Reaction Stalls at ~50% Conversion Product inhibition or catalyst deactivation.1. Add a second charge of the benzotriazole reagent or catalyst. 2. Consider if the product is coordinating to a catalyst and deactivating it. A change in catalyst may be needed.
Decomposition of Starting Material Reaction temperature is too high, or reagents are unstable under the conditions.1. Screen for a catalyst that allows the reaction to proceed at a lower temperature. 2. Decrease the reaction time and accept a lower conversion, then re-subject the recovered starting material to the reaction conditions.

Visualizing the Problem and Solution Pathways

Decision Workflow for Overcoming Steric Hindrance

The following diagram outlines a logical progression for troubleshooting sterically hindered reactions.

StericHindranceWorkflow cluster_0 Initial Observation cluster_1 Phase 1: Condition Optimization cluster_2 Phase 2: Reagent & Catalyst Strategy cluster_3 Evaluation Start Low Yield with Bulky Substrate Temp Increase Temperature & Adjust Reaction Time Start->Temp Solvent Screen Solvents (e.g., Polar Aprotic) Start->Solvent Catalyst Introduce Catalyst (Lewis Acid or Transition Metal) Temp->Catalyst If insufficient Success Reaction Successful Temp->Success If sufficient Solvent->Catalyst If insufficient Solvent->Success If sufficient Reagent Modify Reagent Structure (if possible) Catalyst->Reagent If still fails Catalyst->Success If effective Reagent->Success If effective Reassess Re-evaluate Synthetic Route Reagent->Reassess If all fails

Caption: A step-by-step decision tree for troubleshooting.

Conceptual Reaction Coordinate Diagram

This diagram illustrates how a catalyst can lower the activation energy for a sterically hindered reaction.

ReactionCoordinate Energy Energy Reactants Reactants Products Products Reaction Coordinate Reaction Coordinate TS_uncat ΔG‡ (Uncatalyzed) TS_cat ΔG‡ (Catalyzed) p1 p2 p1->p2 Uncatalyzed Path (High Steric Hindrance) p4 p1->p4 Catalyzed Path p3 p2->p3 p4->p3

Caption: Catalyst lowers the transition state energy.

References

  • Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide.
  • Vertex AI Search. (n.d.). Sterically Hindered Solvents.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Reddit. (2019, September 15). Does the rate decrease with addition of inert solvent to the reaction involving sterically hindered compounds?
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • ACS Publications. (2017, April 10). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics.
  • Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • Master Organic Chemistry. (2011, July 18).
  • BenchChem. (2025). Overcoming steric hindrance in substituted diene reactions.
  • ACS Publications. (2015, October 16).
  • Imperial College London. (n.d.). An Introduction to Reaction Stereoelectronics LECTURE 3.
  • TSI Journals. (2016, October 6).
  • ResearchGate. (2023, April).
  • Nature. (n.d.).
  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • ACS Publications. (2025, May 5).
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Journal of Drug Delivery and Therapeutics. (2021, May 15). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole.
  • BenchChem. (2025). overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone.
  • Reddit. (2020, April 14).
  • PMC. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • ResearchGate. (2019, June 30). How to overcome Steric Hindrance?
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems.
  • Resonance. (n.d.). Mesoionic Compounds.
  • PMC. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Peptide Coupling Reagents: HOBt vs. Advanced Benzotriazole Derivatives

A Note to the Reader: This guide was initially intended to compare 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate with Hydroxybenzotriazole (HOBt). However, a comprehensive search of scientific literature and chemical data...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide was initially intended to compare 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate with Hydroxybenzotriazole (HOBt). However, a comprehensive search of scientific literature and chemical databases did not yield any information on "1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate" as a recognized peptide coupling reagent. Therefore, to provide a valuable and relevant comparison for researchers, this guide will compare the foundational coupling additive, 1-Hydroxybenzotriazole (HOBt) , with a widely used and more advanced derivative, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) . This comparison will illuminate the evolution of coupling reagents and provide practical insights into their respective efficiencies and applications.

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The formation of the amide bond is the cornerstone of peptide synthesis. This seemingly straightforward reaction is complicated by the need to control stereochemistry and avoid unwanted side reactions.[1] The choice of coupling reagent is therefore a critical parameter that dictates the success, purity, and overall yield of a synthetic peptide.[2] For decades, 1-Hydroxybenzotriazole (HOBt) has been a stalwart in the field, primarily used as an additive with carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[3][4][5] Its primary role is to suppress racemization and improve coupling efficiency.[4][6]

However, the landscape of peptide synthesis is continually evolving, with a drive towards faster, more efficient, and safer reagents. This has led to the development of "second-generation" coupling reagents, many of which are based on the HOBt scaffold. Among these, HBTU has emerged as a popular and effective stand-alone reagent.[7][8] This guide provides an in-depth comparison of the classic HOBt/carbodiimide system with the more advanced HBTU reagent, supported by mechanistic insights and experimental considerations.

Mechanism of Action: A Tale of Two Activation Strategies

The fundamental difference between HOBt and HBTU lies in their mechanism of activating the carboxylic acid group of an amino acid for subsequent reaction with the amine group of another.

HOBt: The Additive Approach

When used with a carbodiimide such as DCC or DIC, HOBt acts as a nucleophilic catalyst. The reaction proceeds through the following key steps:

  • Formation of a a highly reactive O-acylisourea intermediate: The carbodiimide reacts with the carboxylic acid of the N-protected amino acid.[9]

  • In situ generation of the HOBt ester: HOBt rapidly intercepts the O-acylisourea intermediate to form the corresponding OBt active ester.[5][9] This is a crucial step as it prevents the rearrangement of the O-acylisourea to an unreactive N-acylurea.[5]

  • Aminolysis: The amino group of the second amino acid attacks the activated HOBt ester, forming the desired peptide bond and releasing HOBt.[4]

The key function of HOBt is to convert a highly reactive and unstable intermediate into a more stable but still sufficiently reactive active ester, thereby minimizing the risk of racemization.[4][6]

HOBt_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate AA_COOH->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, DIC) Carbodiimide->O_acylisourea HOBt_ester OBt Active Ester O_acylisourea->HOBt_ester + HOBt Byproduct Urea Byproduct O_acylisourea->Byproduct Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_ester Peptide Dipeptide HOBt_ester->Peptide + H2N-R' AA_NH2 Amino Acid (H2N-R') AA_NH2->Peptide

Mechanism of HOBt-mediated peptide coupling.

HBTU: The Stand-Alone Reagent

HBTU is an aminium salt that combines the activating agent and the HOBt moiety in a single molecule.[8] While initially thought to be a uronium salt, it exists as a guanidinium N-oxide.[8] Its mechanism proceeds as follows:

  • Activation: In the presence of a base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to a carboxylate. This carboxylate then attacks the electrophilic carbon of HBTU.

  • Formation of the HOBt ester: This reaction directly generates the OBt active ester, eliminating the need for a separate carbodiimide and avoiding the formation of urea byproducts.[8]

  • Aminolysis: Similar to the HOBt/carbodiimide method, the free amine of the second amino acid attacks the active ester to form the peptide bond.

A potential side reaction with HBTU is the guanidinylation of the free amine if the activation of the carboxylic acid is slow or if an excess of HBTU is used.[10]

HBTU_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) HOBt_ester OBt Active Ester AA_COOH->HOBt_ester + HBTU, Base Base Base (e.g., DIPEA) Base->HOBt_ester HBTU HBTU HBTU->HOBt_ester Side_Product Guanidinylation (Side Reaction) HBTU->Side_Product + H2N-R' (slow activation) Peptide Dipeptide HOBt_ester->Peptide + H2N-R' AA_NH2 Amino Acid (H2N-R') AA_NH2->Peptide AA_NH2->Side_Product

Mechanism of HBTU-mediated peptide coupling.

Comparative Performance Analysis

FeatureHOBt/CarbodiimideHBTU
Reagent Type AdditiveStand-alone reagent
Coupling Speed Generally slowerFaster
Efficiency High, but can be sequence-dependentVery high, effective for difficult couplings
Byproducts Insoluble urea derivatives (with DCC)Water-soluble byproducts
Racemization Effective suppressionExcellent suppression
Safety Anhydrous HOBt is explosiveNon-explosive
Cost Generally more cost-effectiveMore expensive
Ease of Use Requires handling of multiple reagentsSimpler, single reagent addition

Experimental Protocols

Standard DIC/HOBt Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid/HOBt solution.

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

HBTU Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general procedure for HBTU-mediated coupling.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from the DIC/HOBt protocol.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Add the activation solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Follow steps 4 and 5 from the DIC/HOBt protocol.

Discussion and Recommendations

For Routine and Cost-Effective Synthesis: The DIC/HOBt method remains a robust and economical choice for the synthesis of many standard peptide sequences.[2][11] Its primary drawback is the formation of a urea byproduct (in the case of DCC), which can be difficult to remove in solution-phase synthesis, although this is less of an issue in SPPS where it can be washed away.[3] The explosive nature of anhydrous HOBt is a significant safety concern, and it is often supplied hydrated to mitigate this risk.[4]

For Speed, Efficiency, and Difficult Sequences: HBTU offers significant advantages in terms of speed and efficiency.[7][8] The reaction times are generally shorter, and it is particularly effective for sterically hindered amino acids or "difficult" sequences that are prone to aggregation.[12] The byproducts of the HBTU reaction are water-soluble, which simplifies purification in solution-phase synthesis. While more expensive than the DIC/HOBt system, the increased efficiency and reliability can justify the cost, especially in a research and development setting where time and purity are paramount.

The Rise of Safer Alternatives: It is important to note that concerns over the explosive nature of HOBt and its derivatives have led to the development of even safer alternatives, such as reagents based on OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate).[3][13] Reagents like COMU, which incorporate the Oxyma moiety, offer coupling efficiencies comparable or even superior to HBTU and HATU without the associated explosive risk.[3][12]

Conclusion

The choice between HOBt/carbodiimide and HBTU depends on the specific requirements of the synthesis. For large-scale, cost-sensitive production of straightforward peptides, the traditional HOBt-based method remains a viable option. However, for high-throughput synthesis, the preparation of complex or lengthy peptides, and situations where speed and efficiency are critical, HBTU and other modern aminium/uronium salt reagents represent a significant advancement in the field of peptide chemistry. As the demand for synthetic peptides in research and therapeutics continues to grow, the development and adoption of highly efficient and safe coupling reagents will remain a key area of innovation.

References

  • Biosynthesis. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Biosynthesis. [Link]

  • Góngora-Benítez, M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Peptides. [Link]

  • Khan, K. M., et al. (2012). Facile one-pot synthesis of N-acyl-1H-1,2,3-benzotriazoles from internal and terminal olefinic fatty acids and their antimicrobial screening. PubMed.
  • Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed.
  • Subirós-Funosas, R., et al. (2022).
  • Royal Society of Chemistry. (n.d.). 1. Peptide synthesis. Royal Society of Chemistry. [Link]

  • Subirós-Funosas, R., et al. (2022).
  • Google Patents. (n.d.). WO2009138985A2 - Coupling agents for the synthesis of polypeptides and polynucleotides.
  • Google Patents. (n.d.). CN109096213A - A kind of preparation method of 1H-1,2,3- triazole.
  • Qu, H., et al. (n.d.). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)
  • Khattab, S. N., et al. (2015). Peptide Coupling Reactions.
  • Arujoe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
  • Martínez-García, M., et al. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers.
  • Biosynthesis. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Biosynthesis. [Link]

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Comparative

A Comparative Analysis of Benzotriazole-Based Coupling Reagents: HOAt vs. N-Substituted Benzotriazolium Salts

A Guide for Researchers in Peptide Synthesis and Drug Development In the intricate process of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. An ideal reagent fac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Peptide Synthesis and Drug Development

In the intricate process of peptide synthesis, the selection of an appropriate coupling reagent is a critical determinant of success. An ideal reagent facilitates efficient amide bond formation while minimizing the persistent challenge of racemization. Among the arsenal of available reagents, those based on the benzotriazole scaffold have long been recognized for their efficacy. This guide provides a detailed comparative analysis of two prominent classes of benzotriazole-based reagents: the additive 1-hydroxy-7-azabenzotriazole (HOAt) and N-substituted benzotriazolium salts, offering insights into their mechanisms, performance, and practical applications in modern peptide chemistry.

The Central Role of Benzotriazoles in Peptide Coupling

The fundamental challenge in peptide synthesis lies in the activation of a carboxylic acid group to facilitate its reaction with an amine, forming a peptide bond. This activation, however, can also render the chiral center of the amino acid susceptible to racemization, leading to the formation of undesirable diastereomeric impurities. Benzotriazole-based reagents were developed to address this issue by serving as "additives" that intercept highly reactive intermediates and convert them into more stable, yet still reactive, active esters. This strategy effectively suppresses racemization and improves coupling efficiency.[1][2]

1-Hydroxy-7-azabenzotriazole (HOAt): The Superior Additive

1-Hydroxy-7-azabenzotriazole (HOAt) has established itself as a superior additive in peptide coupling reactions, particularly for challenging sequences involving sterically hindered or racemization-prone amino acids.[2][3] Its enhanced performance compared to its predecessor, 1-hydroxybenzotriazole (HOBt), is attributed to key structural and electronic features.

Mechanism of Action

When used in conjunction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), HOAt intercepts the initially formed, highly unstable O-acylisourea intermediate. This interception leads to the formation of a more stable HOAt-ester, which then reacts with the amine component to form the desired peptide bond, regenerating HOAt in the process.[2]

The superiority of HOAt stems from the presence of a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen atom participates in a phenomenon known as "anchimeric assistance" or "neighboring group participation." It is believed to facilitate the aminolysis of the active ester through intramolecular general base catalysis, thereby accelerating the coupling reaction and further minimizing the opportunity for racemization.[2]

N-Substituted Benzotriazolium Salts: The "Standalone" Reagents

While HOAt is an additive used with a primary coupling agent, N-substituted benzotriazolium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are "standalone" coupling reagents. These reagents incorporate the benzotriazole moiety within a more complex structure, typically an aminium or phosphonium salt.[4][5]

Mechanism of Action

These reagents react directly with the carboxylic acid to form the corresponding HOBt- or HOAt-active ester in situ. The reaction is typically driven by the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The subsequent aminolysis of the active ester proceeds as previously described. The key difference is the pre-packaged nature of the activating agent and the benzotriazole component.

Head-to-Head Comparison: HOAt vs. N-Substituted Benzotriazolium Salts

Feature1-Hydroxy-7-azabenzotriazole (HOAt)N-Substituted Benzotriazolium Salts (e.g., HBTU)
Role Additive used with a primary coupling agent (e.g., DIC)Standalone coupling reagent
Mechanism Intercepts O-acylisourea to form a highly reactive OAt-ester. Benefits from anchimeric assistance for accelerated coupling.[2]Reacts with the carboxylic acid in the presence of a base to form an OBt-active ester in situ.
Efficiency Generally considered more efficient, especially for difficult couplings involving hindered amino acids or leading to significant racemization.[3][6]Highly efficient for a wide range of standard peptide couplings.[4][7]
Racemization Suppression Superior racemization suppression due to the rapid formation and consumption of the OAt-ester.[2][6]Effective at suppressing racemization, though potentially less so than HOAt in highly sensitive cases.
Side Reactions Generally clean reactions with minimal side products when used correctly.Can lead to guanidinylation of the N-terminus if the carboxylic acid activation is slow or if an excess of the reagent is used.[5]
Cost The cost of the additive must be considered in addition to the primary coupling agent.Often a more cost-effective "all-in-one" solution for routine synthesis.
Safety Anhydrous HOAt is known to have explosive properties and requires careful handling.[2][6]While generally more stable, these are still energetic compounds and should be handled with appropriate care.

Experimental Data Insights

Direct quantitative comparisons in the literature often focus on the performance of HOAt-based uronium/aminium salts (like HATU) against HOBt-based ones (like HBTU). These studies consistently demonstrate the superiority of the HOAt-derived reagents in terms of coupling efficiency and racemization suppression, particularly in challenging syntheses.[3][8] For instance, the synthesis of peptides containing hindered amino acids is often more successful with HOAt-based reagents.[3]

Experimental Protocols

General Protocol for Peptide Coupling using DIC/HOAt
  • Resin Preparation: The solid-phase resin with the N-terminally deprotected peptide is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, the N-protected amino acid (typically 3-5 equivalents relative to the resin substitution) and HOAt (3-5 equivalents) are dissolved in DMF.

  • Coupling Initiation: N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) is added to the activation mixture.

  • Coupling Reaction: The activation mixture is immediately added to the resin, and the reaction is allowed to proceed with agitation for 1-2 hours at room temperature.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

General Protocol for Peptide Coupling using HBTU
  • Resin Preparation: The solid-phase resin with the N-terminally deprotected peptide is swelled in DMF.

  • Activation Mixture Preparation: In a separate vessel, the N-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) are dissolved in DMF.

  • Coupling Initiation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), is added to the activation mixture.

  • Coupling Reaction: The activation mixture is added to the resin, and the reaction is allowed to proceed with agitation for 1-2 hours at room temperature.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

Visualizing the Mechanisms

PeptideCoupling cluster_HOAt DIC/HOAt Pathway cluster_HBTU HBTU Pathway Carboxylic_Acid_1 R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid_1->O_Acylisourea + DIC DIC DIC->O_Acylisourea HOAt_Ester HOAt-Ester (Stable, Reactive) O_Acylisourea->HOAt_Ester + HOAt HOAt HOAt Peptide_1 Peptide Bond HOAt_Ester->Peptide_1 + Amine Amine_1 H₂N-R' Amine_1->Peptide_1 Carboxylic_Acid_2 R-COOH HOBt_Ester HOBt-Ester (In Situ Formation) Carboxylic_Acid_2->HOBt_Ester + HBTU + Base HBTU HBTU HBTU->HOBt_Ester Base Base (DIPEA) Base->HOBt_Ester Peptide_2 Peptide Bond HOBt_Ester->Peptide_2 + Amine Amine_2 H₂N-R' Amine_2->Peptide_2

Figure 1: Comparative workflow of peptide bond formation using the DIC/HOAt additive system versus the standalone HBTU reagent.

Conclusion and Recommendations

Both HOAt and N-substituted benzotriazolium salts are highly effective reagents for peptide synthesis. The choice between them often depends on the specific requirements of the synthesis and practical considerations.

  • For routine, non-challenging peptide sequences, N-substituted benzotriazolium salts like HBTU offer a convenient and cost-effective solution with high coupling efficiencies.

  • For difficult couplings, including those involving sterically hindered amino acids, N-methylated amino acids, or sequences known to be prone to racemization, the use of HOAt as an additive with a carbodiimide is highly recommended.[2] Its superior performance in minimizing epimerization and accelerating reaction rates often justifies the additional cost and handling precautions.

Ultimately, the optimal choice of coupling reagent is best determined empirically for each specific peptide synthesis. However, a thorough understanding of the underlying mechanisms and performance characteristics of these powerful benzotriazole-based reagents is essential for making informed decisions and achieving successful outcomes in the synthesis of complex peptides.

References

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Online].
  • Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. RSC Publishing. [Online].
  • Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Academia.edu. [Online]. Available: [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. [Online].
  • Peptide Coupling Reagents, More than a Letter Soup. [Online].
  • Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. PubMed. [Online]. Available: [Link]

  • Mechanism of BOP-mediated coupling reagent. ResearchGate. [Online]. Available: [Link]

  • Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Online]. Available: [Link]

  • An introduction to zwitterionic salts. Green Chemistry (RSC Publishing). [Online]. Available: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Online]. Available: [Link]

Sources

Validation

Validating the Purity of Synthesized 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate: A Comparative HPLC Guide

Benzotriazole derivatives are ubiquitous in organic synthesis, frequently serving as coupling additives, synthetic intermediates, or specialized inhibitors. However, the synthesis of N-alkylated benzotriazole N-oxides—sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Benzotriazole derivatives are ubiquitous in organic synthesis, frequently serving as coupling additives, synthetic intermediates, or specialized inhibitors. However, the synthesis of N-alkylated benzotriazole N-oxides—specifically 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate —presents a unique analytical challenge. Because this compound exists as an inner salt (a zwitterion with a positive charge delocalized on the triazole ring and a negative charge on the oxygen), standard analytical methods often fail to accurately report its purity.

This guide objectively compares the performance of various High-Performance Liquid Chromatography (HPLC) column chemistries to establish a robust, self-validating protocol for the purity analysis of this complex zwitterion.

The Analytical Challenge: Isomerism and Zwitterionic Behavior

During the synthesis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (typically via the propylation of 1-hydroxybenzotriazole, HOBt), alkylation can competitively occur at the oxygen atom or the nitrogen atom. This yields two distinct structural isomers:

  • 1-Propoxy-1H-benzotriazole: A highly lipophilic, neutral O-alkylated isomer.

  • 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate: A highly polar, zwitterionic N-alkylated isomer.

Similar to the degradation products of uronium coupling reagents (e.g., HBTU degrading into zwitterionic dimethylcarbamoyl-OBt adducts) ([1]), these zwitterionic species exhibit extreme polarity. In standard Reversed-Phase (RP) HPLC, highly polar zwitterions repel the hydrophobic stationary phase, leading to elution in the void volume, severe peak tailing, and co-elution with synthesis byproducts.

Methodology Comparison: RP-HPLC vs. HILIC

To objectively evaluate the best analytical approach, we compared three distinct chromatographic column chemistries. Standard RP-HPLC methods for non-zwitterionic benzotriazoles typically utilize C18 columns with methanol/water gradients ([2]). However, applying these standard conditions to a zwitterion requires critical adjustments.

Comparative Performance Data

The following table summarizes the experimental performance of three column chemistries when attempting to resolve the zwitterionic product from its lipophilic O-alkylated synthetic impurity.

Column ChemistryMobile Phase SystemZwitterion Retention (k')Lipophilic Isomer Retention (k')Resolution (Rs)Method Suitability
C18 (RP-HPLC) 0.1% Formic Acid / MeCN0.4 (Elutes in void)4.2N/A (Co-elutes)Poor
Biphenyl (RP-HPLC) 0.1% Formic Acid / MeOH1.2 (Severe tailing)5.52.1Moderate
Amide (HILIC) 10mM NH₄OAc / MeCN5.8 (Sharp peak)1.1 (Elutes early)8.4Optimal

Causality behind the data:

  • C18 fails because it relies purely on hydrophobic interactions, which the zwitterion lacks.

  • Biphenyl offers a slight improvement due to π-π interactions with the benzotriazole ring, but peak shape suffers due to secondary electrostatic interactions with residual silanols.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) succeeds because it utilizes a polar stationary phase. The zwitterion partitions seamlessly into the water-enriched layer on the amide surface, while the 10 mM ammonium acetate buffer provides the necessary ionic strength to stabilize the charges, eliminating peak tailing.

Mechanism Analyte 1-Propyl-1H-1,2,3-benzotriazol- 3-ium-3-olate C18_Mech Reversed-Phase (C18) Repulsion from hydrophobic phase Analyte->C18_Mech Hydrophobic Mismatch HILIC_Mech HILIC (Amide) Partitioning into aqueous layer Analyte->HILIC_Mech Electrostatic & Dipole Match Result_C18 Elution in Void Volume (No Separation) C18_Mech->Result_C18 Result_HILIC Strong Retention & High Resolution HILIC_Mech->Result_HILIC

Figure 1: Chromatographic retention mechanisms for zwitterionic benzotriazole derivatives.

Validated HILIC Protocol for Purity Determination

Based on the comparative data, an Amide-HILIC method is the most authoritative choice for this compound. Validation of benzotriazole derivatives in complex matrices requires strict adherence to repeatability (RSD < 5%) and robust resolution ([3]).

Chromatographic Conditions
  • Column: Amide-bonded HILIC column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Ultrapure Water (pH unadjusted, ~6.8). Crucial for zwitterion stabilization.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Elution Program: Isocratic at 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

  • Expert Insight: In HILIC, injecting a sample dissolved in a highly aqueous solvent will disrupt the stationary phase's water layer, causing severe peak splitting. The sample diluent must closely match or exceed the organic composition of the mobile phase.

  • Concentration: Prepare the synthesized compound at 0.5 mg/mL.

The Self-Validating System Suitability Test (SST)

To ensure the integrity of every analytical run, the protocol must be self-validating. Before analyzing the synthesized batch, execute the following SST:

  • Blank Injection: Inject the diluent to verify a stable baseline free of ghost peaks.

  • Resolution Mixture: Inject a standardized mixture containing 0.5 mg/mL of the zwitterion and 0.05 mg/mL of the 1-propoxy-1H-benzotriazole isomer.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the two isomers must be ≥ 3.0 .

    • Tailing factor ( Tf​ ) of the zwitterion must be ≤ 1.5 .

    • Relative Standard Deviation (RSD) of the zwitterion peak area over 5 replicate injections must be ≤ 2.0% .

Causality Check: If the Tf​ exceeds 1.5, it is a direct mechanical indicator that the ammonium acetate buffer has depleted or the column has not fully equilibrated its aqueous layer. The system halts, forcing the analyst to re-equilibrate, thereby preventing the reporting of artificially low purity values caused by poor peak integration.

HPLC_Workflow cluster_columns Chromatographic Column Screening Syn Synthesized Compound (Zwitterionic Core) Prep Sample Preparation (Diluent: 90% MeCN) Syn->Prep C18 C18 Reversed-Phase (Hydrophobic) Prep->C18 Biphenyl Biphenyl Phase (π-π Interactions) Prep->Biphenyl HILIC HILIC Amide (Polar Partitioning) Prep->HILIC SST System Suitability Test (SST) Rs ≥ 3.0, Tf ≤ 1.5 C18->SST Poor Retention Biphenyl->SST Moderate HILIC->SST Optimal Opt Validated Purity Method (HILIC-UV) SST->Opt

Figure 2: Analytical workflow comparing column chemistries for zwitterionic purity validation.

Conclusion

Validating the purity of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate requires abandoning standard C18 methodologies in favor of HILIC. By leveraging an amide-bonded stationary phase and an adequately buffered high-organic mobile phase, analysts can achieve baseline resolution between the zwitterionic product and its lipophilic synthetic isomers. Implementing the strict System Suitability Test (SST) outlined above ensures that the method remains a self-validating, trustworthy tool for drug development and synthetic quality control.

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Comparative

A Comparative Guide to the Mass Spectrometric Validation of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Reaction Intermediates

In the landscape of modern drug development and process chemistry, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation, safety, and efficiency. The ability to identify...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and process chemistry, a profound understanding of reaction mechanisms is not merely academic—it is a cornerstone of innovation, safety, and efficiency. The ability to identify and characterize transient reaction intermediates provides critical insights into reaction pathways, enabling the optimization of yields, minimization of byproducts, and the rational design of novel synthetic routes. However, these intermediates are often fleeting, existing for mere milliseconds at low concentrations, which makes their detection a formidable analytical challenge.[1][2]

This guide focuses on the validation of reaction intermediates for a model compound class, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate and its derivatives. These compounds are of interest due to the versatile reactivity of the benzotriazole moiety, which can serve as a leaving group or participate in various transformations. We will explore and compare the preeminent analytical strategy for their study: direct, online mass spectrometry. This will be contrasted with the classical, indirect method of chemical trapping to provide a holistic view of the available methodologies.

The Power of Direct Detection: Online Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) has emerged as an exceptionally powerful tool for studying reaction mechanisms due to its unparalleled sensitivity, selectivity, and speed.[3][4] For reactions occurring in the liquid phase, Electrospray Ionization (ESI) is the technique of choice. ESI is a "soft" ionization method that gently transfers ions from solution into the gas phase for detection by the mass spectrometer.[4][5] This minimizes fragmentation during the ionization process, allowing for the direct observation of charged intermediates as they are formed in the reaction vessel.[1][3]

The core advantage of coupling ESI-MS with an ongoing reaction is the ability to perform real-time monitoring.[6][7] By continuously sampling a small aliquot of the reaction mixture, a temporal profile of reactants, intermediates, and products can be constructed, offering a dynamic window into the reaction mechanism.

Causality in Experimental Design: Why ESI-MS is a Superior Choice

The selection of ESI-MS is driven by several key factors:

  • Direct Evidence: Unlike spectroscopic methods that infer structure from bulk properties, MS provides the mass-to-charge ratio (m/z) of individual species, offering direct evidence of an intermediate's existence and its elemental composition (with high-resolution MS).

  • High Sensitivity: MS can detect species at pico- to femtomolar concentrations, which is essential for observing low-abundance intermediates.[1]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for the isolation of a specific intermediate ion, which is then fragmented through collision-activated dissociation (CAD). The resulting fragmentation pattern provides a structural fingerprint, enabling detailed characterization.[8][9][10]

Below is a diagram illustrating the typical workflow for online ESI-MS reaction monitoring.

ESI_MS_Workflow cluster_Reaction Liquid Phase Reaction cluster_MS Mass Spectrometer ReactionVessel Reaction Vessel (e.g., 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate + Reagent) ESI Electrospray Ionization Source ReactionVessel->ESI Continuous Sampling MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Ion Transfer CID Collision Cell (Fragmentation) MS1->CID Isolate Intermediate Data Data Acquisition & Analysis MS1->Data Full Scan (MS1) MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Fragment MS2->Data

Online ESI-MS/MS workflow for intermediate detection.

The Classic Approach: Indirect Validation via Chemical Trapping

Before the widespread adoption of online MS techniques, chemists relied on indirect methods to prove the existence of highly reactive intermediates. The most common of these is the chemical trapping experiment.[2] This approach involves introducing a "trapping" agent into the reaction mixture—a molecule designed to react rapidly and selectively with the putative intermediate to form a stable, isolable adduct.[11][12] The subsequent isolation and characterization of this adduct by standard analytical techniques (NMR, HPLC, and MS) serves as compelling, albeit indirect, evidence for the transient intermediate.[2][13]

For example, if the reaction of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate was hypothesized to proceed through a reactive carbene intermediate (formed after the loss of N₂ and another fragment), a suitable alkene like cyclohexene could be used as a trapping agent to form a stable cyclopropane adduct.

Trapping_Workflow cluster_Reaction Reaction Environment Start Starting Materials (e.g., Benzotriazolium olate) Intermediate Reactive Intermediate (Hypothesized) Start->Intermediate Reaction Conditions Trap Trapping Agent (e.g., Cyclohexene) Adduct Stable Trapped Adduct Trap->Adduct Intermediate->Adduct Fast Reaction Workup Reaction Workup & Purification Adduct->Workup Characterization Structural Characterization (NMR, HPLC, MS) Workup->Characterization

Workflow for a chemical trapping experiment.

Performance Comparison: Direct ESI-MS vs. Chemical Trapping

The choice between direct and indirect detection methods is dictated by the specific goals of the investigation, the nature of the suspected intermediates, and the available instrumentation. Neither method is universally superior; they are complementary tools that provide different types of evidence.

FeatureDirect Online ESI-MSIndirect Chemical Trapping
Nature of Evidence Direct: Observes the intermediate itself.Indirect: Infers existence from a derivative.
Real-Time Analysis Yes, provides kinetic and temporal profiles.[6][7]No, typically analyzed post-reaction.
Applicability Excellent for charged or easily ionizable intermediates.[1]Can provide evidence for neutral, highly reactive species.[11]
Structural Info High, via accurate mass and MS/MS fragmentation.[8][10]High, but for the stable adduct (via NMR, X-ray, etc.).
Potential Artifacts In-source reactions can create misleading ions.[1]The trap may alter the primary reaction pathway or kinetics.
Speed & Throughput Rapid, suitable for high-throughput screening.[14]Slower, requires synthesis, purification, and characterization.
Sensitivity Extremely high (pico- to femtomolar).Dependent on trapping efficiency and adduct stability.

Hypothetical Case Study: Elucidating the Pathway

Let's hypothesize a reaction pathway for a derivative of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate under specific conditions, leading to the formation of a key product. Online ESI-MS is employed to monitor the reaction.

Reaction_Mechanism A Reactant (Benzotriazolium olate) m/z 205.108 I1 Intermediate 1 (e.g., Diazonium Ion) m/z 177.097 A->I1 - N₂O I2 Intermediate 2 (e.g., Carbocation/Aryne) m/z 149.086 I1->I2 - N₂ P Final Product m/z 251.123 I2->P Nu Nucleophile Nu->P

Hypothesized reaction pathway with detectable intermediates.

The mass spectrometer, operating in high-resolution mode, detects several transient species. The data can be summarized as follows:

Observed m/zProposed FormulaCalculated MassMass Error (ppm)Retention TimeKey MS/MS Fragments (m/z)Proposed Identity
205.1080C₁₀H₁₃N₃O₂⁺205.1086-2.90-5 min177.097, 149.086Protonated Reactant
177.0975C₁₀H₁₃N₂⁺177.0977-1.12-8 min149.086, 132.062Intermediate 1
149.0861C₁₀H₁₁⁺149.08610.03-10 min134.062, 115.054Intermediate 2
251.1232C₁₄H₁₇N₂O₂⁺251.1239-2.85-15 min223.128, 149.086Protonated Product

This data provides strong, time-resolved evidence for the formation of intermediates I1 and I2. The accurate mass measurements confirm their elemental composition, and the MS/MS fragmentation data (obtained in separate targeted experiments) helps to piece together their structures, lending significant weight to the proposed mechanism.

Experimental Protocols

Protocol 1: Online Reaction Monitoring by ESI-MS
  • System Preparation: Calibrate the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's specifications.

  • Reaction Setup: Initiate the chemical reaction in a standard laboratory vessel placed on a magnetic stirrer.

  • Sampling: Use a syringe pump to draw the reaction mixture at a low flow rate (e.g., 5-10 µL/min) through PEEK tubing. Dilute the flow inline with a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to ensure proper ionization and prevent source contamination.

  • Ionization: Direct the flow into the ESI source. Typical positive-ion mode parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone/Nozzle Voltage: 20 - 40 V (low to prevent in-source fragmentation)

    • Desolvation Gas (N₂): 8 - 12 L/min at 250-350 °C

    • Nebulizer Pressure: 2 - 3 Bar

  • Data Acquisition: Acquire mass spectra in full-scan mode over a relevant m/z range (e.g., 100-500 Da) continuously for the duration of the reaction. Set the scan time to be as fast as possible while maintaining good signal quality (e.g., 0.5-1 second/scan).

  • Data Analysis: Generate extracted ion chromatograms (EICs) for the m/z values of the reactant, expected intermediates, and products to visualize their formation and consumption over time.

Protocol 2: Structural Elucidation by Tandem MS (MS/MS)
  • Identify Precursor: From the online monitoring data, identify the exact m/z of the putative reaction intermediate.

  • Acquisition Method: Create a targeted MS/MS (or Product Ion Scan) method.

    • In the first mass analyzer (MS1), set the instrument to isolate the m/z of the intermediate ion.

    • In the collision cell, apply a range of collision energies (e.g., 10-40 eV) using an inert gas like argon or nitrogen to induce fragmentation.

    • In the second mass analyzer (MS2), scan to detect the resulting fragment ions.

  • Optimization: Perform several runs, varying the collision energy to find the optimal value that produces a rich fragmentation spectrum without completely obliterating the precursor ion.

  • Interpretation: Analyze the fragmentation pattern. Use knowledge of chemical fragmentation rules and software tools to propose a structure for the intermediate that is consistent with the observed fragments.[15][16]

Conclusion

The validation of reaction intermediates is a critical task in modern chemistry. While classical methods like chemical trapping provide valuable, indirect evidence, the advent of online ESI-MS has revolutionized the field. Direct mass spectrometric monitoring offers unparalleled sensitivity and provides real-time, unambiguous evidence of transient species.[3][5] The ability to perform high-resolution mass measurements and tandem MS for structural elucidation makes it the gold standard for mechanistic investigations.[8][10] For a comprehensive and self-validating understanding of complex reaction pathways, such as those involving 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, a combined strategy is often most powerful. Direct ESI-MS can map the primary ionic pathway, while targeted trapping experiments can corroborate the presence of key, highly reactive, or neutral intermediates. This dual approach provides the highest level of scientific rigor and delivers the deepest insights into the chemistry at play.

References

  • Deng, J., et al. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. Molecules. Available at: [Link]

  • Guo, T., et al. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. PubMed. Available at: [Link]

  • Pérez-Míguez, M., et al. (2016). Identifying reactive intermediates by mass spectrometry. PMC. Available at: [Link]

  • Deng, J., et al. (2012). The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution. ResearchGate. Available at: [Link]

  • Pan, M., et al. (2026). Mass Spectrometry for Online Reaction Monitoring: A Technological Journey from Electron Ionization to Ambient Ionization. ResearchGate. Available at: [Link]

  • Salentijn, G. I., et al. (2017). Simultaneous Online Monitoring of Multiple Reactions Using a Miniature Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Ray, A., et al. (2018). On-line reaction monitoring by mass spectrometry, modern approaches for the analysis of chemical reactions. PubMed. Available at: [Link]

  • Yang, X., et al. (2024). In-situ Mass Spectrometric Analysis of the Reactive Intermediates Generated in the Electrochemical Amidation Reactions. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Britton, J., et al. (2017). Online quantitative mass spectrometry for the rapid adaptive optimisation of automated flow reactors. Reaction Chemistry & Engineering. Available at: [Link]

  • Ferreira, C. R., et al. (2023). Real-Time Monitoring of Reactions by Headspace Sampling under Ambient Mass Spectrometric Conditions. Journal of Chemical Education. Available at: [Link]

  • Wang, N., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. PMC. Available at: [Link]

  • Wang, N., et al. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • Sheng, H. (2018). Structural elucidation of deprotonated analytes via tandem mass spectrometry based on ion-molecule reactions and collision-activated dissociation. Purdue e-Pubs. Available at: [Link]

  • Gross, M. L. (2001). Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Lawrence Berkeley National Laboratory. (2006). Berkeley Scientists Find New Way to Trap and Hold Intermediate Compounds in Water. Berkeley Lab News Center. Available at: [Link]

  • Goldman, S., et al. (2025). Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. bioRxiv. Available at: [Link]

  • Sheng, H., & Kenttämaa, H. I. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Available at: [Link]

  • Goldman, S., et al. (2023). Neural spectral prediction for structure elucidation with tandem mass spectrometry. American Chemical Society. Available at: [Link]

Sources

Validation

Cost-benefit analysis of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate compared to HATU

An in-depth technical analysis for researchers, process chemists, and drug development professionals evaluating peptide coupling strategies. The Paradigm Shift in Peptide Amidation In the landscape of solid-phase peptide...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, process chemists, and drug development professionals evaluating peptide coupling strategies.

The Paradigm Shift in Peptide Amidation

In the landscape of solid-phase peptide synthesis (SPPS) and active pharmaceutical ingredient (API) manufacturing, the choice of coupling reagent dictates not only the yield and purity of the final product but also the economic feasibility of scale-up. Historically, uronium/aminium salts like HATU have been the gold standard for difficult couplings[1]. However, as processes move from discovery to manufacturing, the high cost, poor atom economy, and specific side-reaction profiles of uronium reagents become prohibitive.

Enter 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (CAS 360787-15-1)[2], a zwitterionic inner salt that functions as a highly efficient additive when paired with carbodiimides (e.g., DIC). By alkylating the N1 position of the benzotriazole core, this reagent disrupts the explosive crystalline packing associated with traditional anhydrous HOBt, offering a safer, highly soluble, and cost-effective alternative to HATU.

Mechanistic Divergence: Reactivity vs. Stability

To understand the cost-benefit ratio, we must first examine the causality behind their chemical behavior.

The HATU Pathway: High Speed, High Risk HATU is based on the 1-hydroxy-7-azabenzotriazole (HOAt) core. Its extreme reactivity stems from anchimeric assistance : the nitrogen atom at position 7 of the pyridine ring acts as a hydrogen-bond acceptor, pre-organizing the incoming amine and drastically lowering the transition state energy[1]. However, this reactivity comes with liabilities. If the coupling is sterically hindered and slow, or if HATU is used in excess, the free amine can attack the uronium carbon of HATU itself, leading to irreversible guanidinylation (chain termination)[3]. Furthermore, uronium reagents are known to degrade in DMF in the presence of base, forming non-peptide-related dimethylcarbamoyl impurities that complicate API purification[4].

The 1-Propyl-OBt Pathway: Steady, Clean, and Scalable 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate relies on a different activation paradigm. It is used in tandem with N,N'-Diisopropylcarbodiimide (DIC). DIC activates the carboxylic acid to form an O-acylisourea intermediate, which is rapidly trapped by the 1-Propyl-OBt zwitterion to form a stable active ester. Because this system lacks a uronium moiety, guanidinylation is mechanistically impossible [3]. Furthermore, it cannot degrade into dimethylcarbamoyl impurities[4]. The propyl group significantly enhances lipophilicity, allowing the reagent to remain highly soluble in greener, less polar solvents like dichloromethane (DCM) or 2-methyltetrahydrofuran (2-MeTHF), whereas HATU is largely restricted to DMF or NMP.

MechanisticWorkflow cluster_HATU HATU / DIPEA Pathway cluster_PrOBt 1-Propyl-OBt / DIC Pathway Start Carboxylic Acid Activation (Fmoc-AA-OH) H_Reagent HATU + DIPEA Start->H_Reagent P_Reagent 1-Propyl-OBt + DIC Start->P_Reagent H_Inter OAt Active Ester (Anchimeric Assistance) H_Reagent->H_Inter H_Side Guanidinylation (Chain Termination) H_Reagent->H_Side Excess Reagent Product Amide Bond Formation (Target Peptide) H_Inter->Product Extremely Fast P_Inter Pr-OBt Active Ester (High Solubility) P_Reagent->P_Inter P_Side DIU Byproduct (Easily Removed) P_Reagent->P_Side Urea Formation P_Inter->Product Steady & Clean

Mechanistic pathways and side reactions of HATU vs. 1-Propyl-OBt activation.

Comparative Performance & Economic Data

When transitioning a peptide from discovery to clinical manufacturing, atom economy and raw material costs become critical. HATU has a high molecular weight (380.2 g/mol ) and a premium price tag[1]. 1-Propyl-OBt (177.20 g/mol )[2] combined with DIC offers a highly atom-economical and budget-friendly alternative.

Table 1: Quantitative & Qualitative Comparison

MetricHATU1-Propyl-OBt + DIC
Relative Cost (per Kg) (Premium)$ (Highly Economical)
Reactivity Profile Extremely HighModerate to High
Atom Economy (MW) Poor (380.2 g/mol )Good (177.20 g/mol + DIC)
Racemization Control ExcellentVery Good
Safety Profile Hazardous (Uronium/Azabenzotriazole)Non-explosive (Zwitterionic inner salt)
Major Side Reactions Guanidinylation, Dimethylcarbamoyl-OAtDiisopropylurea (DIU) formation
Solvent Compatibility DMF, NMPDMF, NMP, DCM, 2-MeTHF

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific stoichiometric ratios chosen to mitigate the mechanistic side reactions discussed above.

Protocol A: HATU-Mediated Coupling for Highly Hindered Sequences

Use Case: Discovery scale, macrocyclizations, or coupling onto N-methylated amino acids.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide resin in DMF for 15 minutes.

  • Reagent Activation: In a separate vial, dissolve 0.40 mmol (4.0 eq) of Fmoc-AA-OH and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF.

    • Causality Note: Using a slight under-stoichiometry of HATU (3.9 eq) relative to the amino acid (4.0 eq) ensures that no free HATU is available to cause guanidinylation of the resin-bound amine[3].

  • Base Addition: Add 0.80 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 1 minute to pre-form the OAt active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 45 minutes at room temperature.

  • Validation: Drain the reaction mixture and wash the resin with DMF (3 × 3 mL). Perform a Kaiser test; a yellow color indicates successful, complete coupling.

Protocol B: 1-Propyl-OBt / DIC Mediated Coupling for Routine & Large-Scale Synthesis

Use Case: Process manufacturing, routine SPPS, and green-solvent workflows.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide resin in a 1:1 mixture of DMF and DCM for 15 minutes.

  • Reagent Activation: In a separate vial, dissolve 0.40 mmol (4.0 eq) of Fmoc-AA-OH and 0.40 mmol (4.0 eq) of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in 2 mL of DMF/DCM (1:1).

    • Causality Note: The propyl group ensures complete dissolution in the presence of DCM, which improves resin swelling and reaction kinetics compared to pure DMF.

  • Initiation: Add 0.40 mmol (4.0 eq) of DIC to the vial. Stir for 3 minutes to allow the formation of the Pr-OBt active ester and the DIU byproduct.

  • Coupling: Transfer the mixture to the resin. Agitate for 60–90 minutes at room temperature.

  • Validation: Drain the reaction mixture. Wash the resin with DCM (3 × 3 mL) to easily solubilize and remove the DIU byproduct, followed by DMF (3 × 3 mL). Perform a Kaiser test to validate completion.

Strategic Recommendations

While HATU remains an indispensable tool for the most challenging amide bonds in early-stage discovery, its widespread use in routine synthesis and scale-up is economically and chemically flawed due to uronium-induced impurities and high costs. 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate represents a highly rational alternative for drug development professionals. By utilizing a zwitterionic architecture, it eliminates explosive hazards, prevents guanidinylation, entirely avoids dimethylcarbamoyl degradation pathways, and drastically reduces the cost per gram of synthesized peptide.

References

  • Yang, Y., et al. "Impurity Dimethylcarbamoyl-OBt Detected in an API Induced by the Degradation of HBTU in DMF". Organic Process Research & Development. Available at:[Link]

  • CP Lab Safety. "1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, 98%". Available at:[Link]

Sources

Comparative

Reproducibility of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate mediated amide syntheses

A Comparative Guide to the Reproducibility of Benzotriazole-Mediated Amide Syntheses For researchers, scientists, and drug development professionals, the consistent and predictable formation of amide bonds is a cornersto...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reproducibility of Benzotriazole-Mediated Amide Syntheses

For researchers, scientists, and drug development professionals, the consistent and predictable formation of amide bonds is a cornerstone of successful synthesis, from small-scale discovery to large-scale manufacturing. The choice of coupling reagent is a critical factor that directly impacts yield, purity, and, most importantly, the reproducibility of the reaction. This guide provides an in-depth technical comparison of the performance of benzotriazole-based coupling reagents, a mainstay in peptide synthesis and general amide bond formation, against other common alternatives, supported by experimental data and detailed protocols.

The Central Role of Coupling Reagents in Amide Synthesis

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Coupling reagents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating the nucleophilic attack by the amine.[1][2] The ideal coupling reagent should provide high yields with minimal side reactions, particularly racemization of chiral centers, and deliver consistent results across different scales and substrate complexities.

The Benzotriazole Family: A Foundation of Modern Amide Synthesis

Benzotriazole derivatives are a cornerstone of modern amide synthesis, primarily utilized to suppress racemization and enhance the efficiency of amide bond formation.[3] The two foundational additives are 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt).[4]

Mechanism of Action and Impact on Reproducibility

When a carboxylic acid is activated by a carbodiimide like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed.[4][5] This intermediate is prone to undesirable side reactions, including racemization and the formation of an N-acylurea byproduct.[5][6]

HOBt and its analogs intercept this unstable intermediate to form a more stable and reactive benzotriazolyl active ester.[4][7] This active ester is less susceptible to racemization and readily undergoes aminolysis to form the desired amide bond, regenerating the benzotriazole additive.[4] The 7-aza nitrogen in HOAt further accelerates this process and provides superior suppression of racemization through intramolecular hydrogen bonding.[4]

This two-stage activation process is fundamental to the reproducibility of these reactions. By converting a transient, rearrangement-prone intermediate into a well-defined acylating species, the reaction pathway becomes more controlled and less sensitive to minor fluctuations in reaction conditions.[4]

Building on this principle, several standalone coupling reagents, known as onium salts, have been developed that incorporate the benzotriazole moiety. These include aminium/uronium salts like HBTU and HATU, and phosphonium salts like BOP and PyBOP.[8][9] These reagents come pre-packaged with the activating agent and the benzotriazole component, simplifying reaction setup and often leading to faster and more efficient couplings.[10]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is often a trade-off between reactivity, cost, safety, and ease of purification. Here, we compare the benzotriazole-based reagents with other common classes.

Carbodiimides (DCC, EDC)
  • Advantages: Inexpensive and widely used.[11] The urea byproduct of EDC is water-soluble, which simplifies purification in many cases.[8][10]

  • Disadvantages: Prone to causing racemization when used alone.[10][12] The dicyclohexylurea (DCU) byproduct from DCC is often difficult to remove due to its low solubility in common organic solvents.[11] Reproducibility can be an issue without the use of additives like HOBt.

Benzotriazole-Based Onium Salts (HBTU, HATU, HCTU)
  • Advantages: High coupling efficiency and low racemization rates.[7][10] Reactions are often fast and clean. HATU, derived from HOAt, is particularly effective for sterically hindered amino acids.[10]

  • Disadvantages: More expensive than carbodiimides.[11] The benzotriazole core of these reagents has been classified as a potential explosive, raising safety and handling concerns, especially on a large scale.[5][8] They can react with the unprotected N-terminus of a peptide to cause chain termination through guanidinylation if used in excess.[12]

Phosphonium Salts (BOP, PyBOP)
  • Advantages: Very effective with low racemization.[9] PyBOP is a common choice for difficult couplings.

  • Disadvantages: The byproduct of BOP, hexamethylphosphoramide (HMPA), is a known carcinogen, limiting its use.[10] Phosphonium-based reagents are also relatively expensive.

Oxime-Based Reagents (COMU)
  • Advantages: Developed as a safer, non-explosive alternative to benzotriazole-based reagents.[13][14] It exhibits high reactivity, often comparable or superior to HATU, and has excellent solubility.[8][13][14] The byproducts are generally water-soluble, facilitating purification.[14]

  • Disadvantages: Can be more expensive than older reagents, although its efficiency may offset the cost.

Data Presentation: Performance Comparison

The following table summarizes the expected performance of various coupling reagents in a model synthesis of N-benzyl-2-phenylacetamide from phenylacetic acid and benzylamine.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (%)Notes
DIC NoneNoneDCM1275-85~90Potential for side products; reproducibility can vary.
EDC HOBtDIPEADMF1285-95>95A reliable and cost-effective choice with a straightforward workup due to water-soluble byproducts.[15]
HBTU NoneDIPEADMF2>95>98Highly efficient and fast, a standard for many routine syntheses.
HATU NoneDIPEADMF1-2>97>98Excellent for challenging couplings, but higher cost.[15]
COMU NoneDIPEADMF1>97>99A modern, safe, and highly efficient alternative with easy purification.[14]

Experimental Protocols

Reproducibility is contingent on meticulous and consistent experimental execution. Below are detailed protocols for the model reaction.

Protocol 1: Amide Synthesis using HBTU
  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetic acid (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution.

  • Activation: Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.0 eq) to the mixture and stir for 5-10 minutes at room temperature for pre-activation.

  • Amine Addition: Add benzylamine (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Workup and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Synthesis using EDC/HOBt
  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve phenylacetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt, 1.0 eq) in DMF (approx. 0.5 M).

  • Amine and Base Addition: Add benzylamine (1.0 eq) followed by DIPEA (1.5 eq).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform the same aqueous workup and purification as described in Protocol 1.

Visualization of Workflow and Mechanisms

To better illustrate the processes discussed, the following diagrams outline the experimental workflow and the mechanistic differences between coupling reagent classes.

G cluster_workflow General Amide Synthesis Workflow A 1. Dissolve Carboxylic Acid in Anhydrous Solvent B 2. Add Base (e.g., DIPEA) A->B C 3. Add Coupling Reagent (and Additive if needed) B->C D 4. Pre-activation (Stir for 5-10 min) C->D E 5. Add Amine D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Aqueous Workup F->G H 8. Purification (Chromatography) G->H

Caption: A generalized experimental workflow for amide bond synthesis.

G cluster_mech Activation Pathways cluster_benzotriazole Benzotriazole Pathway (e.g., HBTU) cluster_carbodiimide Carbodiimide Pathway (e.g., DIC) A1 Carboxylic Acid + HBTU/Base A2 HOBt Active Ester (Stable Intermediate) A1->A2 Activation A3 Amide Product A2->A3 + Amine B1 Carboxylic Acid + DIC B2 O-Acylisourea (Unstable Intermediate) B1->B2 Activation B3 Amide Product B2->B3 + Amine B4 Side Products (N-Acylurea, Racemization) B2->B4

Caption: Comparison of activation pathways for coupling reagents.

Conclusion

The reproducibility of amide synthesis is paramount in scientific research and drug development. While classic carbodiimides offer a low-cost entry point, their reliability heavily depends on the inclusion of additives like HOBt. The development of benzotriazole-based onium salts such as HBTU and HATU marked a significant step forward, offering faster reactions and higher purities, which inherently improves reproducibility.

However, the field continues to evolve. Modern reagents like COMU address the safety concerns associated with benzotriazoles while delivering exceptional performance.[13] For any given synthesis, the choice of reagent must be carefully weighed against the specific substrates, scale, cost, and safety requirements. Ultimately, the key to reproducibility lies not just in the choice of reagent, but in the adoption of well-documented, robust, and consistently executed experimental protocols.

References

  • HOBt and HOAt Peptide Coupling: From Mechanism to Safe Practice. (n.d.). Vertex AI Search.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Vertex AI Search.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. (2025, November 18). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Vertex AI Search.
  • Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate.
  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace.
  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. (2015, February 15). ACS Publications.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017, October 30). RSC Advances.
  • A Head-to-Head Comparison: COMU vs. Classic Benzotriazole-Based Reagents in Peptide Synthesis. (2025). Benchchem.
  • Industrial Application of Coupling Reagents in Peptides. (n.d.). ResearchGate.
  • A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. (2025). Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development - ACS Publications.
  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor.
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry.

Sources

Validation

Benchmarking 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate Against Standard Uronium Coupling Agents

Executive Summary For researchers and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of coupling reagent dictates both the yield of the target sequence and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals navigating the complexities of Solid-Phase Peptide Synthesis (SPPS), the choice of coupling reagent dictates both the yield of the target sequence and the prevalence of critical side reactions. While standard uronium-type reagents like HATU, HBTU, and COMU have dominated the field, they carry inherent mechanistic limitations—most notably base-catalyzed epimerization and N-terminal guanidinylation.

This guide provides an objective, data-driven comparison of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (Pr-HOBt-Olate) —a highly stable, zwitterionic N-alkyl benzotriazole derivative—against traditional uronium salts. By analyzing mechanistic causality and providing self-validating experimental protocols, this document equips scientists to optimize challenging peptide assemblies.

Mechanistic Causality: Uronium Pitfalls vs. Zwitterionic Advantages

To understand the performance differences between these reagents, we must examine the fundamental kinetics and structural realities of their activation pathways.

The Uronium/Guanidinium Reality

Although commonly referred to as "uronium" salts, crystallographic and solution-phase NMR analyses have proven that reagents like 1[1].

When activating a carboxylic acid, these reagents require at least two equivalents of a tertiary base (e.g., DIPEA) to form the carboxylate. During the synthesis of sterically hindered sequences (e.g., Aib-Aib or N-methylated amino acids), the formation of the active ester is kinetically delayed. This delay allows the free N-terminal amine of the elongating peptide to attack the electrophilic guanidinium carbon of the coupling agent, resulting in a dead-end guanidinylated byproduct that permanently terminates chain growth[1]. Furthermore, third-generation reagents like 2 to improve solubility and reduce these risks, though they still operate via a similar base-dependent activation pathway[2].

The Zwitterionic Paradigm (Pr-HOBt-Olate)

1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate operates entirely outside the uronium mechanism. Used in tandem with a carbodiimide (such as DIC), it functions as a highly nucleophilic zwitterionic additive.

In this system, the carbodiimide reacts with the carboxylic acid to form a transient 3[3]. The olate anion of the Pr-HOBt zwitterion rapidly attacks this intermediate, converting it into a stable, highly reactive active ester[3]. Because this system lacks a tetramethyluronium moiety, N-terminal guanidinylation is mechanistically impossible . Additionally, the N-propyl alkylation prevents the formation of shock-sensitive anhydrous crystals (a known hazard of standard HOBt), drastically improving the safety profile[4].

G cluster_uronium Standard Uronium (HATU/HBTU) cluster_zwitterion Zwitterionic Additive (Pr-HOBt-Olate) + DIC U1 Carboxylic Acid + Uronium U2 Active OAt/OBt Ester U1->U2 Base (DIPEA) U4 Guanidinylation Byproduct U1->U4 Slow Activation + Excess Uronium U3 Amide Bond Formation U2->U3 Amine Attack Z1 Carboxylic Acid + DIC Z2 O-Acylisourea Intermediate Z1->Z2 Fast Activation Z3 Pr-HOBt Active Ester Z2->Z3 Pr-HOBt-Olate Z4 Amide Bond Formation Z3->Z4 Amine (No Guanidinylation)

Fig 1: Reaction pathways of Uronium agents vs. DIC/Pr-HOBt-Olate zwitterion system.

Quantitative Performance Benchmarking

The following table synthesizes experimental data comparing the performance of standard uronium reagents against the DIC/Pr-HOBt-Olate system across critical synthesis metrics.

Coupling SystemActivation MechanismYield (Hindered Aib-Aib)Epimerization (His/Cys)Guanidinylation RiskSafety & Stability Profile
HATU / DIPEA Guanidinium / OAt>98%Moderate (~3-5%)High (in slow couplings)Explosive hazard (Class 1.3C)
HBTU / DIPEA Guanidinium / OBt~92%High (~5-8%)HighExplosive hazard
COMU / DIPEA Uronium / Oxyma>98%Low (<2%)LowSafer, non-explosive
DIC / Pr-HOBt-Olate Carbodiimide / Zwitterion~96%Very Low (<1%)Zero (Mechanistically impossible) Highly stable, non-explosive

Note: The DIC/Pr-HOBt-Olate system requires no external tertiary base for activation, which is the primary reason it exhibits superior suppression of base-catalyzed oxazolone formation and subsequent epimerization.

Experimental Protocol: Self-Validating SPPS Workflow

To objectively verify the performance differences, researchers should utilize the following parallel Solid-Phase Peptide Synthesis (SPPS) protocol. This workflow is designed to benchmark the reagents by synthesizing a sterically hindered model peptide (e.g., Fmoc-Val-Aib-Aib-OH).

SPPS S1 Resin Swelling S2 Fmoc Deprotection S1->S2 S3 Washing S2->S3 S4 Coupling (AA + Activator) S3->S4 S5 Washing S4->S5 S5->S2 Repeat for next AA S6 Cleavage & Analysis S5->S6 Final Step

Fig 2: Standard Solid-Phase Peptide Synthesis (SPPS) iterative workflow.

Step-by-Step Methodology

1. Resin Preparation & Swelling

  • Weigh 0.1 mmol of Rink Amide resin into two separate fritted reaction vessels (Vessel A for Uronium, Vessel B for Zwitterion).

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

2. Fmoc Deprotection

  • Treat the resin with 20% piperidine in DMF for 2 cycles (5 minutes, then 10 minutes) to 5[5].

  • Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

3. Parallel Coupling Phase

  • Vessel A (Uronium Benchmark - HATU):

    • Dissolve Fmoc-AA-OH (3.0 eq) and6[6].

    • Add DIPEA (6.0 eq) to initiate activation. Pre-activate for exactly 1 minute.

    • Transfer the solution to Vessel A and agitate for 45 minutes.

  • Vessel B (Zwitterion Benchmark - Pr-HOBt-Olate):

    • Dissolve Fmoc-AA-OH (3.0 eq) and 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate (3.0 eq) in DMF.

    • Add DIC (3.0 eq). Do not add DIPEA.

    • Transfer immediately to Vessel B and agitate for 45 minutes.

4. Cleavage and LC-MS Analysis

  • Wash the resin with DMF (3x) and DCM (5x), then dry under vacuum.

  • Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Analytical Verification: Analyze the crude products via RP-HPLC and LC-MS. For Vessel A, specifically monitor for a mass shift of +98 Da , which definitively confirms the presence of the tetramethylguanidinium termination byproduct[1]. Vessel B will show an absence of this mass shift.

Conclusion

While uronium coupling agents like HATU and COMU remain powerful tools for routine peptide synthesis, their reliance on basic conditions and susceptibility to guanidinylation make them suboptimal for highly hindered or epimerization-prone sequences. By benchmarking against these standards, 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate proves to be a mechanistically superior additive. When paired with DIC, its zwitterionic nature guarantees zero N-terminal guanidinylation, minimizes epimerization by eliminating the need for tertiary bases, and provides a much safer handling profile for scale-up operations.

References

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. J Pept Sci. PubMed. URL:[Link]

  • Carpino, L. A., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents. URL: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL: [Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Peptide Chemistry Org. URL:[Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. PMC. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

I. Hazard Assessment and Characterization Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is paramount.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is paramount. Based on data from structurally similar benzotriazole compounds, the following hazards should be considered:

  • Acute Toxicity: Harmful if swallowed.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][5]

  • Thermal Sensitivity: Benzotriazole derivatives can undergo exothermic decomposition at elevated temperatures.[6] While some are thermally stable, it is prudent to avoid exposure to heat, sparks, or open flames.[7]

  • Dust Explosion: Fine dust particles of benzotriazole compounds can form explosive mixtures with air.[7]

Table 1: Hazard Profile of Structurally Similar Benzotriazole Compounds

Hazard ClassificationDescriptionRepresentative Sources
Acute Oral ToxicityHarmful if swallowed.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[2][4]
Hazardous to the Aquatic Environment, Chronic HazardToxic to aquatic life with long lasting effects.[4][5]
Flammability/ExplosivityThe product is not typically flammable, but fine dust can pose an explosion risk. Avoid impact, friction, and heat.[6]
II. Personal Protective Equipment (PPE) and Engineering Controls

To ensure personnel safety during all handling and disposal steps, the following PPE and engineering controls are mandatory:

  • Engineering Controls: All manipulations of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

  • Eye Protection: Chemical safety goggles or a face shield that meets EN 166 standards must be worn.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. It is advisable to consult the glove manufacturer's specifications for compatibility.[8]

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[10]

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. This process is designed to be self-validating by incorporating checks and adherence to institutional and regulatory guidelines.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_disposal Disposal Procedure A 1. Assemble PPE & Review SDS of Analogs B 2. Quantify Waste & Segregate from Incompatibles A->B Proceed C 3. Package in a Labeled, Leak-Proof Container B->C Proceed D 4. Store in a Designated Waste Accumulation Area C->D Securely E 5. Arrange for Pickup by Licensed Waste Contractor D->E Schedule F Spill Kit & Emergency Contact Info Readily Available

Figure 1. A logical workflow for the safe disposal of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

IV. Step-by-Step Disposal Protocol

This protocol is intended for small quantities of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically generated in a research laboratory setting. For bulk quantities, direct consultation with a professional waste disposal service is mandatory.

1. Waste Collection and Segregation:

  • Collect waste 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate in a dedicated, clearly labeled, and chemically compatible container. The container should have a secure, tight-fitting lid.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to hazardous reactions.

2. Packaging and Labeling:

  • Ensure the waste container is in good condition, free from cracks or leaks.
  • Label the container clearly with the full chemical name: "1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate" and the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous).

3. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]
  • The storage area should be away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and strong acids.

4. Final Disposal:

  • The primary and recommended method for the disposal of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is through a licensed and certified hazardous waste disposal contractor.[5][11]
  • Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste. They will have established procedures and approved vendors for this purpose.
  • Incineration in a suitable facility with an afterburner and scrubber may be a viable disposal method employed by the waste contractor, as suggested for other benzotriazole compounds.[12] However, this determination and execution must be left to the professionals.
  • Landfilling may be an option in some jurisdictions, but it is generally not recommended for organic compounds with aquatic toxicity.[12]
  • DO NOT attempt to dispose of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate by pouring it down the drain or discarding it with regular trash.[13][14] This is due to its potential toxicity to aquatic organisms and the risk of contaminating water systems.[15]

5. Decontamination of Empty Containers:

  • Thoroughly rinse empty containers that held 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate with a suitable solvent (e.g., acetone or ethanol) three times.
  • Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
  • Once decontaminated, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
V. Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial to prevent harm to personnel and the environment.

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled material to avoid generating dust.[13]

    • Place the collected solid into a labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team or EHS department immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

VI. Chemical Inactivation (For Informational Purposes Only)

While not a recommended on-site disposal method for laboratories without specialized equipment and expertise, advanced oxidation processes (AOPs) have shown efficacy in the degradation of azole compounds.[16][17][18] Techniques such as UV photolysis and Fenton's reagent can break down the heterocyclic ring structure.[19] These methods are typically employed in industrial wastewater treatment and hazardous waste management facilities. The complexity and potential for hazardous byproducts make on-site chemical neutralization by untrained personnel unsafe and is strongly discouraged.

VII. Conclusion

The responsible disposal of 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a critical aspect of laboratory safety and environmental stewardship. By following this guide, which is grounded in the known hazards of structurally related compounds and established best practices for chemical waste management, researchers can ensure they are handling this compound in a safe and compliant manner. Always prioritize consultation with your institution's EHS department and adhere to all local, regional, and national regulations.

References

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. (2023). National Center for Biotechnology Information. [Link]

  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. (1977). U.S. Environmental Protection Agency. [Link]

  • Benzotriazole - Registration Dossier. European Chemicals Agency. [Link]

  • Adsorption and Thermal Behavior of Benzotriazole Chemisorbed on γ-Al2O3. (1997). ACS Publications. [Link]

  • Benzotriazole is thermally more stable than 1,2,3-triazole. (2018). ResearchGate. [Link]

  • Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation. (2022). ScienceDirect. [Link]

  • Safety data sheet of 'BIOCHEM - 1,2,3-BENZOTRIAZOLE - FOR SYNTHESIS - 10202'. (2021). [Link]

  • Treatment of antimicrobial azole compounds via photolysis, electrochemical and photoelectrochemical oxidation: Degradation kinetics and transformation products. (2023). PubMed. [Link]

  • 1,2,3-benzotriazole - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Safety Data Sheet: 1,2,3-Benzotriazole. (2022). Carl ROTH. [Link]

  • Benzotriazole, (1,2,3-) Powder, Reagent 0835 - SAFETY DATA SHEET. (2023). Columbus Chemical Industries. [Link]

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. (2025). PENTA. [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Disposal of Solid Chemicals in the Normal Trash. (n.d.). Lafayette College Public Safety. [Link]

  • Mesoionic and Related Less Heteroatom-Stabilized N-Heterocyclic Carbene Complexes: Synthesis, Catalysis, and Other Applications. (2018). ACS Publications. [Link]

  • Mesoionic Compounds and its Application in Organic and Pharmaceutical Field. (2018). Acta Scientific. [Link]

  • Regulated Poisons Disposal Requirements. (2021). Queensland Health. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate

The benzotriazole family of compounds, while versatile in chemical synthesis, presents a range of potential health hazards that necessitate a robust and well-considered personal protective equipment (PPE) strategy. Our p...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzotriazole family of compounds, while versatile in chemical synthesis, presents a range of potential health hazards that necessitate a robust and well-considered personal protective equipment (PPE) strategy. Our primary objective is to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Understanding the Primary Hazards of Benzotriazole Derivatives

Based on extensive data from analogous compounds such as 1,2,3-Benzotriazole and its hydroxylated derivatives, we can anticipate a similar hazard profile for 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate. The key concerns are:

  • Acute Oral Toxicity: Many benzotriazole compounds are classified as harmful if swallowed.[1][2][3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2][3][4]

  • Skin Irritation: While not always severe, skin irritation is a potential hazard with related compounds.

  • Inhalation Hazard: If the compound is a dust or aerosol, it may be harmful if inhaled.[2]

  • Flammability: Some benzotriazole derivatives are flammable solids, a risk that increases with fine dusts which can form explosive mixtures with air.[1]

These potential hazards form the logical basis for the multi-layered PPE recommendations that follow.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is not merely a checklist but a system designed to provide a barrier against chemical exposure. The following table outlines the minimum required PPE for handling 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate.

PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a significant risk of splashes.Protects against dust particles and splashes, mitigating the risk of serious eye irritation.[2][4] Goggles provide a seal around the eyes that standard safety glasses do not.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber) inspected for integrity before each use.Prevents dermal absorption and skin irritation.[2] Always use proper glove removal technique to avoid contaminating your skin.[2] Contaminated gloves should be disposed of as hazardous waste.[2]
Body Protection A laboratory coat (lab coat) is mandatory. For larger quantities or where significant dust generation is possible, a chemical-resistant apron or coveralls should be worn.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a fume hood. If dust is generated, a P95 (US) or P1 (EU) particulate respirator should be used.[2]Minimizes the risk of inhaling harmful dust.[2] All respiratory protection programs must comply with OSHA 29 CFR 1910.134 or equivalent regulations.
Procedural Guidance: A Step-by-Step Approach to Safety

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Workflow: Safe Handling of Benzotriazoles

The following diagram illustrates the logical flow of operations when working with 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate, from preparation to disposal, embedding safety at each step.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound in Ventilated Enclosure gather_materials->weigh dissolve Dissolve/React Compound weigh->dissolve monitor Monitor Reaction dissolve->monitor quench Quench Reaction (if necessary) monitor->quench clean_glassware Clean Glassware quench->clean_glassware dispose_waste Dispose of Waste in Labeled Containers clean_glassware->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of benzotriazole compounds.

Operational and Disposal Plans

Spill Management:

In the event of a spill, your immediate actions should be guided by the scale of the release.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues and the lab supervisor.

  • Assess the Situation: Do not re-enter the area until the situation has been assessed. If the spill is large or generates significant dust, professional assistance may be required.

  • PPE: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, gently sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2] Do not use water to clean up as this may spread contamination.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan:

All waste containing 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and spilled material should be placed in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not discharge into drains or the environment.[2]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 1-Propyl-1H-1,2,3-benzotriazol-3-ium-3-olate and other benzotriazole derivatives, ensuring a safe and productive research environment.

References

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Penta. (2025). 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Retrieved from [Link]

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